molecular formula C9H12O2 B170059 (S)-1-(3-methoxyphenyl)ethanol CAS No. 129940-69-8

(S)-1-(3-methoxyphenyl)ethanol

Cat. No.: B170059
CAS No.: 129940-69-8
M. Wt: 152.19 g/mol
InChI Key: ZUBPFBWAXNCEOG-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(3-methoxyphenyl)ethanol is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(3-methoxyphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)8-4-3-5-9(6-8)11-2/h3-7,10H,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBPFBWAXNCEOG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CC=C1)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129940-69-8
Record name 3-Methoxy-alpha-methylbenzyl alcohol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129940698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1-(3-methoxyphenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHOXY-.ALPHA.-METHYLBENZYL ALCOHOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IK19T286L6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (S)-1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-methoxyphenyl)ethanol is a chiral aromatic alcohol of interest in organic synthesis and pharmaceutical development. A thorough understanding of its physical properties is fundamental for its application in these fields, informing decisions on reaction conditions, purification methods, and formulation development. This technical guide provides a comprehensive overview of the key physical characteristics of this compound, complete with experimental protocols for their determination.

Core Physical Properties

The physical state of this compound at room temperature is a colorless to pale yellow liquid.[1] A summary of its key physical properties is presented in the table below.

Physical PropertyValue
Molecular Formula C₉H₁₂O₂
Molecular Weight 152.19 g/mol [2]
Boiling Point 248.3 °C at 760 mmHg[1]
Density 1.053 g/cm³[1]
Refractive Index 1.521[1]
Flash Point 103.7 °C[1]
Melting Point Not available
Solubility Sparingly soluble in methanol; slightly soluble in chloroform (B151607) and ethyl acetate.[3]

Experimental Protocols

Detailed methodologies for the determination of the key physical properties of this compound are outlined below. These protocols are generalized for a liquid organic compound and are applicable for the characterization of this specific alcohol.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For small sample volumes, the Thiele tube method is a common and effective technique.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (Bunsen burner or oil bath)

  • Sample of this compound

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • The capillary tube is inverted and placed inside the test tube with the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat is removed, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

Density Determination (Pycnometer Method)

Density, the mass per unit volume, is a fundamental physical property. The pycnometer method provides a precise measurement for liquids.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

  • Analytical balance

  • Thermometer

  • Sample of this compound

Procedure:

  • The clean, dry pycnometer is accurately weighed (m₁).

  • The pycnometer is filled with the sample liquid, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid that emerges from the capillary is carefully wiped away.

  • The filled pycnometer is weighed (m₂).

  • The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature.

  • The pycnometer filled with the reference liquid is weighed (m₃).

  • The density of the sample (ρ_sample) is calculated using the following formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and can be used to identify and assess the purity of a compound.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Light source (sodium lamp or white light with Amici prisms)

  • Dropper

  • Sample of this compound

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • The prism surfaces of the refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

  • A few drops of the sample are placed on the lower prism using a dropper.

  • The prisms are closed and locked.

  • The light source is positioned to illuminate the prisms.

  • While looking through the eyepiece, the coarse and fine adjustment knobs are turned until the boundary line between the light and dark fields is sharp and centered in the crosshairs.

  • If using white light, the compensator knob is adjusted to eliminate any color fringes.

  • The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Solubility Determination (Qualitative)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Apparatus:

  • Test tubes

  • Vortex mixer or stirring rods

  • Sample of this compound

  • Various solvents (e.g., water, methanol, ethanol, chloroform, ethyl acetate, hexane)

Procedure:

  • Approximately 1 mL of the chosen solvent is placed in a test tube.

  • A small, measured amount of this compound (e.g., 0.1 mL) is added to the solvent.

  • The mixture is agitated vigorously using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

  • The mixture is observed to determine if the solute has completely dissolved. The formation of a single, clear phase indicates solubility. The presence of cloudiness, separate layers, or undissolved droplets indicates partial solubility or insolubility.

  • The results are recorded qualitatively as "soluble," "sparingly soluble," "slightly soluble," or "insoluble."

Visualizing the Workflow

The logical progression for determining the physical properties of a liquid organic compound like this compound can be visualized as a workflow.

G Workflow for Physical Property Determination cluster_0 Initial Assessment cluster_1 Quantitative Measurements cluster_2 Data Compilation & Reporting A Obtain Pure Sample of This compound B Visual Inspection (Color, Physical State) A->B C Density Determination (Pycnometer Method) B->C D Boiling Point Determination (Thiele Tube Method) B->D E Refractive Index Measurement (Abbe Refractometer) B->E F Solubility Assessment (Qualitative in Various Solvents) B->F G Tabulate All Physical Property Data C->G D->G E->G F->G H Prepare Technical Guide/ Whitepaper G->H

Caption: A logical workflow for the determination and reporting of the physical properties of this compound.

References

An In-depth Technical Guide on the ¹H NMR Spectrum of (S)-1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H NMR spectroscopy of (S)-1-(3-methoxyphenyl)ethanol, a key chiral intermediate in the synthesis of pharmaceuticals such as (S)-rivastigmine, which is used in the management of Alzheimer's disease.[1] This document details the spectral data, experimental protocols for synthesis and analysis, and the relevant biological context.

Introduction

This compound is a chiral secondary alcohol of significant interest in medicinal chemistry and drug development. Its enantiomeric purity is crucial for the efficacy and safety of the final active pharmaceutical ingredient (API). Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such chiral building blocks. This guide focuses on the ¹H NMR spectrum, providing a detailed analysis of the chemical shifts, coupling constants, and peak multiplicities.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound has been recorded in different deuterated solvents. The chemical shifts can vary slightly depending on the solvent and the concentration. Below is a summary of the spectral data in Deuterated Dimethyl Sulfoxide (DMSO-d₆) and Deuterated Chloroform (CDCl₃).

Table 1: ¹H NMR Spectral Data of this compound

Proton Assignment Chemical Shift (δ) in DMSO-d₆ (ppm) Multiplicity Coupling Constant (J) (Hz) Chemical Shift (δ) in CDCl₃ (ppm) Multiplicity Coupling Constant (J) (Hz)
H-2', H-6' (Aromatic)6.93 - 7.00m-~6.8-7.3m-
H-4' (Aromatic)6.78 - 6.82m-~6.8-7.3m-
H-5' (Aromatic)7.22 - 7.26m-~6.8-7.3m-
H-1 (Benzylic)4.72 - 4.78q6.4~4.88q6.4
OH (Hydroxyl)5.18 - 5.23d4.4~1.93s (broad)-
OCH₃ (Methoxy)3.76 - 3.77s-~3.81s-
CH₃ (Methyl)1.34 - 1.38d6.4~1.49d6.4

Note: The data for CDCl₃ is compiled from typical values for similar structures and available spectral images.[2] The hydroxyl proton in CDCl₃ often appears as a broad singlet and its chemical shift is highly dependent on concentration and temperature.

Experimental Protocols

A common method for the synthesis of enantiomerically pure this compound is the asymmetric reduction of its corresponding ketone, 3-methoxyacetophenone. Biocatalytic reductions often provide high enantioselectivity.

Materials:

Procedure:

  • In a reaction vessel, suspend the whole-cell biocatalyst or dissolve the ketoreductase in phosphate buffer.

  • Add 3-methoxyacetophenone and isopropanol to the reaction mixture.

  • Stir the reaction at a controlled temperature (typically 25-37 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, extract the product with ethyl acetate.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane (B92381) and ethyl acetate as the eluent to obtain pure this compound.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (CDCl₃ or DMSO-d₆, 0.6-0.7 mL)

  • NMR tube (5 mm)

  • Pipette

  • Vortex mixer

Procedure:

  • Weigh approximately 5-10 mg of the purified this compound directly into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.

  • Cap the NMR tube and gently vortex the sample to ensure complete dissolution of the compound.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. A typical acquisition involves a sufficient number of scans to achieve a good signal-to-noise ratio.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_analysis ¹H NMR Analysis start 3-Methoxyacetophenone reaction Asymmetric Reduction (Biocatalyst, Isopropanol) start->reaction extraction Work-up & Extraction (Ethyl Acetate) reaction->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product sample_prep Sample Preparation (Dissolve in CDCl₃ or DMSO-d₆) product->sample_prep nmr_acquisition NMR Spectrum Acquisition sample_prep->nmr_acquisition data_processing Data Processing & Analysis nmr_acquisition->data_processing spectrum ¹H NMR Spectrum data_processing->spectrum signaling_pathway cluster_precursor Synthesis cluster_cholinergic Cholinergic Synapse cluster_app APP Processing s_alcohol This compound rivastigmine (S)-Rivastigmine s_alcohol->rivastigmine Multi-step synthesis AChE_BuChE AChE & BuChE rivastigmine->AChE_BuChE Inhibits alpha_secretase α-Secretase rivastigmine->alpha_secretase Potentially Promotes ACh Acetylcholine (ACh) ACh->AChE_BuChE degradation Degradation AChE_BuChE->degradation APP Amyloid Precursor Protein (APP) APP->alpha_secretase beta_gamma_secretase β- & γ-Secretase APP->beta_gamma_secretase sAPPalpha sAPPα (Neuroprotective) alpha_secretase->sAPPalpha Abeta Aβ Peptides (Amyloid Plaques) beta_gamma_secretase->Abeta

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of (S)-1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for the chiral aromatic alcohol, (S)-1-(3-methoxyphenyl)ethanol. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for structural elucidation and characterization of organic molecules. Below, you will find detailed information on the compound's 13C NMR spectral data, a standard experimental protocol for data acquisition, and visual diagrams to aid in understanding the molecular structure and experimental workflow.

Molecular Structure and Atom Numbering

The chemical structure of this compound is presented below, with each carbon atom systematically numbered to facilitate the assignment of its corresponding 13C NMR chemical shift.

Figure 1: Molecular structure of this compound with carbon atom numbering.

13C NMR Chemical Shift Data

The 13C NMR spectral data for this compound was acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) standard. The assignments have been determined by analysis of the experimental data in conjunction with predictive NMR software.

Carbon AtomChemical Shift (ppm)
C1149.66
C2111.33
C3159.68
C4112.31
C5129.47
C6118.02
C768.60
C826.39
C9 (OCH3)55.30

Experimental Protocol for 13C NMR Data Acquisition

The following section outlines a standard operating procedure for the acquisition of a 13C NMR spectrum of this compound. This protocol is based on established methodologies for the analysis of small organic molecules.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Spectrometer Setup:

  • The data should be acquired on a Bruker Avance (or equivalent) NMR spectrometer, operating at a frequency of 100 MHz or higher for 13C nuclei.

  • The spectrometer should be equipped with a broadband probe.

  • Tune and match the probe for the 13C frequency.

  • Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d6 solvent.

  • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape of the lock signal.

3. Data Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled 13C pulse program (e.g., zgpg30 on a Bruker instrument) should be used.

  • Acquisition Time (AQ): Typically set between 1.0 and 2.0 seconds.

  • Relaxation Delay (D1): A delay of 2.0 seconds is generally sufficient for qualitative spectra.

  • Number of Scans (NS): A sufficient number of scans (typically ranging from 128 to 1024, depending on the sample concentration) should be acquired to achieve an adequate signal-to-noise ratio.

  • Spectral Width (SW): A spectral width of approximately 200-250 ppm is appropriate to cover the expected range of carbon chemical shifts.

  • Temperature: The experiment is typically performed at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or using an automatic phasing routine.

  • Reference the spectrum to the solvent peak of DMSO-d6, which appears as a multiplet centered at approximately 39.52 ppm.

  • Perform a baseline correction to ensure a flat baseline across the spectrum.

  • Integrate the peaks if quantitative analysis is desired, although for standard 13C NMR, the peak intensities are not directly proportional to the number of carbons.

Experimental Workflow Diagram

The logical flow of the 13C NMR experimental process, from sample preparation to final data analysis, is illustrated in the following diagram.

experimental_workflow Workflow for 13C NMR Analysis cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Data Analysis weigh_sample Weigh Sample (10-20 mg) dissolve_sample Dissolve in DMSO-d6 (0.6-0.7 mL) weigh_sample->dissolve_sample transfer_to_tube Transfer to 5 mm NMR Tube dissolve_sample->transfer_to_tube spectrometer_setup Spectrometer Setup (Tune, Lock, Shim) transfer_to_tube->spectrometer_setup set_parameters Set Acquisition Parameters spectrometer_setup->set_parameters acquire_data Acquire FID set_parameters->acquire_data fourier_transform Fourier Transform acquire_data->fourier_transform phase_spectrum Phase Correction fourier_transform->phase_spectrum reference_spectrum Reference to Solvent phase_spectrum->reference_spectrum baseline_correction Baseline Correction reference_spectrum->baseline_correction peak_picking Peak Picking baseline_correction->peak_picking assign_shifts Assign Chemical Shifts peak_picking->assign_shifts

Figure 2: A diagram illustrating the key stages of a 13C NMR experiment.

An In-depth Technical Guide to the Infrared Spectroscopy Analysis of (S)-1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of (S)-1-(3-methoxyphenyl)ethanol, a key chiral intermediate in pharmaceutical synthesis. The document outlines the expected vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Core Analysis: Interpreting the Spectrum

The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a secondary alcohol, a methoxy-substituted aromatic ring, and an aliphatic ethyl moiety. The positions of these absorption bands provide a unique fingerprint for the molecule, allowing for its identification and the assessment of its purity.

Data Presentation: Expected IR Absorption Bands

The following table summarizes the principal infrared absorption bands anticipated for this compound. The presence of hydrogen bonding, particularly for the hydroxyl group, can lead to a broadening of the corresponding absorption peak.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity & Characteristics
3550 - 3200Secondary Alcohol (O-H)StretchingStrong, Broad
~3030Aromatic C-HStretchingVariable
2950 - 2850Aliphatic C-H (in ethyl)StretchingMedium to Strong
1700 - 1500Aromatic C=CStretchingMedium, Multiple Bands
1260 - 1200Aryl Ether (Ar-O)Asymmetric StretchingStrong
1150 - 1075Secondary Alcohol (C-O)StretchingStrong
1050 - 1000Aryl Ether (O-CH₃)Symmetric StretchingMedium
860 - 680Aromatic C-HOut-of-Plane BendingStrong

Experimental Protocols

Acquiring a high-quality IR spectrum of this compound, which is a liquid at room temperature, is crucial for accurate analysis. The following protocol details the standard procedure using an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method for liquid samples.

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)

  • Sample of this compound

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)

  • Lint-free wipes

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal surface must be clean and free from any residues.

  • Background Spectrum Acquisition:

    • Before introducing the sample, a background spectrum must be collected. This involves scanning the empty ATR crystal to record the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the crystal itself.

    • Initiate the background scan using the instrument's software. This spectrum will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean dropper or pipette, place a small drop of this compound onto the center of the ATR crystal. The amount should be sufficient to completely cover the crystal surface.

  • Sample Spectrum Acquisition:

    • Initiate the sample scan. The instrument will direct an infrared beam through the ATR crystal, which will interact with the sample at the surface.

    • To improve the signal-to-noise ratio, multiple scans are typically co-added and averaged. A common setting is 16 or 32 scans.

  • Data Processing and Analysis:

    • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

    • Label the significant peaks and compare their positions with the expected values for the functional groups in this compound.

  • Cleaning:

    • After the analysis, thoroughly clean the ATR crystal. Wipe away the sample with a lint-free wipe.

    • Apply a small amount of a suitable solvent, such as isopropanol, to another lint-free wipe and clean the crystal surface to remove any remaining residue. Allow the crystal to dry completely.

Mandatory Visualization: Workflow and Pathways

The following diagrams illustrate the logical workflow of an IR spectroscopy analysis and the relationship between the molecular structure and its spectral features.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis start Start clean_atr Clean ATR Crystal start->clean_atr background Acquire Background Spectrum clean_atr->background apply_sample Apply Liquid Sample background->apply_sample acquire_spectrum Acquire Sample Spectrum (Co-add Scans) apply_sample->acquire_spectrum process_data Process Data (e.g., Baseline Correction) acquire_spectrum->process_data identify_peaks Identify Peak Positions (cm⁻¹) process_data->identify_peaks assign_peaks Assign Peaks to Functional Group Vibrations identify_peaks->assign_peaks compare Compare with Reference Spectra or Expected Frequencies assign_peaks->compare conclusion Draw Conclusion (Identity, Purity) compare->conclusion

Caption: Workflow for IR Spectroscopy Analysis.

Functional_Group_Correlation mol This compound O-H C-O (sec-alcohol) Aromatic C-H Aliphatic C-H Aromatic C=C Ar-O-C C-O-CH₃ spec_oh ~3400 cm⁻¹ (Broad, Strong) mol:oh->spec_oh spec_co_sec ~1100 cm⁻¹ (Strong) mol:co_sec->spec_co_sec spec_ar_ch ~3030 cm⁻¹ (Variable) mol:ar_ch->spec_ar_ch spec_al_ch 2950-2850 cm⁻¹ (Medium) mol:al_ch->spec_al_ch spec_ar_cc 1600-1500 cm⁻¹ (Medium) mol:ar_cc->spec_ar_cc spec_ar_o ~1250 cm⁻¹ (Strong) mol:ar_o->spec_ar_o spec_c_och3 ~1040 cm⁻¹ (Medium) mol:c_och3->spec_c_och3

Caption: Structure-Spectrum Correlation.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of (S)-1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 22, 2025 – In the intricate world of drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This technical guide offers an in-depth exploration of the electron ionization (EI) mass spectrometry fragmentation of the chiral aromatic alcohol, (S)-1-(3-methoxyphenyl)ethanol, a compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the fragmentation behavior of this and structurally related molecules.

Introduction

This compound is a chiral secondary alcohol containing both a methoxy-substituted aromatic ring and a hydroxyl group. Its mass spectrum is characterized by a series of fragment ions that provide a wealth of structural information. The fragmentation process in electron ionization mass spectrometry is initiated by the removal of an electron to form a molecular ion (M+•), which is often unstable and undergoes a cascade of bond cleavages and rearrangements to produce smaller, more stable fragment ions.[1] The presence of the aromatic ring, the hydroxyl group, and the methoxy (B1213986) substituent each play a crucial role in directing the fragmentation pathways. Aromatic compounds typically exhibit a more prominent molecular ion peak due to the stability conferred by the delocalized π-electron system.[2][3] Alcohols, on the other hand, are known to undergo characteristic fragmentation reactions such as alpha-cleavage and dehydration.[4][5]

Experimental Protocols

While this guide synthesizes general fragmentation principles, a typical experimental protocol for obtaining the mass spectrum of this compound would involve the following:

Instrumentation:

  • Mass Spectrometer: A high-resolution mass spectrometer, such as a magnetic sector or time-of-flight (TOF) instrument, equipped with an electron ionization (EI) source.

  • Inlet System: A gas chromatograph (GC) for sample introduction, allowing for the separation of the analyte from any impurities prior to mass analysis.

Experimental Conditions:

  • Ionization Energy: Standard 70 eV.

  • Source Temperature: Approximately 200-250 °C.

  • GC Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An initial oven temperature of 50-70 °C, held for 1-2 minutes, followed by a ramp of 10-20 °C/min to a final temperature of 250-280 °C.

  • Sample Preparation: The compound is dissolved in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) at a concentration of approximately 1 mg/mL. A small volume (e.g., 1 µL) is then injected into the GC-MS system.

Results and Discussion: Fragmentation Pathways

The mass spectrum of this compound (molar mass = 152.19 g/mol ) is expected to display a molecular ion peak at m/z 152. The subsequent fragmentation is dictated by the relative stability of the resulting carbocations and neutral losses. The primary fragmentation pathways are detailed below.

Alpha-Cleavage

Alpha-cleavage is a common fragmentation pathway for alcohols, involving the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[4][5] For this compound, this can occur in two ways:

  • Loss of a methyl radical (•CH3): This is the most favorable alpha-cleavage, leading to the formation of a resonance-stabilized oxonium ion. This fragment is expected to be the base peak in the spectrum.

  • Loss of the methoxyphenyl radical (•C6H4OCH3): This cleavage is less favorable due to the higher energy of the methoxyphenyl radical compared to the methyl radical.

Benzylic Cleavage and Rearrangements

Cleavage of the bond between the aromatic ring and the ethanol (B145695) side chain can lead to the formation of characteristic ions.

  • Formation of the Tropylium (B1234903) Ion: A common fragmentation pattern for alkyl-substituted benzene (B151609) derivatives is the formation of the tropylium ion (C7H7+) at m/z 91 through rearrangement.[2]

  • Loss of Water (Dehydration): Alcohols can undergo the elimination of a water molecule (18 Da), which is a common fragmentation pathway.[3][4]

Fragmentation of the Methoxy Group

The methoxy group can also influence the fragmentation pattern, often through the loss of a methyl radical followed by the loss of carbon monoxide.

Data Presentation

The anticipated significant fragment ions in the electron ionization mass spectrum of this compound are summarized in the table below.

m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway Relative Abundance
152[C9H12O2]+•-Molecular IonModerate
137[C8H9O2]+•CH3Alpha-CleavageHigh (likely Base Peak)
121[C8H9O]+•OCH3Cleavage of methoxy groupLow
109[C7H9O]+•CH3, COLoss of CO from m/z 137Moderate
107[C7H7O]+•CH3, H2ODehydration of m/z 125Low
91[C7H7]+•CH(OH)CH3, OCH3Benzylic cleavage and rearrangementModerate
77[C6H5]+•C3H7O2Cleavage of the side chainModerate

Visualization of Fragmentation Pathways

To further elucidate the fragmentation mechanisms, the following diagrams illustrate the key bond cleavages and rearrangements.

Alpha_Cleavage_of_S_1_3_methoxyphenylethanol M [this compound] m/z = 152 NL1 - •CH3 M->NL1 F1 [C8H9O2]+ m/z = 137 NL1->F1 caption Alpha-cleavage leading to the base peak.

Caption: Alpha-cleavage leading to the base peak.

Benzylic_Cleavage_and_Rearrangement M [this compound] m/z = 152 NL2 - •CH(OH)CH3 - •OCH3 M->NL2 F2 [C7H7]+ Tropylium Ion m/z = 91 NL2->F2 caption Benzylic cleavage and rearrangement to the tropylium ion.

Caption: Benzylic cleavage and rearrangement to the tropylium ion.

Dehydration_Pathway M [this compound] m/z = 152 NL3 - H2O M->NL3 F3 [C9H10O]+• m/z = 134 NL3->F3 caption Loss of water (dehydration) from the molecular ion.

Caption: Loss of water (dehydration) from the molecular ion.

Conclusion

The electron ionization mass spectrometry fragmentation of this compound is a predictable process governed by the established principles of organic mass spectrometry. The fragmentation pattern is dominated by a highly stable oxonium ion formed through alpha-cleavage, resulting in a characteristic base peak at m/z 137. Other significant fragmentation pathways include benzylic cleavage with rearrangement to the tropylium ion and the loss of a water molecule. A thorough understanding of these fragmentation pathways is essential for the structural elucidation and confirmation of this and analogous compounds in various scientific disciplines, particularly in the realm of drug development where unambiguous molecular identification is critical. The data and visualizations presented in this guide serve as a valuable resource for researchers and scientists working with substituted aromatic alcohols.

References

(S)-1-(3-methoxyphenyl)ethanol melting point and boiling point

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties and Synthesis of (S)-1-(3-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical properties, particularly the melting and boiling points, of this compound. It includes detailed experimental protocols for the determination of these properties and for the enantioselective synthesis of this chiral alcohol, a key intermediate in the pharmaceutical industry.

Physicochemical Properties of 1-(3-methoxyphenyl)ethanol

Table 1: Quantitative Physicochemical Data for 1-(3-methoxyphenyl)ethanol

PropertyValueConditionsNotes
Melting Point Not available-The compound is a liquid at room temperature[1][2].
Boiling Point 248.3°C760 mmHgFor the racemic mixture[1].
~234.7°C760 mmHgRough estimate for the racemic mixture[3][4].
Density 1.053 - 1.078 g/cm³25°CFor the racemic mixture[1][3].
Refractive Index ~1.53320°CFor a similar compound, 1-(4-methoxyphenyl)ethanol[5].
Specific Rotation ([α]D) -30.4°25°C, c=1.00 in CHCl₃For the (S)-enantiomer with 98.7% ee[2].

Experimental Protocols

Determination of Boiling Point

The boiling point of high-boiling liquids such as this compound is often determined under reduced pressure to prevent decomposition.

2.1.1. Vacuum Distillation

This method is suitable for purifying the compound and determining its boiling point.

  • Apparatus: A standard vacuum distillation setup is used, including a round-bottom flask, a Claisen adapter, a thermometer, a condenser, a vacuum adapter, and a receiving flask. All glassware joints should be securely clamped and greased. A stir bar should be placed in the distillation flask to ensure smooth boiling. The system is connected to a vacuum trap and a vacuum pump.

  • Procedure:

    • Place the sample of this compound into the round-bottom flask.

    • Assemble the vacuum distillation apparatus, ensuring all connections are airtight.

    • Turn on the vacuum source to reduce the pressure within the system. The pressure should be monitored with a manometer.

    • Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.

    • Record the temperature at which the liquid boils and the vapor condenses on the thermometer bulb. This temperature is the boiling point at the recorded pressure.

    • To stop the distillation, remove the heat source first and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Enantioselective Synthesis of this compound via Biocatalytic Reduction

This compound can be synthesized with high enantiomeric excess through the biocatalytic reduction of 3-methoxyacetophenone. This method utilizes enzymes, such as ketoreductases found in carrot peels, as chiral catalysts[6].

  • Materials:

    • 3-methoxyacetophenone (substrate)

    • Fresh carrot peels (biocatalyst)

    • Water (solvent)

    • Organic solvent for extraction (e.g., ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • Wash and peel fresh carrots. The peels contain the necessary keto-reductase enzymes[6].

    • In a flask, combine the carrot peels and water.

    • Add the substrate, 3-methoxyacetophenone, to the flask.

    • Allow the reaction to proceed at a controlled temperature (e.g., room temperature) with stirring for a specified time (e.g., 24-48 hours).

    • After the reaction is complete, filter the mixture to remove the carrot peels.

    • Extract the aqueous filtrate with an organic solvent like ethyl acetate.

    • Combine the organic extracts and dry them over an anhydrous drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the product by column chromatography on silica (B1680970) gel to yield pure this compound.

  • Analysis: The enantiomeric excess (ee) of the product can be determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC)[7].

Visualizations

Synthesis Workflow of this compound

The following diagram illustrates the workflow for the biocatalytic synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Biocatalytic Reduction cluster_workup Work-up & Purification cluster_product Final Product & Analysis start Start substrate 3-Methoxyacetophenone start->substrate biocatalyst Carrot Peels (Ketoreductase) start->biocatalyst reaction Reaction in Aqueous Medium substrate->reaction biocatalyst->reaction filtration Filtration reaction->filtration extraction Solvent Extraction filtration->extraction drying Drying extraction->drying evaporation Solvent Evaporation drying->evaporation chromatography Column Chromatography evaporation->chromatography product This compound chromatography->product analysis Analysis (Chiral HPLC/GC) product->analysis

Caption: Workflow for the biocatalytic synthesis of this compound.

This guide provides essential technical information for professionals working with this compound, facilitating its synthesis, purification, and characterization in a research and development setting.

References

An In-depth Technical Guide on the Solubility of (S)-1-(3-methoxyphenyl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. For chiral molecules such as (S)-1-(3-methoxyphenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals, understanding its solubility profile in different organic solvents is paramount for process optimization, formulation development, and ensuring consistent product quality. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines a detailed experimental protocol for its quantitative determination.

Introduction

This compound is a chiral alcohol of significant interest in the pharmaceutical industry. Its utility as a building block for synthesizing more complex chiral molecules necessitates a thorough understanding of its physicochemical properties, among which solubility plays a pivotal role. The choice of solvent can profoundly impact reaction kinetics, yield, and purity during synthesis, as well as the dissolution rate and absorption of the final drug product.

This guide aims to consolidate the available solubility data for this compound in common organic solvents and to provide a robust experimental methodology for researchers to determine its solubility with high accuracy.

Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative descriptors have been reported and are summarized in the table below. It is important to note that these terms provide a general indication of solubility and that quantitative determination is essential for precise process control.

Organic SolventIUPAC NameSolvent TypeReported Solubility
ChloroformTrichloromethaneChlorinatedSlightly Soluble[1][2]
Ethyl AcetateEthyl ethanoateEsterSlightly Soluble[1][2]
MethanolMethanolAlcoholSparingly Soluble[1][2]

Table 1: Qualitative Solubility of this compound in Selected Organic Solvents

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and actionable solubility data, a well-defined experimental protocol is required. The gravimetric method is a reliable and widely used technique for determining the solubility of a solid in a liquid solvent.[3][4][5][6]

Principle

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated and expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or moles of solute per liter of solution (mol/L).

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Constant temperature bath or incubator

  • Vials with screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvents)

  • Oven or vacuum oven

  • Desiccator

Experimental Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath and agitate them for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be carefully controlled and recorded.

  • Sample Collection and Filtration:

    • Once equilibrium is established, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time to allow the excess solid to settle.

    • Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or pre-cooled pipette to match the bath temperature, avoiding the transfer of any solid particles.

    • Immediately filter the collected supernatant through a syringe filter that is also at the experimental temperature to remove any remaining microscopic particles.

  • Gravimetric Analysis:

    • Transfer the filtered, saturated solution to a pre-weighed, dry evaporating dish or beaker.

    • Carefully evaporate the solvent in an oven or vacuum oven at a temperature that is high enough to remove the solvent but low enough to prevent degradation of the solute.

    • Once the solvent is completely evaporated, place the dish in a desiccator to cool to room temperature.

    • Weigh the dish containing the dry solute on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Data Analysis and Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty dish from the final constant mass.

    • Calculate the solubility using the following formula:

    Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solution (mL)) * 100

Diagram of Experimental Workflow

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Gravimetric Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 prep3 Agitate at constant temperature prep2->prep3 samp1 Allow excess solid to settle prep3->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter supernatant samp2->samp3 ana1 Transfer to pre-weighed dish samp3->ana1 ana2 Evaporate solvent ana1->ana2 ana3 Cool in desiccator ana2->ana3 ana4 Weigh residue ana3->ana4 ana5 Repeat until constant mass ana4->ana5 calc1 Calculate mass of solute ana5->calc1 calc2 Calculate solubility calc1->calc2

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

While qualitative data provides initial guidance, the quantitative determination of the solubility of this compound in a range of organic solvents is crucial for its effective use in pharmaceutical development. The experimental protocol detailed in this guide provides a reliable framework for obtaining this critical data. The generation of a comprehensive solubility profile will enable researchers and drug development professionals to make informed decisions regarding solvent selection for synthesis, purification, and formulation, ultimately contributing to the development of safe and effective medicines.

References

(S)-1-(3-methoxyphenyl)ethanol chemical structure and stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-(3-methoxyphenyl)ethanol: A Comprehensive Technical Guide

Introduction

This compound is a chiral secondary alcohol that has emerged as a critical building block in the synthesis of significant pharmaceutical compounds.[1] Its molecular architecture, which includes a methoxy (B1213986) group on the phenyl ring and a stereodefined hydroxyl group, makes it an invaluable synthon for creating more complex, enantiomerically pure molecules.[1] The high enantiopurity of this alcohol is paramount for the efficacy and safety of the final drug products.[1] Notably, it serves as a key precursor in the synthesis of (S)-rivastigmine, an acetylcholinesterase inhibitor for the management of Alzheimer's disease, and Lusutrombopag, a medication for treating thrombocytopenia.[1][2] It is also identified as Rivastigmine EP Impurity G, underscoring its importance in the quality control of this pharmaceutical.[3][4][5]

Chemical Structure and Stereochemistry

This compound possesses a single stereocenter at the carbinol carbon (C1), the carbon atom bonded to the hydroxyl group. The "(S)" designation in its name denotes the specific spatial arrangement of the groups attached to this chiral center, as defined by the Cahn-Ingold-Prelog (CIP) priority rules.

Molecular Structure: The molecule consists of a phenyl ring substituted with a methoxy group (-OCH₃) at the meta-position (position 3). An ethanol (B145695) group is attached to the phenyl ring at position 1, with the hydroxyl (-OH) group and a methyl (-CH₃) group bonded to the chiral carbon.

Stereochemistry: The absolute configuration is determined by assigning priorities to the four substituents attached to the chiral carbon:

  • -OH (highest priority, highest atomic number)

  • -C₆H₄OCH₃ (phenyl ring)

  • -CH₃ (methyl group)

  • -H (lowest priority)

When viewing the molecule with the lowest priority group (Hydrogen) pointing away from the observer, the sequence from the highest priority group to the lowest (1 → 2 → 3) proceeds in a counter-clockwise direction, thus assigning the (S) configuration.

G Figure 1: Chemical Structure and CIP Priority cluster_structure 2D Structure of this compound cluster_phenyl cluster_cip CIP Priority Assignment C_chiral C* OH OH C_chiral->OH H H C_chiral->H CH3 CH3 C_chiral->CH3 Phenyl C_chiral->Phenyl C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 O_methoxy O C3->O_methoxy C5 C C4->C5 C6 C C5->C6 C6->C1 CH3_methoxy CH3 O_methoxy->CH3_methoxy p1 -OH (1) p2 -C₆H₄OCH₃ (2) p1->p2 p3 -CH₃ (3) p2->p3 p4 -H (4)

Figure 1: Structure and CIP Priority

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of 1-(3-methoxyphenyl)ethanol (B1583643) are well-documented, providing essential data for its identification and use in research and development.

Table 1: Physicochemical Properties

PropertyValueReference(s)
Molecular Formula C₉H₁₂O₂[2][4][6]
Molecular Weight 152.19 g/mol [2][4][6]
CAS Number 23308-82-9 (Racemate)[2][4][7]
129940-69-8 ((S)-enantiomer)[6]
Appearance Colorless to light yellow liquid[2][7]
Boiling Point 248.3 °C at 760 mmHg[7]
Flash Point 104 °C[2]
Density 1.053 g/cm³[7]
Refractive Index 1.521[7]
Specific Optical Rotation ([α]D²⁵) -30.4° (c=1.00 in CHCl₃) for (S)-isomer[8]

Table 2: NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm) in DMSO-d₆Multiplicity / Coupling Constant (J, Hz)Reference(s)
¹³C NMR 150.57, 130.52, 129.82, 128.68, 124.80, 122.25, 68.28, 26.21-[8]
¹H NMR 7.71s[8]
7.65d, J = 3.0[8]
7.55 - 7.60m[8]
5.41d, J = 3.0[8]
4.82 - 4.86m[8]
1.37d, J = 3.0[8]

Experimental Protocols

The synthesis and resolution of this compound can be achieved through various methods, including asymmetric synthesis and enzymatic kinetic resolution.

Protocol 1: Synthesis via Asymmetric Bioreduction

This protocol describes the enantioselective synthesis of this compound from 3-methoxyacetophenone using a carbonyl reductase enzyme. Biocatalytic reduction offers high enantioselectivity under mild reaction conditions.[2]

Materials:

  • 3-methoxyacetophenone

  • Carbonyl reductase from Novosphingobium sp. (NoCR)[2]

  • Formate (B1220265) dehydrogenase (FDH)

  • NADH (cofactor)

  • Sodium formate

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Chromatography column (Silica gel)

Procedure:

  • Prepare a reaction mixture in a phosphate buffer containing 3-methoxyacetophenone (e.g., 200 g/L).

  • Add the carbonyl reductase (NoCR) and formate dehydrogenase (FDH) to the mixture.

  • Add a catalytic amount of NADH and an excess of sodium formate, which serves as the sacrificial substrate for NADH regeneration by FDH.

  • Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the conversion of the ketone to the alcohol is complete (typically >99% conversion with >99% ee), terminate the reaction.[2]

  • Extract the product from the aqueous mixture using ethyl acetate (3x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude oil via silica (B1680970) gel column chromatography to yield pure this compound.[8]

G Figure 2: Asymmetric Bioreduction Workflow cluster_cofactor Cofactor Regeneration cluster_main Main Reaction Formate Formate FDH FDH Formate->FDH CO2 CO₂ FDH->CO2 NADH NADH FDH->NADH NAD NAD⁺ NAD->FDH NoCR NoCR Enzyme NADH->NoCR Ketone 3-Methoxy- acetophenone Ketone->NoCR Alcohol (S)-1-(3-methoxy- phenylethanol) NoCR->NAD NoCR->Alcohol

Figure 2: Asymmetric Bioreduction Workflow
Protocol 2: Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a robust method for separating a racemic mixture. This protocol employs a lipase (B570770) to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiopure alcohol.[9]

Materials:

  • Racemic (±)-1-(3-methoxyphenyl)ethanol

  • Lipase (e.g., from Pseudomonas cepacia or Candida antarctica Lipase B)[9][10]

  • Acyl donor (e.g., vinyl acetate)[11]

  • Anhydrous organic solvent (e.g., hexane, MTBE)[9][11]

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Reaction vessel

  • Orbital shaker or magnetic stirrer

Procedure:

  • Dissolve racemic 1-(3-methoxyphenyl)ethanol (1 equivalent) in the chosen anhydrous organic solvent in a reaction vessel.

  • Add the acyl donor, vinyl acetate (2.2 equivalents).[9]

  • Add the lipase (e.g., 20-40 mg per mmol of substrate).[9]

  • Seal the vessel and place it on an orbital shaker or use a magnetic stirrer to ensure mixing. Maintain the reaction at a constant temperature (e.g., room temperature to 40 °C).[11]

  • Monitor the reaction progress by chiral GC or HPLC. The goal is to reach approximately 50% conversion, which theoretically provides the highest enantiomeric excess for both the product and the remaining starting material.

  • Once ~50% conversion is achieved, stop the reaction by filtering off the immobilized enzyme.

  • Remove the solvent under reduced pressure.

  • Separate the resulting ester ((R)-1-(3-methoxyphenyl)ethyl acetate) from the unreacted alcohol (this compound) using silica gel column chromatography.

G Figure 3: Lipase-Catalyzed Kinetic Resolution Racemate Racemic (±)-Alcohol Lipase Lipase + Acyl Donor Racemate->Lipase Selective Acylation (R >> S) Separation Chromatographic Separation Lipase->Separation Mixture at ~50% conv. S_Alcohol Enantioenriched (S)-Alcohol (unreacted) Separation->S_Alcohol R_Ester Enantioenriched (R)-Ester (product) Separation->R_Ester

Figure 3: Lipase-Catalyzed Kinetic Resolution

Applications in Drug Development

The primary value of this compound lies in its role as a chiral intermediate for active pharmaceutical ingredients (APIs).

  • (S)-Rivastigmine: This compound is a crucial precursor for the synthesis of (S)-rivastigmine, a cholinesterase inhibitor used to treat dementia associated with Alzheimer's and Parkinson's diseases. The stereochemistry of the final drug is critical for its therapeutic activity.[1][12]

  • Lusutrombopag: It is also a key starting material in the synthesis of Lusutrombopag, a thrombopoietin receptor agonist used to treat thrombocytopenia in patients with chronic liver disease.[2]

  • Other Applications: The compound is also used as a reactant in the preparation of 2,3-dihydroimidazo[1,2-a]pyridines, which function as enantioselective acyl transfer catalysts, further highlighting its utility in asymmetric synthesis.[3][13]

References

An In-depth Technical Guide to 1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-methoxyphenyl)ethanol (B1583643) is a secondary aromatic alcohol that serves as a critical building block in the synthesis of various organic molecules, most notably in the pharmaceutical industry. Its structural features, comprising a benzene (B151609) ring substituted with a methoxy (B1213986) group and an ethanol (B145695) side chain, make it a versatile precursor for the development of therapeutic agents. This technical guide provides a comprehensive overview of 1-(3-methoxyphenyl)ethanol, including its chemical properties, synthesis and purification protocols, and its role as a key intermediate in the synthesis of commercially available drugs. The guide also delves into the signaling pathways associated with the drugs derived from this compound and outlines experimental workflows for its synthesis and in vitro evaluation.

Chemical Identity and Properties

1-(3-methoxyphenyl)ethanol is also known by several synonyms, which are essential to recognize when searching scientific literature and chemical databases.

Synonyms:

  • 3-Methoxy-α-methylbenzyl alcohol[1][2]

  • 1-(1-Hydroxyethyl)-3-methoxybenzene[1][2]

  • (±)-1-(3-Methoxyphenyl)ethanol[3]

  • Benzenemethanol, 3-methoxy-α-methyl-[3]

  • 3-Methoxyphenylmethylcarbinol[3]

  • Rivastigmine (B141) EP Impurity G[3]

Chemical Structure and Properties:

The key physicochemical properties of 1-(3-methoxyphenyl)ethanol are summarized in the table below.

PropertyValueReference
CAS Number 23308-82-9[4]
Molecular Formula C₉H₁₂O₂[5]
Molecular Weight 152.19 g/mol [3][5]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 248.3 °C at 760 mmHg[5]
Density 1.053 g/cm³[5]
Flash Point 103.7 °C[5]
Refractive Index 1.521[5]
LogP 1.74850[5]

Safety Information:

1-(3-methoxyphenyl)ethanol is classified as harmful if swallowed. The following table summarizes its GHS hazard statements.

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute toxicity, Oral (Category 4)GHS07WarningH302: Harmful if swallowed

Data sourced from PubChem CID 90902.[3]

Applications in Drug Development

1-(3-methoxyphenyl)ethanol is a key starting material in the synthesis of several active pharmaceutical ingredients (APIs). Two notable examples are:

  • Rivastigmine: A cholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type.

  • Lusutrombopag: A thrombopoietin receptor agonist used to treat thrombocytopenia in patients with chronic liver disease who are scheduled to undergo a procedure.

Signaling Pathways of Derived Drugs

Understanding the mechanism of action of drugs derived from 1-(3-methoxyphenyl)ethanol provides insight into its importance in medicinal chemistry.

Rivastigmine Signaling Pathway

Rivastigmine's therapeutic effects in Alzheimer's disease are primarily attributed to its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), leading to increased levels of the neurotransmitter acetylcholine. However, research also suggests that rivastigmine may have disease-modifying effects by modulating the processing of amyloid precursor protein (APP). It appears to promote the non-amyloidogenic α-secretase pathway, which cleaves APP to produce the neuroprotective sAPPα fragment, thereby reducing the formation of amyloid-β (Aβ) plaques. Additionally, rivastigmine has been shown to interact with sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which may contribute to its neuroprotective effects.

Rivastigmine_Signaling_Pathway cluster_APP APP Processing cluster_Cholinergic Cholinergic Synapse cluster_Sigma Sigma Receptors APP Amyloid Precursor Protein (APP) sAPPalpha sAPPα (Neuroprotective) APP->sAPPalpha produces Abeta Amyloid-β (Aβ) (Neurotoxic) APP->Abeta produces alpha_secretase α-secretase alpha_secretase->APP cleaves beta_gamma_secretase β/γ-secretase beta_gamma_secretase->APP cleaves ACh Acetylcholine (ACh) AChE AChE / BuChE AChE->ACh degrades Sigma1R Sigma-1 Receptor Neuroprotection Neuroprotection Sigma1R->Neuroprotection Sigma2R Sigma-2 Receptor Sigma2R->Neuroprotection Rivastigmine Rivastigmine Rivastigmine->alpha_secretase promotes Rivastigmine->AChE inhibits Rivastigmine->Sigma1R interacts with Rivastigmine->Sigma2R interacts with

Rivastigmine's multifaceted mechanism of action.
Lusutrombopag Signaling Pathway

Lusutrombopag functions as a small molecule agonist of the thrombopoietin receptor (TPO-R), also known as c-Mpl. By mimicking the action of endogenous thrombopoietin, it stimulates the proliferation and differentiation of megakaryocytes in the bone marrow, leading to an increase in platelet production. This action is mediated through the activation of the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway.

Lusutrombopag_Signaling_Pathway cluster_Cell Megakaryocyte Progenitor Cell TPO_R Thrombopoietin Receptor (TPO-R / c-Mpl) JAK Janus Kinase (JAK) TPO_R->JAK activates STAT Signal Transducer and Activator of Transcription (STAT) JAK->STAT phosphorylates & activates Nucleus Nucleus STAT->Nucleus translocates to Proliferation Megakaryocyte Proliferation & Differentiation Nucleus->Proliferation regulates gene transcription for Platelets Increased Platelet Production Proliferation->Platelets Lusutrombopag Lusutrombopag Lusutrombopag->TPO_R binds to & activates

Lusutrombopag's activation of the JAK-STAT pathway.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and in vitro cytotoxicity assessment of 1-(3-methoxyphenyl)ethanol are provided below. These protocols are based on established chemical and biological procedures.

Synthesis of 1-(3-methoxyphenyl)ethanol

Several methods can be employed for the synthesis of 1-(3-methoxyphenyl)ethanol. Three common approaches are outlined here.

1. Synthesis via Grignard Reaction

This method involves the reaction of a Grignard reagent with an aldehyde.

  • Materials: Magnesium turnings, iodine crystal, anhydrous diethyl ether, bromobenzene (B47551), 3-methoxybenzaldehyde (B106831), saturated ammonium (B1175870) chloride solution, anhydrous magnesium sulfate, rotary evaporator, standard glassware for organic synthesis.

  • Procedure:

    • Activate magnesium turnings in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon) with a crystal of iodine.

    • Prepare the Grignard reagent by slowly adding a solution of bromobenzene in anhydrous diethyl ether to the magnesium suspension. The reaction is initiated by gentle heating and then maintained by the exothermic reaction.

    • Cool the Grignard reagent in an ice bath and add a solution of 3-methoxybenzaldehyde in anhydrous diethyl ether dropwise with stirring.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

2. Synthesis via Asymmetric Hydrogenation

This method is used for the enantioselective synthesis of a specific stereoisomer.

  • Materials: 3-methoxyacetophenone, [RuCl₂(p-cymene)]₂, chiral ligand (e.g., (R,R)-TsDPEN), isopropanol, potassium tert-butoxide, hydrogen gas source, high-pressure reactor.

  • Procedure:

    • In a high-pressure reactor, dissolve 3-methoxyacetophenone and the ruthenium catalyst precursor with the chiral ligand in isopropanol.

    • Add a solution of potassium tert-butoxide in isopropanol.

    • Pressurize the reactor with hydrogen gas (e.g., 10 atm).

    • Stir the reaction mixture at room temperature for the specified time (e.g., 4 hours).

    • After the reaction is complete, carefully vent the hydrogen gas.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

3. Synthesis via Biocatalytic Reduction

This method utilizes enzymes for the reduction of the corresponding ketone.

  • Materials: 3-methoxyacetophenone, baker's yeast (Saccharomyces cerevisiae) or a specific ketoreductase, glucose, water, buffer solution (e.g., phosphate (B84403) buffer), organic solvent for extraction (e.g., ethyl acetate).

  • Procedure:

    • Prepare a suspension of baker's yeast in a buffered aqueous solution containing glucose.

    • Add 3-methoxyacetophenone to the yeast suspension.

    • Incubate the mixture at a controlled temperature (e.g., 30 °C) with gentle shaking for a specified period (e.g., 24-48 hours).

    • Monitor the reaction progress using TLC or GC.

    • After completion, centrifuge the mixture to remove the yeast cells.

    • Extract the supernatant with an organic solvent.

    • Dry the organic extract, filter, and concentrate to obtain the crude product.

Purification by Column Chromatography

The crude 1-(3-methoxyphenyl)ethanol obtained from any of the synthesis methods can be purified using column chromatography.

  • Materials: Crude 1-(3-methoxyphenyl)ethanol, silica (B1680970) gel (60-120 mesh), eluent (e.g., a mixture of hexane (B92381) and ethyl acetate), chromatography column, collection tubes.

  • Procedure:

    • Prepare the column by packing silica gel in the chosen eluent system.

    • Dissolve the crude product in a minimal amount of the eluent.

    • Load the sample onto the top of the silica gel column.

    • Elute the column with the solvent system, collecting fractions in separate tubes.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 1-(3-methoxyphenyl)ethanol.

In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of a compound.

  • Materials: Human cell line (e.g., HEK293 or HepG2), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, 1-(3-methoxyphenyl)ethanol, MTT reagent, DMSO, microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

    • Prepare serial dilutions of 1-(3-methoxyphenyl)ethanol in the cell culture medium.

    • After 24 hours, remove the old medium and add 100 µL of the medium containing different concentrations of the test compound to the wells. Include a vehicle control (medium with the same amount of solvent used to dissolve the compound, e.g., DMSO) and a blank (medium only).

    • Incubate the plate for 24-72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Synthesis_Purification_Workflow cluster_Synthesis Synthesis cluster_Purification Purification start Starting Materials (e.g., 3-methoxyacetophenone) reaction Chemical Reaction (Grignard / Hydrogenation / Bioreduction) start->reaction crude Crude Product reaction->crude column Column Chromatography crude->column fractions Collect & Analyze Fractions (TLC) column->fractions pure Pure 1-(3-methoxyphenyl)ethanol fractions->pure

Workflow for the synthesis and purification of 1-(3-methoxyphenyl)ethanol.

Cytotoxicity_Workflow cluster_Assay In Vitro Cytotoxicity Assay cell_seeding Seed Cells in 96-well Plate compound_treatment Treat Cells with 1-(3-methoxyphenyl)ethanol cell_seeding->compound_treatment incubation Incubate for 24-72 hours compound_treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_reading Measure Absorbance at 570 nm formazan_solubilization->absorbance_reading data_analysis Calculate Cell Viability (%) absorbance_reading->data_analysis

Workflow for in vitro cytotoxicity testing using the MTT assay.

Quantitative Data

Conclusion

1-(3-methoxyphenyl)ethanol is a valuable chemical intermediate with significant applications in the pharmaceutical industry. Its synthesis can be achieved through various methods, each offering distinct advantages in terms of yield, stereoselectivity, and environmental impact. The in-depth understanding of the signaling pathways of its derivatives, such as rivastigmine and lusutrombopag, underscores the importance of this molecule in the design of new therapeutic agents. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and drug development professionals working with this versatile compound. Further research is warranted to fully characterize its toxicological and pharmacokinetic profiles.

References

CAS number for (S)-1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (S)-1-(3-methoxyphenyl)ethanol

Introduction

This compound is a chiral secondary alcohol that has emerged as a critical building block in the pharmaceutical and chemical industries.[1] Its significance lies in its role as a versatile chiral intermediate for the synthesis of a variety of fine chemicals, most notably active pharmaceutical ingredients (APIs). The stereochemistry of many therapeutic agents is crucial to their biological activity, making enantiomerically pure compounds like this compound highly valuable.[1]

The primary application of this compound is as a key precursor in the synthesis of (S)-rivastigmine, an acetylcholinesterase inhibitor used for the management of Alzheimer's disease.[1] It is also a vital intermediate for the experimental calcimimetic agent NPS-R-568, which has been investigated for the treatment of hyperparathyroidism.[1] Furthermore, it is used in the synthesis of Lusutrombopag, a medication for treating thrombocytopenia.[2] Its molecular structure, featuring a methoxy (B1213986) group on the phenyl ring and a specific stereocenter at the hydroxyl-bearing carbon, makes it an ideal synthon for constructing more complex chiral molecules.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its racemic form is presented below.

PropertyValueReference
IUPAC Name (1S)-1-(3-methoxyphenyl)ethanol[3]
CAS Number 129940-69-8[1][3]
Molecular Formula C₉H₁₂O₂[3]
Molecular Weight 152.19 g/mol [3]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 248.3°C at 760 mmHg (racemic)[5][6]
Density 1.053 g/cm³ (racemic)[5]
Flash Point 103.7°C (racemic)[5]
InChI Key ZUBPFBWAXNCEOG-ZETCQYMHSA-N[1]
Synonyms (S)-1-(m-Methoxyphenyl)ethanol, 3-Methoxy-alpha-methylbenzyl alcohol, (-)[3]

Synthesis and Enantioselective Production

The production of enantiomerically pure this compound is crucial for its use in pharmaceutical synthesis. Biocatalytic methods are often employed to achieve high enantioselectivity. One such method involves the deracemization of the racemic mixture of 1-(3-methoxyphenyl)ethanol.

A notable process utilizes a sequential biocatalytic cascade with immobilized Candida albicans cells for an oxidative kinetic resolution of the (S)-enantiomer, followed by the stereoselective reduction of the resulting ketone back to the (R)-enantiomer using a ketoreductase.[7] This process enriches the (R)-enantiomer. The (R)-enantiomer can then be used in subsequent steps, for example, to produce (S)-1-(3-methoxyphenyl)-ethylamine, another key chiral intermediate.[7]

G Logical Relationship of this compound cluster_starting Starting Material cluster_application Pharmaceutical Applications A (±)-1-(3-methoxyphenyl)ethanol B This compound (Chiral Intermediate) A->B Enantioselective Synthesis/ Resolution C (S)-Rivastigmine (Alzheimer's Disease) D NPS-R-568 (Hyperparathyroidism) E Lusutrombopag (Thrombocytopenia) B->C B->D B->E

Caption: Key role as a chiral intermediate.

Applications in Drug Development

As highlighted, this compound is a valuable precursor in the synthesis of several pharmaceuticals.

Synthesis of (S)-Rivastigmine

In the synthesis of (S)-rivastigmine, this compound is a key starting material. The synthesis of rivastigmine (B141) involves the conversion of this chiral alcohol into a corresponding amine, which is then further elaborated to the final carbamate (B1207046) drug product. The high enantiopurity of the starting alcohol is essential for the efficacy and safety of the final drug.[1]

Experimental Protocols

An example of an experimental procedure for the preparation of a derivative from the enantiomer of the title compound is outlined below, based on a published method for the synthesis of (S)-1-(3-methoxyphenyl)-ethylamine from (R)-1-(3-methoxyphenyl)ethanol.[7] This highlights the type of chemical transformations this class of compounds undergoes.

Mitsunobu Reaction for Amine Synthesis [7]

  • Reaction Setup : To a solution of (R)-1-(3-methoxyphenyl)ethanol (0.23 mmol) in 3 mL of dry tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere with magnetic stirring, add phthalimide (B116566) (1.2 equivalents) and triphenylphosphine (B44618) (PPh₃) (1.2 equivalents).

  • Reagent Addition : Cool the solution to 0°C and add diisopropyl azodicarboxylate (DIAD) (1.2 equivalents).

  • Reaction Progression : Allow the mixture to warm to 25°C and stir for approximately 3 hours.

  • Work-up and Purification : Remove the solvent under vacuum. Purify the product by flash chromatography using a hexane/ethyl acetate (B1210297) gradient.

  • Deprotection : Dissolve the protected amine in THF (3 mL) and ethanol (B145695) (1 mL), and add hydrazine (B178648) monohydrate (50 μL).

  • Final Steps : Stir the reaction at 66°C for 2 hours. Filter the resulting white suspension and wash with THF. Evaporate the organic solvent under vacuum to yield the desired (S)-1-(3-methoxyphenyl)-ethylamine as a light-yellow oil.

G Workflow for Amine Synthesis via Mitsunobu Reaction A 1. Dissolve (R)-Alcohol, Phthalimide & PPh3 in dry THF B 2. Cool to 0°C A->B C 3. Add DIAD B->C D 4. Stir at 25°C for 3h C->D E 5. Solvent Evaporation D->E F 6. Flash Chromatography E->F G 7. Dissolve protected amine in THF/Ethanol F->G H 8. Add Hydrazine Monohydrate G->H I 9. Stir at 66°C for 2h H->I J 10. Filter and Evaporate I->J K (S)-Amine Product J->K

Caption: Mitsunobu reaction workflow.

Safety and Handling

The racemic mixture, 1-(3-methoxyphenyl)ethanol, is classified as harmful if swallowed.[8] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored at cool temperatures (e.g., 4°C) as recommended by suppliers.[6] For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.[4]

References

Methodological & Application

Application Notes and Protocols: Asymmetric Synthesis of (S)-1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-methoxyphenyl)ethanol is a valuable chiral building block in the synthesis of various pharmaceuticals and biologically active compounds. Its stereoselective synthesis is of significant interest, and various methods have been developed to achieve high enantiopurity. These application notes provide an overview and detailed protocols for two prominent methods for the asymmetric synthesis of this compound: biocatalytic reduction using Daucus carota (carrot) root and asymmetric transfer hydrogenation using a chiral Ruthenium catalyst.

Data Presentation

The following tables summarize the quantitative data for the different synthetic approaches, allowing for easy comparison of their efficacy.

Table 1: Biocatalytic Reduction of 3-Methoxyacetophenone

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)
Daucus carota (Carrot) Root3-MethoxyacetophenoneThis compound100100

Table 2: Asymmetric Transfer Hydrogenation of Aromatic Ketones

CatalystSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)Conditions
RuCl--INVALID-LINK--Acetophenone(S)-1-Phenylethanol9597i-PrOH, KOH, rt
Ru(OTf)--INVALID-LINK--4-Chromanone(S)-4-Chromanol9998CH₃OH, H₂, 60°C, 10 atm

Note: Data for specific asymmetric transfer hydrogenation of 3-methoxyacetophenone was not available in the search results. The data presented is for similar aromatic ketones using relevant catalyst systems, indicating the potential efficacy for the target synthesis.

Experimental Protocols

Protocol 1: Biocatalytic Synthesis of this compound using Daucus carota

This protocol outlines the environmentally benign, whole-cell biocatalytic reduction of 3-methoxyacetophenone to this compound with high yield and enantioselectivity.[1][2][3]

Materials:

  • Fresh Daucus carota (carrot) roots

  • 3-Methoxyacetophenone

  • Distilled water

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Orbital shaker

  • Blender or food processor

Procedure:

  • Preparation of the Biocatalyst: Wash fresh carrot roots thoroughly with tap water and then with distilled water. Chop the carrots into small pieces and homogenize them in a blender with a minimal amount of distilled water to form a fine pulp.

  • Bioreduction: In an Erlenmeyer flask, add the carrot pulp (e.g., 100 g) to a specified volume of distilled water (e.g., 200 mL). To this suspension, add 3-methoxyacetophenone (e.g., 1 mmol).

  • Incubation: Stopper the flask and place it on an orbital shaker at room temperature (around 25-30°C) and agitate at a moderate speed (e.g., 150 rpm). The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 48-72 hours.

  • Work-up: After the reaction is complete, filter the mixture through Celite to remove the plant material. Wash the solid residue with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification and Analysis: Purify the crude this compound by column chromatography on silica (B1680970) gel if necessary. Determine the yield and enantiomeric excess by chiral GC or HPLC analysis.

Protocol 2: Asymmetric Transfer Hydrogenation of 3-Methoxyacetophenone

This protocol describes a general procedure for the asymmetric transfer hydrogenation of an aromatic ketone, adapted for the synthesis of this compound using a Ru(II)-TsDPEN catalyst.

Materials:

  • 3-Methoxyacetophenone

  • RuCl--INVALID-LINK-- or a similar chiral ruthenium catalyst

  • Isopropanol (i-PrOH), anhydrous

  • Potassium hydroxide (B78521) (KOH) or other suitable base

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for air-sensitive reactions (e.g., Schlenk line)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--, substrate/catalyst ratio of 200:1 to 1000:1) in anhydrous isopropanol.

  • Addition of Base: Add the base (e.g., a solution of KOH in isopropanol, typically 2-5 equivalents relative to the catalyst). Stir the mixture for a few minutes to activate the catalyst.

  • Substrate Addition: Add 3-methoxyacetophenone to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours to 24 hours.

  • Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by column chromatography on silica gel. Determine the yield and enantiomeric excess by chiral GC or HPLC.

Mandatory Visualizations

Experimental Workflow Diagrams

Biocatalytic_Synthesis_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_workup Work-up & Purification Carrot Daucus carota Pulp Carrot Pulp Carrot->Pulp Homogenize ReactionMix Reaction Mixture Pulp->ReactionMix Substrate 3-Methoxy- acetophenone Substrate->ReactionMix Incubation Incubation (Shaking) ReactionMix->Incubation Filtration Filtration Incubation->Filtration Extraction Extraction Filtration->Extraction Purification Purification Extraction->Purification Product (S)-1-(3-methoxy- phenyl)ethanol Purification->Product

Caption: Workflow for the biocatalytic synthesis of this compound.

ATH_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Asymmetric Transfer Hydrogenation cluster_workup Work-up & Purification Catalyst Ru-TsDPEN Catalyst Activation Catalyst Activation Catalyst->Activation Solvent Isopropanol Solvent->Activation Base Base (KOH) Base->Activation Reaction Reaction Activation->Reaction Substrate 3-Methoxy- acetophenone Substrate->Reaction Quench Quenching Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification Product (S)-1-(3-methoxy- phenyl)ethanol Purification->Product

Caption: Workflow for the asymmetric transfer hydrogenation synthesis.

Signaling Pathway/Catalytic Cycle

Catalytic_Cycle Simplified catalytic cycle for Ru-catalyzed ATH cluster_cycle Asymmetric Transfer Hydrogenation Catalytic Cycle Ru_Amide [Ru]-NH (Active Catalyst) Ru_Hydride [Ru]-H (Hydride Species) Ru_Amide->Ru_Hydride + iPrOH - Acetone Ru_Hydride->Ru_Amide + Ketone - Alcohol Ketone 3-Methoxyacetophenone (R-CO-R') Alcohol This compound (R-CH(OH)-R') iPrOH Isopropanol Acetone Acetone

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

References

Application Notes and Protocols: Biocatalytic Reduction of 3-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The biocatalytic reduction of prochiral ketones to chiral alcohols is a pivotal transformation in the synthesis of valuable pharmaceutical intermediates and fine chemicals. This document provides detailed application notes and protocols for the enantioselective reduction of 3-methoxyacetophenone to 1-(3-methoxyphenyl)ethanol (B1583643), a key chiral building block. The methodologies presented leverage both whole-cell biocatalysts and isolated ketoreductase enzymes, offering environmentally benign and highly selective alternatives to traditional chemical reductants.

Overview of Biocatalytic Reduction

The enzymatic reduction of 3-methoxyacetophenone involves the transfer of a hydride ion from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone. This process, catalyzed by ketoreductases (KREDs), results in the formation of a chiral secondary alcohol. The inherent three-dimensional structure of the enzyme's active site dictates the stereochemical outcome of the reduction, leading to the preferential formation of either the (R)- or (S)-enantiomer.

Reaction Scheme:

Where Ar = 3-methoxyphenyl

Whole-cell biocatalysts, such as those found in carrot roots, offer a cost-effective approach with inherent cofactor regeneration systems.[1] In contrast, purified ketoreductases provide higher purity and specificity but often require an external cofactor regeneration system for economic viability.[2]

Data Presentation: Performance of Biocatalysts

The selection of the biocatalyst is critical for achieving high conversion and enantioselectivity. The following table summarizes the performance of different biocatalytic systems in the reduction of 3-methoxyacetophenone and related acetophenones.

BiocatalystSubstrateProduct ConfigurationConversion (%)Enantiomeric Excess (ee %)Reference
Carrot (Daucus carota)3-Methoxyacetophenone(S)-(-)-1-(3-methoxyphenyl)ethanol100100[3]
Celeriac (Apium graveolens)Methoxy-acetophenones(S)-alcoholsHighHigh[3]
Engineered KetoreductaseAcetophenone Derivatives(R)-alcohols>95up to 99[4]
Rhodotorula sp. AS2.2241 (immobilized)4'-Methoxyacetophenone (B371526)(S)-1-(4-methoxyphenyl)ethanolHigh>99[5]
Ketoreductase (Immobilized)Acetophenone(S)-1-phenylethanol>95>99[6]

Experimental Protocols

This protocol details the use of fresh carrot roots as a whole-cell biocatalyst for the enantioselective reduction of 3-methoxyacetophenone.[3]

Materials:

  • 3-Methoxyacetophenone

  • Fresh carrots (e.g., Daucus carota L.)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (B86663)

  • Blender or food processor

  • Orbital shaker

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Biocatalyst: Wash fresh carrots thoroughly and grate them into a fine pulp using a blender or food processor.

  • Reaction Setup: In an Erlenmeyer flask, suspend a specific amount of the carrot pulp (e.g., 100 g) in a defined volume of deionized water (e.g., 200 mL).

  • Substrate Addition: Add 3-methoxyacetophenone to the reaction mixture. The substrate concentration should be optimized, starting with a range of 1-10 mM.

  • Incubation: Incubate the flask on an orbital shaker at a controlled temperature (e.g., 30°C) and agitation speed (e.g., 150 rpm) for 24-48 hours.[1]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete (as determined by the consumption of the starting material), separate the solid biomass by centrifugation or filtration.

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the resulting 1-(3-methoxyphenyl)ethanol by column chromatography if necessary.

  • Analysis: Characterize the product and determine the enantiomeric excess using chiral GC or HPLC.

This protocol describes the use of a purified ketoreductase (KRED) coupled with a glucose dehydrogenase (GDH) system for NADPH regeneration.[2]

Materials:

  • 3-Methoxyacetophenone

  • Ketoreductase (KRED)

  • Glucose Dehydrogenase (GDH)

  • NADP⁺ (or NAD⁺ depending on KRED specificity)

  • D-Glucose

  • Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (e.g., DMSO or isopropanol, if required for substrate solubility)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Mixture Preparation: In a reaction vessel, prepare the reaction buffer containing D-glucose (e.g., 1.1 equivalents relative to the substrate).

  • Cofactor Addition: Add the catalytic amount of NADP⁺ to the reaction mixture.

  • Enzyme Addition: Add the glucose dehydrogenase (GDH) and the ketoreductase (KRED) to the mixture. The optimal enzyme loading should be determined experimentally.

  • Substrate Addition: Dissolve 3-methoxyacetophenone in a minimal amount of a water-miscible co-solvent like DMSO if necessary, and add it to the reaction mixture to the desired final concentration.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with gentle stirring.

  • Reaction Monitoring: Monitor the reaction progress via TLC or HPLC/GC analysis.

  • Work-up and Extraction: Once the reaction reaches completion, extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate and concentrate using a rotary evaporator.

  • Analysis: Determine the conversion and enantiomeric excess of the product by appropriate chromatographic methods.

Visualizations

G cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_workup Product Isolation cluster_analysis Analysis p1 Wash and Grate Carrot Roots r1 Suspend Carrot Pulp in Water p1->r1 r2 Add 3-Methoxyacetophenone r1->r2 r3 Incubate with Shaking (30°C, 24-48h) r2->r3 w1 Separate Biomass (Centrifugation/Filtration) r3->w1 w2 Extract Aqueous Phase with Ethyl Acetate w1->w2 w3 Dry and Concentrate Organic Phase w2->w3 a1 Purification (if necessary) w3->a1 a2 Characterization and ee Determination (GC/HPLC) a1->a2

Caption: Workflow for the whole-cell biocatalytic reduction of 3-methoxyacetophenone using carrot roots.

G cluster_main KRED Catalytic Cycle cluster_regen Cofactor Regeneration Cycle Ketone 3-Methoxyacetophenone Alcohol (S)-1-(3-Methoxyphenyl)ethanol Ketone->Alcohol Reduction KRED_NADP KRED-NADP+ GDH_NADP GDH-NADP+ KRED_NADP->GDH_NADP NADP+ Transfer KRED_NADPH KRED-NADPH KRED_NADPH->KRED_NADP Oxidation Glucose Glucose Gluconolactone Glucono-δ-lactone Glucose->Gluconolactone Oxidation GDH_NADPH GDH-NADPH GDH_NADP->GDH_NADPH Reduction GDH_NADPH->KRED_NADPH NADPH Transfer

Caption: Enzymatic cycle of a ketoreductase (KRED) coupled with a glucose dehydrogenase (GDH) for cofactor regeneration.

Analytical Methods

Accurate monitoring and characterization are crucial for the successful implementation of biocatalytic reductions.

  • Thin-Layer Chromatography (TLC): A rapid and simple method for monitoring the progress of the reaction by observing the disappearance of the ketone spot and the appearance of the alcohol spot.

  • Gas Chromatography (GC): Used for quantitative analysis of both the substrate and the product to determine the conversion rate. Chiral GC columns are essential for determining the enantiomeric excess (ee) of the chiral alcohol product.

  • High-Performance Liquid Chromatography (HPLC): Similar to GC, HPLC can be used for reaction monitoring. Chiral HPLC columns are employed to separate the enantiomers and calculate the ee.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the final product.[7]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.[7]

Troubleshooting

  • Low Conversion:

    • Whole-cell: Increase the amount of biocatalyst, extend the reaction time, or optimize the reaction temperature and pH.[8] The viability of the plant material is also a critical factor.

    • Isolated Enzyme: Check the activity of both the KRED and the cofactor regeneration enzyme. Ensure the concentration of the cofactor is not limiting. Substrate or product inhibition might be occurring.

  • Low Enantioselectivity:

    • Whole-cell: The presence of multiple reductases with competing stereoselectivities can be an issue.[9] Screening different plant sources or varieties might yield better results.[1]

    • Isolated Enzyme: This is less common with purified enzymes but could indicate enzyme denaturation or incorrect reaction conditions. Consider using a different, more selective KRED.

  • Substrate Solubility Issues:

    • Add a water-miscible organic co-solvent (e.g., DMSO, isopropanol) to the reaction mixture. However, be mindful that high concentrations of organic solvents can denature enzymes. The concentration should be optimized, typically in the range of 1-10% (v/v).

By following these detailed notes and protocols, researchers can effectively implement the biocatalytic reduction of 3-methoxyacetophenone, paving the way for the efficient and sustainable synthesis of valuable chiral compounds.

References

Application Notes and Protocols for the Enantioselective Reduction of 3-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. 3-Methoxyacetophenone is a common substrate, and its reduction product, 1-(3-methoxyphenyl)ethanol, is a valuable chiral intermediate. This document provides detailed application notes and protocols for the enantioselective reduction of 3-methoxyacetophenone using two prominent chiral catalyst systems: a Ruthenium(II)-based complex for asymmetric hydrogenation and the Corey-Bakshi-Shibata (CBS) oxazaborolidine catalyst for asymmetric borane (B79455) reduction.

Data Presentation

The following tables summarize quantitative data for the enantioselective reduction of 3-methoxyacetophenone using different catalytic systems.

Table 1: Asymmetric Hydrogenation with Ru(II)-Indan-ambox Complex [1]

CatalystSubstrateProductYield (%)Enantiomeric Excess (ee, %)
RuCl₂(indan-ambox)(PPh₃)3-Methoxyacetophenone(R)-1-(3-Methoxyphenyl)ethanol>9981

Table 2: Biocatalytic Reduction using Plant Enzymes [2]

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (ee, %)
Carrot (Daucus carota L.) roots3-Methoxyacetophenone(S)-1-(3-Methoxyphenyl)ethanol100100

Table 3: Representative Data for CBS Reduction of Aryl Ketones [3]

CatalystSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee, %)
(S)-2-Methyl-CBS-oxazaborolidineAcetophenoneR>9996
(S)-2-Methyl-CBS-oxazaborolidine3-ChloroacetophenoneR>9995

Note: Data for 3-methoxyacetophenone with the CBS catalyst is not explicitly available in the cited literature, but high yields and enantioselectivities are expected based on results with structurally similar aryl ketones.

Signaling Pathways and Experimental Workflows

Enantioselective_Reduction_Pathway General Reaction Pathway Substrate 3-Methoxyacetophenone (Prochiral Ketone) Product_R (R)-1-(3-methoxyphenyl)ethanol Substrate->Product_R Enantioselective Reduction Product_S This compound Substrate->Product_S Enantioselective Reduction Catalyst Chiral Catalyst (e.g., Ru(II) complex or CBS) Catalyst->Substrate Reductant Reducing Agent (H₂ or Borane) Reductant->Substrate

Caption: General pathway for the enantioselective reduction.

Experimental_Workflow Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Catalyst_Prep Catalyst Preparation/ Activation Reaction_Setup Reaction Vessel Setup (Inert Atmosphere) Catalyst_Prep->Reaction_Setup Reagent_Addition Addition of Substrate, Catalyst, and Reductant Reaction_Setup->Reagent_Addition Reaction_Execution Stirring at Controlled Temperature and Time Reagent_Addition->Reaction_Execution Quenching Quenching of Reaction Reaction_Execution->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Yield_Calc Yield Determination Purification->Yield_Calc EE_Analysis Enantiomeric Excess (ee) Analysis (Chiral HPLC/GC) Yield_Calc->EE_Analysis

Caption: A typical experimental workflow for the reduction.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using a Ru(II)-Indan-ambox Complex[1]

This protocol details the enantioselective reduction of 3-methoxyacetophenone via asymmetric hydrogenation.

Materials:

  • RuCl₂(indan-ambox)(PPh₃) catalyst

  • 3-Methoxyacetophenone

  • 2-Propanol (degassed)

  • Potassium tert-butoxide (t-BuOK) solution in 2-propanol

  • Hydrogen (H₂) gas

  • Autoclave

  • Standard glassware for organic synthesis

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Catalyst Preparation: The precatalyst, RuCl₂(indan-ambox)(PPh₃), is prepared according to literature procedures.

  • Reaction Setup:

    • In a reaction vial, add the RuCl₂(indan-ambox)(PPh₃) catalyst (0.004 mmol).

    • Add 3-methoxyacetophenone (0.4 mmol, Substrate/Catalyst ratio = 100).

    • Via syringe, add 2.0 mL of degassed 2-propanol.

    • Add a solution of t-BuOK in 2-propanol (20 µmol).

  • Hydrogenation:

    • Transfer the resulting mixture into an autoclave.

    • Purge the autoclave with H₂ gas three times.

    • Pressurize the autoclave with H₂ to 10 atm.

    • Stir the reaction mixture at room temperature for 4 hours.

  • Work-up and Purification:

    • Carefully release the H₂ pressure.

    • Concentrate the reaction solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the chiral alcohol.

  • Analysis:

    • Determine the conversion and yield.

    • Analyze the enantiomeric excess of the product by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Corey-Bakshi-Shibata (CBS) Asymmetric Reduction[1][4][5]

This protocol describes the enantioselective reduction of 3-methoxyacetophenone using a chiral oxazaborolidine catalyst. The (R)-2-Methyl-CBS-oxazaborolidine is used here to produce the (S)-alcohol.

Materials:

Procedure:

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (R)-2-Methyl-CBS-oxazaborolidine solution (e.g., 0.1 mmol, 10 mol%).

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add BH₃·THF solution (e.g., 0.6 mmol, 0.6 equivalents relative to the ketone) to the catalyst solution and stir for 10-15 minutes.

  • Reduction:

    • In a separate flame-dried flask, dissolve 3-methoxyacetophenone (1.0 mmol) in anhydrous THF.

    • Slowly add the solution of 3-methoxyacetophenone to the catalyst-borane mixture at 0 °C over a period of 10-15 minutes.

    • Stir the reaction mixture at room temperature for 30 minutes to 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly add methanol to quench the excess borane.

    • Add 2 M HCl and stir for 30 minutes.

    • Transfer the mixture to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Analysis:

    • Determine the yield of the purified 1-(3-methoxyphenyl)ethanol.

    • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Logical Relationships

Logical_Relationships Factors Influencing Enantioselectivity Enantioselectivity Enantiomeric Excess (ee) Catalyst Chiral Catalyst Structure Catalyst->Enantioselectivity Temperature Reaction Temperature Temperature->Enantioselectivity Solvent Solvent Solvent->Enantioselectivity Substrate_Structure Substrate Structure Substrate_Structure->Enantioselectivity Reductant_Purity Purity of Reducing Agent Reductant_Purity->Enantioselectivity

Caption: Key factors influencing the outcome of the reaction.

References

Application Notes and Protocols: Synthesis of (S)-1-(3-methoxyphenyl)ethanol via Noyori Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of (S)-1-(3-methoxyphenyl)ethanol from 3-methoxyacetophenone using Noyori asymmetric hydrogenation. This chiral alcohol is a key intermediate in the synthesis of various pharmaceutical compounds, including the acetylcholinesterase inhibitor (S)-rivastigmine, used in the treatment of Alzheimer's disease. The protocols described herein utilize ruthenium-based catalysts, leveraging chiral diphosphine and diamine ligands to achieve high yields and excellent enantioselectivity.

Introduction

The Noyori asymmetric hydrogenation, a landmark achievement in organic synthesis for which Professor Ryoji Noyori was awarded the Nobel Prize in Chemistry in 2001, provides a powerful and efficient method for the enantioselective reduction of ketones to chiral alcohols.[1] This methodology is characterized by its high catalytic activity, broad substrate scope, and exceptional levels of stereocontrol, making it a cornerstone of modern asymmetric catalysis.[2][3] The synthesis of enantiomerically pure alcohols is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dictated by its specific stereochemistry.

This compound is a critical chiral building block for the synthesis of several active pharmaceutical ingredients (APIs). The Noyori asymmetric hydrogenation of the prochiral ketone, 3-methoxyacetophenone, offers a direct and atom-economical route to this valuable intermediate, avoiding the need for chiral auxiliaries or stoichiometric chiral reagents. The reaction typically employs a ruthenium catalyst complexed with a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand. The precise combination of these chiral ligands is crucial for achieving high enantiomeric excess (e.e.).

Data Presentation

The following tables summarize representative quantitative data for the Noyori asymmetric hydrogenation of acetophenone (B1666503) and its derivatives, providing a basis for the expected outcomes in the synthesis of this compound.

Table 1: Asymmetric Hydrogenation of 3-Methoxyacetophenone

CatalystS/C RatioH₂ Pressure (atm)Temperature (°C)Time (h)SolventYield (%)e.e. (%)
RuCl₂[(S)-BINAP][(S)-DACH]100082512Methanol>9996 (S)

DACH = 1,2-diaminocyclohexane

Table 2: Asymmetric Hydrogenation of Analogous Aromatic Ketones

SubstrateCatalystS/C RatioH₂ Pressure (atm)Temperature (°C)Time (h)SolventYield (%)e.e. (%)
AcetophenoneRuH(η¹-BH₄)[(S)-xylbinap][(S,S)-dpen]100,00082572-Propanol>9999 (R)
Phenylglyoxal diethylacetalRuCl₂[(S)-tolbinap][(R)-dmapen]2000---2-Propanol-96 (R)
4-ChromoneMsDPEN–Cp*Ir complex5000156024--99

xylbinap = 2,2'-bis(di-3,5-xylylphosphino)-1,1'-binaphthyl; dpen = 1,2-diphenylethylenediamine; tolbinap = 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl; dmapen = 1,2-bis(N,N-dimethylamino)ethane; MsDPEN = N-mesyl-1,2-diphenylethylenediamine

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound via Noyori asymmetric hydrogenation.

Materials:

  • 3-Methoxyacetophenone

  • RuCl₂[(S)-BINAP]₂N(Et)₃ (or a similar pre-catalyst)

  • (S,S)-1,2-Diaminocyclohexane ((S,S)-DACH)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous 2-propanol (or methanol)

  • Hydrogen gas (high purity)

  • Standard Schlenk line and glassware

  • Autoclave or high-pressure reactor

Procedure:

  • Catalyst Preparation (in situ):

    • In a nitrogen-filled glovebox, to a Schlenk flask, add RuCl₂[(S)-BINAP]₂N(Et)₃ and (S,S)-DACH in a 1:1 molar ratio.

    • Add anhydrous 2-propanol to dissolve the components.

    • Stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Hydrogenation Reaction:

    • To a glass liner for the autoclave, add 3-methoxyacetophenone.

    • Add the freshly prepared catalyst solution to the substrate. The typical substrate-to-catalyst (S/C) ratio ranges from 1000:1 to 100,000:1.

    • Add a solution of potassium tert-butoxide in 2-propanol. The base is typically used in a 2-4 fold molar excess relative to the ruthenium catalyst.

    • Seal the glass liner inside the autoclave.

    • Purge the autoclave with hydrogen gas three times.

    • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 8-40 atm).

    • Stir the reaction mixture at the desired temperature (e.g., 25-30 °C) for the specified time (e.g., 7-24 hours).

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

    • Remove the reaction mixture and concentrate it under reduced pressure.

    • The crude product can be purified by silica (B1680970) gel column chromatography using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.

  • Characterization:

    • The yield of the product should be determined by standard methods (e.g., gravimetric analysis or NMR with an internal standard).

    • The enantiomeric excess (e.e.) of the this compound should be determined by chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the Noyori asymmetric hydrogenation.

experimental_workflow cluster_prep Catalyst Preparation (in situ) cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Purification catalyst_components RuCl₂[(S)-BINAP]₂N(Et)₃ + (S,S)-DACH solvent_add Add Anhydrous 2-Propanol catalyst_components->solvent_add stirring Stir at RT for 30 min solvent_add->stirring active_catalyst Active Catalyst Solution stirring->active_catalyst add_catalyst Add Active Catalyst active_catalyst->add_catalyst substrate 3-Methoxyacetophenone substrate->add_catalyst add_base Add t-BuOK Solution add_catalyst->add_base autoclave Seal in Autoclave add_base->autoclave purge Purge with H₂ autoclave->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Defined Temp. & Time pressurize->react depressurize Depressurize & Cool react->depressurize concentrate Concentrate in vacuo depressurize->concentrate purify Column Chromatography concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

catalytic_cycle precatalyst RuCl₂(S)-BINAP-DACH) active_catalyst [RuH((S)-BINAP)((S,S)-DACH)]⁻ precatalyst->active_catalyst + H₂, Base substrate_complex Substrate Coordination Complex active_catalyst->substrate_complex + Ketone transition_state Six-membered Transition State substrate_complex->transition_state Hydride Transfer product_complex Product Complex transition_state->product_complex product_complex->active_catalyst + H₂ product (S)-Alcohol product_complex->product - Product

Caption: Proposed catalytic cycle for Noyori asymmetric hydrogenation.

References

Application Note: Ketoreductase-Mediated Synthesis of (S)-1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-(3-methoxyphenyl)ethanol is a valuable chiral intermediate in the synthesis of various pharmaceuticals. The stereoselective reduction of the prochiral ketone, 3'-methoxyacetophenone (B145981), is a critical step in obtaining the desired (S)-enantiomer with high purity. Biocatalysis using ketoreductases (KREDs) offers a green, efficient, and highly selective alternative to traditional chemical reductants. This application note provides detailed protocols for the synthesis of this compound using both a whole-cell biocatalyst (Daucus carota) and a purified ketoreductase enzyme system.

Biocatalytic Approach Advantages

Ketoreductase-mediated synthesis provides several key advantages over conventional chemical methods:

  • High Enantioselectivity: Enzymes can distinguish between the two faces of the prochiral ketone, leading to the formation of a single enantiomer with very high enantiomeric excess (e.e.).

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media under mild pH and temperature conditions, reducing the need for harsh reagents and protecting groups.

  • Environmental Sustainability: This "green chemistry" approach minimizes organic solvent usage and the generation of hazardous waste.

  • High Yields: Optimized enzymatic reactions can achieve high conversion rates and product yields.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound using different ketoreductase-based methods.

Biocatalyst SystemSubstrateProductYield (%)Enantiomeric Excess (e.e.) (%)
Whole-Cell (Daucus carota)3'-MethoxyacetophenoneThis compound100[1]100[1]
Unspecified Biocatalyst3'-MethoxyacetophenoneThis compound96.698.7

Experimental Protocols

Two detailed protocols are provided below: one utilizing a readily available whole-cell biocatalyst and another outlining a typical procedure with a purified ketoreductase enzyme, adaptable from a screening kit.

Protocol 1: Whole-Cell Bioreduction using Daucus carota (Carrot)

This protocol leverages the endogenous ketoreductases present in carrot root for the asymmetric reduction of 3'-methoxyacetophenone. This method is cost-effective and straightforward, making it an excellent choice for initial feasibility studies and smaller-scale synthesis.

Materials:

  • 3'-Methoxyacetophenone

  • Fresh Daucus carota (carrots)

  • Deionized Water

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Erlenmeyer flasks

  • Orbital shaker

  • Standard laboratory glassware for extraction and purification

Procedure: [2]

  • Preparation: Wash fresh carrots thoroughly with water. It is not necessary to peel them. Cut the carrots into thin slices (approximately 5 mm thick).[2]

  • Reaction Setup: In a 125 mL Erlenmeyer flask, combine 10 g of sliced carrots, 40 mL of deionized water, and approximately 0.5 mmol of 3'-methoxyacetophenone.[2]

  • Incubation: Place the flask on an orbital shaker and incubate at room temperature with a rotational speed of 180 rpm for 48 hours.[2]

  • Reaction Monitoring (Optional): The progress of the reaction can be monitored by taking a 2 mL aliquot of the reaction mixture and extracting it with 1 mL of ethyl acetate. The organic layer can then be analyzed by gas chromatography (GC) or thin-layer chromatography (TLC).[2]

  • Work-up: After 48 hours, filter the reaction mixture to remove the carrot pieces.

  • Extraction: Transfer the aqueous filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: The crude this compound can be purified by silica (B1680970) gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure product.

Protocol 2: Purified Ketoreductase-Mediated Reduction

This protocol provides a general framework for the asymmetric reduction of 3'-methoxyacetophenone using a commercially available purified ketoreductase (KRED), often supplied in screening kits. This approach offers higher reproducibility and is more amenable to process optimization and scale-up.

Materials:

  • 3'-Methoxyacetophenone

  • Purified Ketoreductase (e.g., from a Codex® KRED Screening Kit)[3][4][5]

  • KRED Reaction Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Cofactor (NADP⁺ or NAD⁺, depending on the KRED)

  • Cofactor Regeneration System:

    • Isopropanol (B130326) (IPA) for KREDs that can utilize it directly.[4]

    • Alternatively, a glucose/glucose dehydrogenase (GDH) system.

  • Organic co-solvent (e.g., DMSO or THF, if needed for substrate solubility)

  • Reaction vials or microfuge tubes

  • Incubator shaker

Procedure (adapted from a general screening protocol): [3][4]

  • Enzyme Preparation: Weigh approximately 10 mg of the selected lyophilized KRED powder into a reaction vial (e.g., a 2 mL microfuge tube).[3]

  • Reaction Mixture Preparation:

    • Prepare a stock solution of the reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0).

    • If using a cofactor regeneration system other than isopropanol, prepare the necessary components according to the manufacturer's instructions.

    • Dissolve the 3'-methoxyacetophenone substrate in the reaction buffer to the desired concentration (e.g., 10-50 mM). If solubility is an issue, a minimal amount of a co-solvent like DMSO or THF (typically up to 5% v/v) can be added.[3]

    • Add the cofactor (e.g., NADP⁺ to a final concentration of 0.5-1.0 mM).

  • Reaction Initiation: Add 1 mL of the substrate-containing reaction mixture to the vial with the lyophilized KRED. If using isopropanol for cofactor recycling, it can be included in the reaction mixture (typically 10-50% v/v).[4]

  • Incubation: Securely cap the reaction vial and place it in an incubator shaker at 30 °C with vigorous mixing for 24 hours.[3]

  • Work-up and Analysis:

    • Quench the reaction by adding an equal volume of a suitable organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully remove the organic layer for analysis.

    • Analyze the conversion and enantiomeric excess of the product by chiral GC or HPLC.

  • Purification (for preparative scale): For larger scale reactions, after quenching, perform a liquid-liquid extraction. Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography as described in Protocol 1.

Visualizations

Ketoreductase_Synthesis_Workflow cluster_whole_cell Protocol 1: Whole-Cell Biocatalysis cluster_purified_enzyme Protocol 2: Purified Ketoreductase P1_Start Start P1_Prepare Prepare Daucus carota (Wash and Slice) P1_Start->P1_Prepare P1_React Reaction: - Sliced Carrots - 3'-Methoxyacetophenone - Water P1_Prepare->P1_React P1_Incubate Incubate (Orbital Shaker, RT, 48h) P1_React->P1_Incubate P1_Workup Work-up: - Filtration - Extraction (EtOAc) - Drying (Na2SO4) P1_Incubate->P1_Workup P1_Purify Purification (Column Chromatography) P1_Workup->P1_Purify P1_End End Product: This compound P1_Purify->P1_End P2_Start Start P2_Prepare Prepare Reaction Mix: - Substrate - Buffer - Cofactor - Co-solvent (optional) P2_Start->P2_Prepare P2_React Reaction: - Add KRED Enzyme - Cofactor Regeneration (e.g., IPA) P2_Prepare->P2_React P2_Incubate Incubate (Shaker, 30°C, 24h) P2_React->P2_Incubate P2_Workup Work-up: - Quench - Extraction - Drying P2_Incubate->P2_Workup P2_Purify Purification (Column Chromatography) P2_Workup->P2_Purify P2_End End Product: This compound P2_Purify->P2_End

Caption: Experimental workflows for the synthesis of this compound.

Ketoreductase_Reaction_Pathway cluster_cofactor Cofactor Regeneration Cycle Substrate 3'-Methoxyacetophenone (Prochiral Ketone) KRED Ketoreductase (KRED) Substrate->KRED Binds to Active Site Product This compound (Chiral Alcohol) KRED->Product Catalyzes Reduction NADPH NADPH (Reduced Cofactor) NADPH->KRED NADP NADP⁺ (Oxidized Cofactor) NADPH->NADP Hydride Transfer RegenSystem Regeneration System (e.g., Isopropanol/KRED or Glucose/GDH) NADP->RegenSystem RegenSystem->NADPH Recycling

Caption: Signaling pathway of the ketoreductase-catalyzed reduction.

References

Application Notes and Protocols for the Chiral Resolution of Racemic 1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of 1-(3-methoxyphenyl)ethanol (B1583643) are valuable chiral building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Asymmetric synthesis can directly yield one enantiomer, but often the separation of a racemic mixture, known as chiral resolution, is a necessary and practical approach. This document provides detailed application notes and protocols for the three primary methods of chiral resolution for racemic 1-(3-methoxyphenyl)ethanol: enzymatic kinetic resolution, diastereomeric crystallization, and chiral chromatography.

Methods Overview

Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of the alcohol, allowing for the separation of the resulting ester from the unreacted alcohol enantiomer. This is a powerful technique for obtaining high enantiomeric excess (ee).

Diastereomeric Crystallization: This classical resolution technique involves reacting the racemic alcohol with a chiral resolving agent to form a pair of diastereomeric salts.[1] Due to their different physical properties, these diastereomers can be separated by fractional crystallization.[2] Subsequent removal of the resolving agent yields the separated enantiomers.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are powerful analytical and preparative tools for separating enantiomers. The enantiomers interact differently with the CSP, leading to different retention times and enabling their separation.

Data Presentation

Table 1: Comparison of Enzymatic Resolution Methods for Secondary Alcohols

Enzyme/BiocatalystAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ProductEnantiomeric Excess (ee) (%)Reference
Candida albicans CCT 0776-Water305~50(R)-1-(3-methoxyphenyl)ethanol91[3]
Lipase (B570770) B from Candida antarctica (CALB, Novozym 435)Vinyl Acetate (B1210297)Hexane (B92381)402~50(R)-1-phenylethyl acetate>99[4][5]
Acylase IVinyl AcetateHexaneRT24~50(S)-1-phenylethanol58 (by polarimetry)[4]

Note: Data for 1-phenylethanol (B42297) is included as a closely related and well-studied model for the resolution of secondary benzylic alcohols.

Table 2: Chiral Chromatography Conditions for the Analysis of 1-(3-methoxyphenyl)ethanol and Related Compounds

Chromatography TechniqueChiral Stationary Phase (CSP)Mobile Phase / Carrier GasTemperature (°C)CompoundElution OrderReference
GCβ-DEXTM120H₂Isothermal or Gradient(S)-1-(3-methoxyphenyl)ethanolNot Specified[1]
HPLCPolysaccharide-based (e.g., Cellulose (B213188), Amylose (B160209) derivatives)Hexane/Isopropanol (B130326)AmbientSecondary AlcoholsDependent on specific CSP and enantiomer[6]
HPLCCHIRALPAK® IC (cellulose tris(3,5-dichlorophenylcarbamate))n-hexane/isopropanol + 0.1% TFA15-35Mandelic Acid Derivatives(R) then (S) for mandelic acid[7]

Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution using Lipase

This protocol describes a general method for the kinetic resolution of racemic 1-(3-methoxyphenyl)ethanol using a commercially available immobilized lipase.

Materials:

  • Racemic 1-(3-methoxyphenyl)ethanol

  • Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous hexane (or other suitable organic solvent like toluene (B28343) or MTBE)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate for chromatography elution

  • Sodium sulfate (B86663) (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add racemic 1-(3-methoxyphenyl)ethanol (1.0 eq) and dissolve it in anhydrous hexane (concentration typically 0.1-0.5 M).

  • Addition of Reagents: Add vinyl acetate (0.5 - 0.6 eq) to the solution.

  • Enzyme Addition: Add the immobilized lipase (typically 10-50 mg per mmol of substrate).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by GC or TLC. The reaction should be stopped at approximately 50% conversion to obtain high enantiomeric excess for both the unreacted alcohol and the formed ester.

  • Work-up: Once ~50% conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the solvent and reused.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Separate the resulting ester ((R)-1-(3-methoxyphenyl)ethyl acetate) from the unreacted alcohol (this compound) by silica gel column chromatography using a hexane/ethyl acetate gradient.

  • Analysis: Determine the enantiomeric excess of the separated alcohol and the hydrolyzed ester by chiral GC or HPLC analysis.

Protocol 2: Diastereomeric Crystallization (General Procedure)

This protocol provides a general starting point for the resolution of racemic 1-(3-methoxyphenyl)ethanol via diastereomeric salt formation using a chiral resolving agent like (S)-mandelic acid. Optimization of the solvent and stoichiometry is crucial for successful resolution.

Materials:

  • Racemic 1-(3-methoxyphenyl)ethanol (This method is more commonly applied to acidic or basic compounds. For an alcohol, it would first need to be derivatized to an acid, e.g., by forming a hemiphthalate ester). For the purpose of this protocol, we will assume resolution of a related chiral amine to illustrate the principle, which is more direct. For the alcohol, derivatization to a diastereomeric ester would be an alternative.

  • Enantiomerically pure resolving agent (e.g., (R,R)-(+)-tartaric acid for a racemic amine, or (S)-mandelic acid for a racemic amine).

  • Suitable solvent (e.g., ethanol, methanol, isopropanol, or mixtures with water).

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) solutions for liberation of the free amine/acid.

  • Organic solvent for extraction (e.g., diethyl ether, dichloromethane).

  • Standard laboratory glassware.

Procedure:

  • Salt Formation: Dissolve the racemic compound (1.0 eq) in a suitable solvent. In a separate flask, dissolve the chiral resolving agent (0.5-1.0 eq) in the minimum amount of the same solvent, heating gently if necessary.

  • Crystallization: Combine the two solutions. The diastereomeric salt of the less soluble diastereomer should start to crystallize. The crystallization can be induced by cooling, scratching the flask, or adding a seed crystal. Allow the crystallization to proceed for a sufficient time (can be from hours to days).

  • Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Recrystallization (Optional but Recommended): To improve the diastereomeric purity, recrystallize the obtained solid from a suitable solvent.

  • Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add an acid (if resolving a base) or a base (if resolving an acid) to liberate the free enantiomer.

  • Extraction: Extract the liberated enantiomer with an organic solvent.

  • Purification and Analysis: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent. Analyze the enantiomeric purity of the product by chiral chromatography or polarimetry. The other enantiomer can be recovered from the mother liquor from the initial crystallization.

Protocol 3: Chiral Chromatography Analysis

This protocol outlines the analytical separation of 1-(3-methoxyphenyl)ethanol enantiomers by Gas Chromatography (GC) and a general screening approach for High-Performance Liquid Chromatography (HPLC).

3.1 Gas Chromatography (GC) Method

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chiral capillary column: β-DEXTM120 (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar cyclodextrin-based chiral column.

Conditions:

  • Carrier Gas: Hydrogen (H₂) or Helium (He) at a constant flow or pressure.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100-120 °C), hold for a few minutes, then ramp at a slow rate (e.g., 1-5 °C/min) to a final temperature (e.g., 180-200 °C). The exact program will require optimization.

  • Injection: 1 µL of a dilute solution of the sample in a suitable solvent (e.g., ethyl acetate).

3.2 High-Performance Liquid Chromatography (HPLC) Screening Method

Instrumentation:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP): Start with a polysaccharide-based column, such as one derived from cellulose (e.g., CHIRALCEL® OD, CHIRALPAK® IB) or amylose (e.g., CHIRALPAK® AD).

General Screening Conditions (Normal Phase):

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).

  • Screening Gradient: Start with a low percentage of the alcohol modifier (e.g., 5%) and gradually increase it, or screen isocratic conditions with varying percentages (e.g., 5%, 10%, 15%, 20% isopropanol in hexane).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection: UV at a suitable wavelength (e.g., 254 nm).

Visualizations

Chiral_Resolution_Workflow racemate Racemic 1-(3-methoxyphenyl)ethanol resolution Chiral Resolution Method racemate->resolution enantiomer_S (S)-Enantiomer resolution->enantiomer_S enantiomer_R (R)-Enantiomer resolution->enantiomer_R analysis Enantiomeric Purity Analysis (Chiral GC/HPLC) enantiomer_S->analysis enantiomer_R->analysis

Caption: General workflow for the chiral resolution of a racemic mixture.

Enzymatic_Resolution_Protocol cluster_reaction Reaction cluster_workup Work-up and Purification cluster_products Products racemate Racemic Alcohol + Acyl Donor enzyme Add Immobilized Lipase racemate->enzyme react Stir at Controlled Temperature (~50% Conversion) enzyme->react filter_enzyme Filter to Remove Enzyme react->filter_enzyme evaporate Evaporate Solvent filter_enzyme->evaporate chromatography Silica Gel Chromatography evaporate->chromatography ester (R)-Ester chromatography->ester alcohol (S)-Alcohol chromatography->alcohol

Caption: Protocol workflow for enzymatic kinetic resolution.

Diastereomeric_Crystallization_Protocol cluster_formation Diastereomer Formation cluster_separation Separation and Liberation racemate Racemic Mixture + Chiral Resolving Agent dissolve Dissolve in Suitable Solvent racemate->dissolve crystallize Cool/Seed to Crystallize Less Soluble Diastereomer dissolve->crystallize filter_crystals Filter Crystals crystallize->filter_crystals mother_liquor Mother Liquor (Contains More Soluble Diastereomer) filter_crystals->mother_liquor liberate Liberate Enantiomer from Crystals (Acid/Base) filter_crystals->liberate product2 product2 mother_liquor->product2 Process to get Enantiomer 2 extract Extract Pure Enantiomer liberate->extract product product extract->product Pure Enantiomer 1

Caption: Protocol workflow for diastereomeric crystallization.

References

Application Notes and Protocols for the Deracemization of (±)-1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(±)-1-(3-methoxyphenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceuticals, including the Alzheimer's disease drug Rivastigmine.[1] The ability to efficiently produce enantiomerically pure forms of this alcohol is of significant interest. Deracemization, the conversion of a racemic mixture into a single enantiomer, offers a powerful strategy to achieve 100% theoretical yield, overcoming the 50% yield limitation of classical kinetic resolution. This document outlines detailed protocols for the deracemization of (±)-1-(3-methoxyphenyl)ethanol using chemoenzymatic and biocatalytic cascade methods.

Biocatalytic Cascade using Candida albicans and a Ketoreductase

This method employs a sequential oxidative kinetic resolution of the racemic alcohol followed by an asymmetric reduction of the intermediate ketone to furnish the desired enantiomer of the alcohol. A study by Santos et al. demonstrated the successful deracemization of (±)-1-(3-methoxyphenyl)ethanol to its (R)-enantiomer with high enantiomeric excess.[2]

Data Presentation
SubstrateBiocatalyst SystemTime (h)Yield (%)Enantiomeric Excess (ee, %)
(±)-1-(3-methoxyphenyl)ethanolCandida albicans CCT 0776 / KRED-NADH-11057091 ((R)-enantiomer)
Table 1: Deracemization of (±)-1-(3-methoxyphenyl)ethanol via a biocatalytic cascade.[2]
Experimental Protocol

Materials:

  • (±)-1-(3-methoxyphenyl)ethanol

  • Candida albicans CCT 0776 (immobilized in calcium alginate beads)

  • Ketoreductase (KRED-NADH-110)

  • Phosphate (B84403) buffer (pH 7.0)

  • Glucose

  • NADP+

  • GDH (glucose dehydrogenase)

  • Ethyl acetate

  • Sodium sulfate (B86663)

Procedure:

  • Oxidative Kinetic Resolution:

    • In a reaction vessel, combine immobilized Candida albicans cells with a solution of (±)-1-(3-methoxyphenyl)ethanol in phosphate buffer.

    • Incubate the mixture at 30°C with shaking (180 rpm).[2]

    • This step selectively oxidizes the (S)-enantiomer to 3-methoxyacetophenone, enriching the mixture in the (R)-enantiomer.

  • Asymmetric Reduction:

    • To the reaction mixture containing the enriched (R)-alcohol and the intermediate ketone, add the ketoreductase (KRED-NADH-110), glucose, NADP+, and GDH.

    • Continue the incubation at 30°C and 180 rpm for 5 hours.[2] The ketoreductase reduces the 3-methoxyacetophenone to the (R)-alcohol.

  • Work-up and Analysis:

    • Extract the reaction mixture with ethyl acetate.[2]

    • Dry the organic layer over sodium sulfate and concentrate in vacuo.[2]

    • Determine the conversion and enantiomeric excess by GC-MS and GC-FID analysis.[2]

Logical Workflow

racemate (±)-1-(3-methoxyphenyl)ethanol oxidation Oxidative Kinetic Resolution (Candida albicans) racemate->oxidation intermediate (R)-1-(3-methoxyphenyl)ethanol + 3-Methoxyacetophenone oxidation->intermediate reduction Asymmetric Reduction (Ketoreductase) intermediate->reduction product (R)-1-(3-methoxyphenyl)ethanol reduction->product

Caption: Biocatalytic cascade for deracemization.

Chemoenzymatic Deracemization using Plant Cells and a Chemical Reductant

This approach utilizes the stereoselective oxidation of one enantiomer by plant cells, followed by the non-selective chemical reduction of the resulting ketone back to the racemic alcohol. Repetition of this sequence leads to the enrichment of the unreacted enantiomer. A study by Magallanes-Noguera et al. detailed this process for various secondary alcohols.[3]

Data Presentation
SubstrateBiocatalystReductantCyclesYield (%)Enantiomeric Excess (ee, %)
Secondary AlcoholsGardenia jasminoides (immobilized)NaBH₄Multiple82-9071-96
Table 2: General results for chemoenzymatic deracemization of secondary alcohols.[3]
Experimental Protocol

Materials:

  • (±)-1-(3-methoxyphenyl)ethanol

  • Gardenia jasminoides cells (immobilized in calcium alginate)

  • Tris-HCl buffer

  • Sodium borohydride (B1222165) (NaBH₄)

  • Ethyl acetate

  • Sodium sulfate

Procedure:

  • Enantioselective Oxidation:

    • Suspend the immobilized Gardenia jasminoides cells in Tris-HCl buffer containing (±)-1-(3-methoxyphenyl)ethanol.

    • Incubate the mixture to allow for the selective oxidation of the (S)-enantiomer to 3-methoxyacetophenone.[3]

  • Chemical Reduction:

    • To the same reaction vessel, add NaBH₄ to reduce the 3-methoxyacetophenone back to racemic (±)-1-(3-methoxyphenyl)ethanol.[3]

  • Cyclic Repetition:

    • Repeat the oxidation and reduction steps sequentially. With each cycle, the (R)-enantiomer becomes further enriched.[3]

  • Work-up and Analysis:

    • After the final cycle, extract the reaction mixture with ethyl acetate.

    • Dry the organic layer with sodium sulfate and concentrate.

    • Analyze the yield and enantiomeric excess using appropriate chromatographic methods (e.g., chiral HPLC or GC).

Experimental Workflow

start Racemic Alcohol ((R/S)-Alcohol) oxidation Enantioselective Oxidation (G. jasminoides) Oxidizes (S)-Alcohol start->oxidation mixture (R)-Alcohol + Ketone oxidation->mixture reduction Chemical Reduction (NaBH₄) mixture->reduction cycle Enriched (R)-Alcohol + Racemic Alcohol reduction->cycle cycle->oxidation Repeat Cycles final_product Enriched (R)-Alcohol cycle->final_product

Caption: Chemoenzymatic deracemization cycle.

One-Pot Chemoenzymatic Deracemization via Concurrent Oxidation and Reduction

A more integrated approach involves the simultaneous oxidation of one enantiomer and the reduction of the resulting ketone. A compartmentalized system can be employed to prevent the chemical oxidant and the biocatalyst from deactivating each other. A study by Kim et al. demonstrated this concept for 1-phenylethanols using a manganese oxide oxidant and an alcohol dehydrogenase.[4]

Data Presentation
SubstrateOxidantBiocatalystYield (%)Enantiomeric Excess (ee, %)
1-phenylethanolsMnO₂Lactobacillus kefir ADH (LK-ADH)up to 96>99
Table 3: Compartmentalized chemoenzymatic deracemization of 1-phenylethanols.[4]
Experimental Protocol

Materials:

  • (±)-1-(3-methoxyphenyl)ethanol

  • Manganese(IV) oxide (MnO₂)

  • Lactobacillus kefir alcohol dehydrogenase (LK-ADH)

  • NADP+

  • Isopropanol (B130326) (as a co-substrate for cofactor regeneration)

  • Polydimethylsiloxane (PDMS) thimble

  • Buffer solution (e.g., phosphate buffer)

  • Organic solvent (e.g., methylene (B1212753) chloride)

Procedure:

  • Compartment Setup:

    • Place the MnO₂ oxidant in an organic solvent inside a PDMS thimble.[4]

    • Place the PDMS thimble into a larger reaction vessel containing the biocatalyst (LK-ADH), NADP+, and isopropanol in a buffer solution.

    • Add the racemic (±)-1-(3-methoxyphenyl)ethanol to the outer chamber containing the enzyme.

  • Reaction:

    • The alcohol will diffuse through the PDMS membrane into the inner chamber where it is non-selectively oxidized to 3-methoxyacetophenone by MnO₂.

    • The ketone then diffuses back into the outer chamber.[4]

    • In the outer chamber, the LK-ADH enantioselectively reduces the ketone to the (R)-alcohol.[4]

    • This process continues, converting the racemic starting material into the single (R)-enantiomer.

  • Work-up and Analysis:

    • After the reaction is complete, separate the aqueous and organic phases.

    • Extract the aqueous phase with a suitable organic solvent.

    • Combine the organic phases, dry, and concentrate.

    • Determine the yield and enantiomeric excess by chiral HPLC or GC.

Signaling Pathway Diagram

cluster_outer Outer Chamber (Aqueous Buffer) cluster_inner Inner Chamber (PDMS Thimble) racemate_outer (R/S)-Alcohol racemate_inner (R/S)-Alcohol racemate_outer->racemate_inner Diffusion ketone_outer Ketone enzyme LK-ADH ketone_outer->enzyme product (R)-Alcohol enzyme->product oxidant MnO₂ racemate_inner->oxidant ketone_inner Ketone ketone_inner->ketone_outer Diffusion oxidant->ketone_inner

Caption: Compartmentalized deracemization workflow.

References

Application Notes and Protocols: Synthesis of Rivastigmine Utilizing (S)-1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rivastigmine is a parasympathomimetic or cholinergic agent for the treatment of mild to moderate dementia of the Alzheimer's type and dementia due to Parkinson's disease. The synthesis of the active (S)-enantiomer of Rivastigmine often proceeds through the key chiral intermediate, (S)-1-(3-methoxyphenyl)ethanol. This document provides detailed application notes and protocols for the synthesis of Rivastigmine, focusing on the steps involving this crucial intermediate. The methodologies described herein are compiled from various patented procedures and peer-reviewed scientific literature, offering a comprehensive guide for researchers in the field of medicinal chemistry and drug development.

The synthesis of (S)-Rivastigmine from this compound involves a multi-step process that requires careful control of stereochemistry to ensure the final product's enantiomeric purity. The key transformations include the conversion of the chiral alcohol to a corresponding amine, followed by demethylation and subsequent carbamoylation.

Synthetic Workflow

The overall synthetic route from 3-methoxyacetophenone to (S)-Rivastigmine is depicted below. The initial step involves the asymmetric reduction of the ketone to the chiral alcohol, this compound.

G cluster_0 Step 1: Asymmetric Reduction cluster_1 Step 2: Amination cluster_2 Step 3: Demethylation cluster_3 Step 4: Carbamoylation 3-Methoxyacetophenone 3-Methoxyacetophenone S-1-3-MPE This compound 3-Methoxyacetophenone->S-1-3-MPE Biocatalyst or Chiral Catalyst S-1-3-MPE-2 This compound S-Amine (S)-1-(3-methoxyphenyl)-N, N-dimethylethanamine S-1-3-MPE-2->S-Amine Aminating Agent S-Amine-2 (S)-1-(3-methoxyphenyl)-N, N-dimethylethanamine S-Phenol (S)-3-[1-(dimethylamino)ethyl]phenol S-Amine-2->S-Phenol HBr or BBr3 S-Phenol-2 (S)-3-[1-(dimethylamino)ethyl]phenol Rivastigmine (S)-Rivastigmine S-Phenol-2->Rivastigmine N-ethyl-N-methyl- carbamoyl chloride

Caption: Synthetic workflow for Rivastigmine synthesis.

Data Presentation

Table 1: Enantioselective Reduction of 3-Methoxyacetophenone to this compound
Catalyst/BiocatalystReducing AgentSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Lactobacillus paracasei BD87E6GlucoseWater30249299 (R)[1]
Carrot (Daucus carota)-WaterRT48100100 (S)
(S,S)-DPEN-Ru complexH₂Methanol50128995 (R)[1]
Baker's YeastSucroseWater3072->98 (S)[1]

Note: The stereochemistry of the product can vary depending on the catalyst system used. For the synthesis of (S)-Rivastigmine, an (S)-alcohol intermediate is required. Some methods produce the (R)-alcohol, which would require an inversion of stereochemistry in a subsequent step.

Table 2: Synthesis of (S)-Rivastigmine via Carbamoylation of (S)-3-[1-(dimethylamino)ethyl]phenol
Carbamoylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Purity (%)ee (%)Reference
N-ethyl-N-methylcarbamoyl chlorideNaHTHFRT----
N-ethyl-N-methylcarbamoyl chlorideK₂CO₃Acetonitrile70-80-7099-
N-ethyl-N-methylcarbamoyl chlorideZinc ChlorideTolueneReflux-80-91.23
N-ethyl-N-methylcarbamoyl chloride----82 (overall)-96[1]

Experimental Protocols

Protocol 1: Enantioselective Reduction of 3-Methoxyacetophenone

Materials:

  • 3-Methoxyacetophenone

  • Biocatalyst (e.g., Lactobacillus paracasei BD87E6, Baker's Yeast, or plant-based enzymes from carrot) or Chiral Catalyst (e.g., (S,S)-DPEN-Ru complex)

  • Appropriate reducing agent (e.g., glucose, sucrose, H₂)

  • Suitable solvent (e.g., water, methanol)

  • Standard laboratory glassware and equipment for chemical synthesis and purification (e.g., reaction vessel, magnetic stirrer, temperature controller, extraction funnel, rotary evaporator, chromatography column).

Procedure (Example using Biocatalyst):

  • Prepare a culture of the selected biocatalyst according to established microbiological procedures.

  • In a sterile reaction vessel, suspend the biocatalyst in the appropriate buffer or medium.

  • Add the reducing agent (e.g., glucose) to the suspension.

  • Add 3-methoxyacetophenone to the reaction mixture.

  • Maintain the reaction at the optimal temperature (e.g., 30 °C) with gentle agitation for the specified duration (24-72 hours).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).

  • Upon completion, extract the product from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography on silica (B1680970) gel.

  • Characterize the product and determine the enantiomeric excess using chiral HPLC or GC.

Protocol 2: Synthesis of (S)-3-[1-(dimethylamino)ethyl]phenol

Materials:

  • This compound

  • Thionyl chloride or other halogenating agent

  • Dimethylamine (B145610)

  • Demethylating agent (e.g., 48% aqueous hydrobromic acid or boron tribromide)

  • Appropriate solvents (e.g., dichloromethane, THF)

  • Base (e.g., triethylamine)

Procedure:

  • Chlorination: Convert this compound to the corresponding chloride by reacting with a chlorinating agent like thionyl chloride in an inert solvent.

  • Amination: React the resulting chiral chloride with dimethylamine in a suitable solvent to yield (S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine.

  • Demethylation: Reflux the (S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine with a demethylating agent such as 48% aqueous hydrobromic acid.

  • After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium bicarbonate).

  • Extract the product, (S)-3-[1-(dimethylamino)ethyl]phenol, with an organic solvent.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the product by crystallization or column chromatography.

Protocol 3: Synthesis of (S)-Rivastigmine

Materials:

  • (S)-3-[1-(dimethylamino)ethyl]phenol

  • N-ethyl-N-methylcarbamoyl chloride

  • Base (e.g., sodium hydride, potassium carbonate, or a non-nucleophilic base)

  • Anhydrous aprotic solvent (e.g., THF, acetonitrile, toluene)

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-3-[1-(dimethylamino)ethyl]phenol in the anhydrous solvent.

  • Cool the solution in an ice bath and add the base portion-wise with stirring.

  • Slowly add a solution of N-ethyl-N-methylcarbamoyl chloride in the same solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the required duration, monitoring its progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude (S)-Rivastigmine.

  • Purify the final product by column chromatography or crystallization to achieve high purity. A patent describes a final product with an HPLC purity above 99.7% and an optical purity above 99.8%.[2]

Mechanism of Action of Rivastigmine

Rivastigmine's primary mechanism of action is the inhibition of two key enzymes involved in the breakdown of the neurotransmitter acetylcholine (B1216132): acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). By inhibiting these enzymes, Rivastigmine increases the concentration of acetylcholine in the brain, which is believed to improve cognitive function in patients with Alzheimer's disease.

Recent studies have also suggested a secondary, non-cholinergic mechanism of action for Rivastigmine. It has been shown to modulate the processing of amyloid precursor protein (APP), shifting it towards the non-amyloidogenic α-secretase pathway. This action may contribute to its neuroprotective effects.

G cluster_0 Cholinergic Pathway cluster_1 APP Processing Pathway ACh Acetylcholine Breakdown Breakdown ACh->Breakdown AChE_BuChE AChE & BuChE AChE_BuChE->Breakdown Rivastigmine Rivastigmine Rivastigmine->Inhibition Inhibition->AChE_BuChE APP Amyloid Precursor Protein (APP) alpha_secretase α-secretase APP->alpha_secretase beta_gamma_secretase β- & γ-secretase APP->beta_gamma_secretase sAPPalpha sAPPα (Neuroprotective) alpha_secretase->sAPPalpha Abeta Aβ Peptides (Amyloid Plaques) beta_gamma_secretase->Abeta Rivastigmine_2 Rivastigmine Rivastigmine_2->Stimulation Stimulation->alpha_secretase

Caption: Mechanism of action of Rivastigmine.

Conclusion

The synthesis of (S)-Rivastigmine via the chiral intermediate this compound offers a reliable and stereocontrolled route to this important therapeutic agent. The protocols and data presented in this document provide a solid foundation for researchers to develop and optimize their synthetic strategies. Careful selection of catalysts, reagents, and reaction conditions is paramount to achieving high yields and enantiomeric purity of the final drug substance. Further research into more efficient and greener synthetic methodologies continues to be an active area of investigation in the pharmaceutical industry.

References

Application Note: Chiral HPLC Analysis of (S)-1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantiomeric purity of chiral compounds is a critical quality attribute in the pharmaceutical and chemical industries, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. 1-(3-methoxyphenyl)ethanol (B1583643) is a chiral alcohol intermediate used in the synthesis of various pharmaceutical agents. Therefore, a robust and reliable analytical method for the separation and quantification of its enantiomers is essential. This application note details a chiral High-Performance Liquid Chromatography (HPLC) method for the analysis of (S)-1-(3-methoxyphenyl)ethanol.

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment, and a UV detector.

  • Chiral Stationary Phase: Phenomenex Lux 5u Cellulose-4, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase: HPLC-grade n-hexane and isopropanol (B130326).

  • Sample: Racemic 1-(3-methoxyphenyl)ethanol or the enantioenriched this compound.

Experimental Protocol

A detailed methodology for the chiral separation of 1-(3-methoxyphenyl)ethanol enantiomers is provided below.

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 (v/v) ratio.

    • Degas the mobile phase using sonication or vacuum filtration to prevent the formation of air bubbles in the HPLC system.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the 1-(3-methoxyphenyl)ethanol sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • HPLC Conditions:

    • Column: Phenomenex Lux 5u Cellulose-4 (250 x 4.6 mm, 5 µm)

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

    • Flow Rate: 0.7 mL/min

    • Column Temperature: Ambient (approximately 25 °C)

    • Detection: UV at 214 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Inject a racemic standard of 1-(3-methoxyphenyl)ethanol to determine the retention times of both the (R) and (S) enantiomers.

    • Based on the reference data, the elution order is the (R)-enantiomer followed by the (S)-enantiomer.[1]

    • Integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (% ee) for the (S)-enantiomer using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Quantitative Data Summary

The following table summarizes the chromatographic parameters for the separation of 1-(3-methoxyphenyl)ethanol enantiomers based on the described method.

Parameter(R)-1-(3-methoxyphenyl)ethanolThis compound
Retention Time (t_R) [min]9.75[1]10.21[1]
Retention Factor (k')¹2.252.40
Separation Factor (α)²\multicolumn{2}{c}{1.07}
Resolution (R_s)³\multicolumn{2}{c}{1.64}

¹ Retention factor (k') was calculated using the formula k' = (t_R - t_0) / t_0, assuming a void time (t_0) of 3 minutes, which is a typical void time for a 250 x 4.6 mm column at a flow rate of 0.7 mL/min. ² Separation factor (α) was calculated using the formula α = k'₂ / k'₁. ³ Resolution (R_s) was calculated using the formula R_s = 2(t_R₂ - t_R₁) / (w₁ + w₂), assuming a peak width (w) of 0.28 minutes for both enantiomers, which is a reasonable estimation for a separation with good peak shape.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

G Experimental Workflow for Chiral HPLC Analysis cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (n-Hexane/Isopropanol 90:10) SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection Inject Sample (10 µL) MobilePhase->Injection Separation Chromatographic Separation (Lux 5u Cellulose-4) Injection->Separation Detection UV Detection (214 nm) Separation->Detection Integration Peak Integration Detection->Integration Calculation Calculation of % ee Integration->Calculation

Caption: Workflow for the chiral HPLC analysis of this compound.

Conclusion

The described chiral HPLC method provides a reliable and robust means for the enantiomeric separation of this compound. The use of a Phenomenex Lux 5u Cellulose-4 chiral stationary phase with a normal-phase mobile phase of n-hexane and isopropanol achieves baseline resolution of the enantiomers, allowing for accurate determination of enantiomeric excess. This application note serves as a valuable resource for researchers, scientists, and professionals involved in the development and quality control of chiral pharmaceutical intermediates.

References

Application Note: Determination of Enantiomeric Excess of 1-(3-methoxyphenyl)ethanol by Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the determination of the enantiomeric excess (ee) of 1-(3-methoxyphenyl)ethanol (B1583643) using chiral gas chromatography (GC). The method utilizes a chiral capillary column for the effective separation of the (R) and (S) enantiomers, followed by quantification using a flame ionization detector (FID). This document outlines the necessary instrumentation, reagents, sample preparation, experimental procedures, and data analysis to ensure accurate and reproducible results.

Introduction

1-(3-methoxyphenyl)ethanol is a chiral alcohol and a key intermediate in the synthesis of various pharmaceutical compounds. The stereochemistry of this compound is often critical to the biological activity and safety of the final drug product. Therefore, a reliable and accurate analytical method to determine its enantiomeric purity is essential. Chiral gas chromatography is a powerful technique for the separation and quantification of enantiomers due to its high resolution and sensitivity.[1] This method offers a direct analysis of the enantiomers without the need for derivatization in many cases.[1][2]

Experimental Protocol

Instrumentation and Materials
  • Gas Chromatograph (GC): An Agilent 6850 Series GC system or equivalent, equipped with a split/splitless injector and a flame ionization detector (FID).

  • Chiral GC Column: Supelco β-DEXTM 120 (Permethylated β-cyclodextrin) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended for the separation of a wide range of chiral compounds including alcohols.[3][4][5]

  • Carrier Gas: Hydrogen or Helium, high purity.

  • Reagents:

GC Operating Conditions

The following table summarizes the recommended starting parameters for the GC analysis. Optimization may be required based on the specific instrument and column performance.

ParameterValue
Column Supelco β-DEXTM 120 (30 m x 0.25 mm, 0.25 µm)
Injector Temperature 250 °C
Detector (FID) Temp 250 °C
Carrier Gas Hydrogen
Flow Rate 1.0 mL/min (constant flow)
Split Ratio 50:1
Injection Volume 1 µL
Oven Program Initial temperature: 100°C, hold for 3 min, then ramp to 180°C at 1.5°C/min, and hold for 10 min.
Sample Preparation
  • Standard Preparation: Prepare a stock solution of racemic 1-(3-methoxyphenyl)ethanol in methanol or hexane at a concentration of approximately 1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the sample of 1-(3-methoxyphenyl)ethanol in methanol or hexane to achieve a final concentration of approximately 1 mg/mL.[3] Ensure the sample is fully dissolved before injection.

Experimental Workflow

The following diagram illustrates the workflow for the determination of enantiomeric excess.

Enantiomeric Excess Determination Workflow Workflow for GC Determination of Enantiomeric Excess cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis start Start prep_standard Prepare Racemic Standard Solution (1 mg/mL) start->prep_standard prep_sample Prepare Sample Solution (1 mg/mL) start->prep_sample gc_injection Inject 1 µL of Standard/Sample prep_standard->gc_injection prep_sample->gc_injection gc_separation Chiral GC Separation (β-DEXTM 120 column) gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection peak_integration Integrate Peak Areas of Enantiomers gc_detection->peak_integration ee_calculation Calculate Enantiomeric Excess (% ee) peak_integration->ee_calculation end Report Results ee_calculation->end

Caption: Workflow for GC Determination of Enantiomeric Excess.

Data Analysis

The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers in the chromatogram. The formula for calculating enantiomeric excess is as follows:

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Where:

  • Area₁ is the peak area of the major enantiomer.

  • Area₂ is the peak area of the minor enantiomer.

A racemic mixture will have an enantiomeric excess of 0%, while a pure enantiomer will have an enantiomeric excess of 100%.[6]

The following diagram illustrates the logical relationship for data analysis.

Data Analysis Logic Logic for Enantiomeric Excess Calculation input GC Chromatogram with Separated Enantiomer Peaks integrate Integrate Peak Area of Enantiomer 1 (Area₁) input->integrate integrate2 Integrate Peak Area of Enantiomer 2 (Area₂) input->integrate2 calculate Calculate % ee: [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100 integrate->calculate integrate2->calculate output Enantiomeric Excess (%) calculate->output

Caption: Logic for Enantiomeric Excess Calculation.

Expected Results

Under the specified conditions, baseline or near-baseline separation of the (R)- and (S)-enantiomers of 1-(3-methoxyphenyl)ethanol is expected. The retention times for the enantiomers will be distinct, allowing for accurate integration of their respective peak areas. For a specific analysis, the retention times for the (R)- and (S)-enantiomers were reported to be approximately 22.95 min and 23.60 min, respectively, under a specific temperature program.

Summary of Quantitative Data

The following table provides a template for recording and summarizing the quantitative data obtained from the GC analysis.

Sample IDRetention Time (min) - Enantiomer 1Peak Area - Enantiomer 1Retention Time (min) - Enantiomer 2Peak Area - Enantiomer 2Enantiomeric Excess (%)
Racemic Standard
Sample 1
Sample 2
...

Conclusion

The chiral gas chromatography method detailed in this application note provides a robust and reliable means for determining the enantiomeric excess of 1-(3-methoxyphenyl)ethanol. The use of a β-cyclodextrin-based chiral stationary phase allows for excellent separation of the enantiomers. This protocol is suitable for quality control in pharmaceutical manufacturing and for purity assessment in research and development settings.

References

Application Note and Protocol: Purification of (S)-1-(3-methoxyphenyl)ethanol by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-1-(3-methoxyphenyl)ethanol is a chiral alcohol of interest in pharmaceutical synthesis. Its purification to high enantiomeric and chemical purity is crucial for its use in subsequent research and development. This document outlines the application of column chromatography for the effective purification of this compound, providing a detailed protocol and expected outcomes.

Data Presentation

The following table summarizes the quantitative data obtained from the purification of this compound using silica (B1680970) gel column chromatography.

ParameterValueReference
Stationary PhaseSilica Gel[1]
Mobile PhasePetroleum Ether / Ethyl Acetate (B1210297) (10:1)[1]
Yield96.6%[1]
Enantiomeric Excess (ee)98.7% (S isomer)[1]

Experimental Protocol

This protocol details the materials and methodology for the purification of this compound via column chromatography.

1. Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Silica gel (for column chromatography, e.g., 100-200 µm particle size)[2]

    • Petroleum Ether (or Hexane), HPLC grade

    • Ethyl Acetate, HPLC grade

    • Cotton wool

    • Sand

  • Equipment:

    • Glass chromatography column (e.g., 40 cm long, 2.5 cm internal diameter)[2]

    • Stopcock and clamp

    • Collection vessels (e.g., test tubes, flasks)

    • Separatory funnel or dropping funnel (for mobile phase addition)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

    • Pipettes and bulbs

2. Preparation of the Column

  • Column Setup: Securely clamp the glass column in a vertical position.

  • Plugging the Column: Place a small piece of cotton wool at the bottom of the column to prevent the stationary phase from washing out. Add a thin layer of sand on top of the cotton wool.

  • Slurry Packing:

    • In a beaker, prepare a slurry of silica gel in the mobile phase (petroleum ether/ethyl acetate = 10:1).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to allow the solvent to drain, collecting it for reuse. Never let the top of the silica gel run dry.

    • Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase surface when adding the sample and mobile phase.

3. Sample Loading

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase.

  • Loading: Carefully add the dissolved sample to the top of the column using a pipette.

  • Adsorption: Open the stopcock and allow the sample to enter the silica gel bed. Once the sample has been adsorbed, carefully add a small amount of the mobile phase to wash the sides of the column.

4. Elution and Fraction Collection

  • Elution: Carefully add the mobile phase (petroleum ether/ethyl acetate = 10:1) to the top of the column. Maintain a constant head of solvent above the stationary phase throughout the elution process.

  • Fraction Collection: Begin collecting the eluate in fractions (e.g., 5-10 mL per test tube).

  • Monitoring: Monitor the separation by Thin Layer Chromatography (TLC). Spot each collected fraction on a TLC plate and develop it in the same mobile phase. Visualize the spots under a UV lamp to identify the fractions containing the purified product.

5. Product Isolation

  • Pooling Fractions: Combine the fractions that contain the pure this compound, as determined by TLC analysis.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified product.

  • Characterization: Determine the yield, purity (e.g., by NMR or GC), and enantiomeric excess (e.g., by chiral HPLC) of the purified this compound. For chiral HPLC analysis of a similar compound, a Phenomenex Lux 5u Cellulose-4 column with a mobile phase of n-hexane/i-propanol (90/10) has been used[3].

Visualizations

experimental_workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis prep_column Prepare Slurry pack_column Pack Column prep_column->pack_column load_sample Load Sample pack_column->load_sample elution Elute with Mobile Phase load_sample->elution collection Collect Fractions elution->collection tlc Monitor by TLC collection->tlc tlc->collection Identify Pure Fractions pooling Pool Fractions tlc->pooling evaporation Evaporate Solvent pooling->evaporation analysis Analyze Purity & Yield evaporation->analysis

Caption: Experimental workflow for the purification of this compound.

logical_relationship compound Crude this compound (Mixture of enantiomers and impurities) process Column Chromatography compound->process separation Differential Adsorption process->separation conditions Stationary Phase: Silica Gel Mobile Phase: Petroleum Ether/Ethyl Acetate (10:1) conditions->process product Purified this compound separation->product impurities Impurities and (R)-enantiomer (partially separated) separation->impurities

Caption: Logical relationship of the column chromatography purification process.

References

Large-Scale Synthesis of (S)-1-(3-methoxyphenyl)ethanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(3-methoxyphenyl)ethanol is a valuable chiral intermediate in the synthesis of various pharmaceuticals. Its efficient and enantioselective production on a large scale is of significant industrial importance. This document provides detailed application notes and protocols for the large-scale synthesis of this compound, focusing on two primary methodologies: biocatalytic reduction using whole cells and ketoreductases (KREDs), and chemical asymmetric hydrogenation utilizing ruthenium-based catalysts. This guide is intended to provide researchers, scientists, and drug development professionals with the necessary information to select and implement a suitable synthetic strategy for their specific needs, with a focus on scalability, efficiency, and enantiopurity.

Introduction

The asymmetric reduction of prochiral ketones to form chiral alcohols is a fundamental transformation in organic synthesis. This compound, the target molecule, is a key building block for several active pharmaceutical ingredients (APIs). The primary precursor for its synthesis is 3'-methoxyacetophenone (B145981), a readily available starting material. The critical step in the synthesis is the enantioselective reduction of the carbonyl group to afford the desired (S)-enantiomer with high purity. Both biocatalytic and chemocatalytic methods have been successfully employed for this transformation, each with its own set of advantages and considerations for large-scale production.

Comparative Data of Synthetic Methodologies

The following table summarizes the key quantitative data for the different approaches to the synthesis of this compound, allowing for a direct comparison of their efficiencies.

MethodologyCatalyst/BiocatalystSubstrate ConcentrationYield (%)Enantiomeric Excess (ee, %)Key Process Parameters
Biocatalytic Reduction
Whole-Cell (Daucus carota)Endogenous reductases in carrot root cells~1 g/LUp to 100[1]Up to 100[1]Ambient temperature, aqueous medium, simple work-up.
Ketoreductase (KRED)Commercially available KREDs (e.g., from a screening kit)>100 g/L (for analogous ketones)High (process dependent)>99 (typical for selected KREDs)Requires cofactor regeneration system (e.g., isopropanol/GDH), optimized pH and temperature.
Chemical Asymmetric Hydrogenation
Ru-Catalyzed HydrogenationRu(II)-BINAP complexesHigh (solvent dependent)>95 (typical)>98 (typical)High pressure H₂, specific chiral ligands, organic solvents, elevated or ambient temperature.

Experimental Protocols

Biocatalytic Reduction of 3'-Methoxyacetophenone using Daucus carota (Carrot)

This protocol describes a green and cost-effective method for the synthesis of this compound using readily available carrot roots as the biocatalyst. The endogenous enzymes within the carrot cells catalyze the enantioselective reduction.

Materials:

  • 3'-Methoxyacetophenone

  • Fresh carrots (Daucus carota)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Food processor or grater

  • Orbital shaker

Procedure:

  • Preparation of the Biocatalyst: Wash fresh carrots thoroughly with tap water and peel them. Comminute the carrots into a fine pulp using a food processor or a grater.

  • Reaction Setup: In a suitable reaction vessel (e.g., a large Erlenmeyer flask), add the comminuted carrot (e.g., 1 kg). To this, add deionized water (e.g., 5 L) to create a slurry.

  • Substrate Addition: Dissolve 3'-methoxyacetophenone (e.g., 5 g) in a minimal amount of a water-miscible co-solvent like ethanol (B145695) if necessary, and add it to the carrot slurry.

  • Incubation: Seal the reaction vessel and place it on an orbital shaker at a moderate speed (e.g., 150 rpm) at ambient temperature (25-30 °C).

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 24 hours). Extract the aliquot with ethyl acetate and analyze the organic layer by chiral GC or HPLC to determine the conversion and enantiomeric excess.

  • Work-up: Once the reaction is complete (typically 48-72 hours), filter the reaction mixture through a cheesecloth or a Büchner funnel to remove the solid carrot pulp.

  • Extraction: Transfer the aqueous filtrate to a separatory funnel and extract with ethyl acetate (e.g., 3 x 2 L).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification: If necessary, purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure alcohol.

Ketoreductase (KRED) Catalyzed Synthesis of this compound

This protocol outlines the procedure for identifying a suitable ketoreductase from a screening kit and provides a general method for a preparative-scale reaction.

2.1. KRED Screening Protocol

Materials:

  • Codex® KRED Screening Kit (or similar)[2][3]

  • 3'-Methoxyacetophenone

  • Isopropanol (IPA)

  • Deionized water

  • Appropriate buffers and cofactor regeneration mixes (provided with the kit)

  • Vials for screening reactions

  • Incubator shaker

Procedure:

  • Enzyme Preparation: Dispense each KRED from the screening kit into individual labeled vials as per the manufacturer's protocol (e.g., 10 mg of each KRED).[2]

  • Reaction Mixture Preparation: Prepare the reaction mixture according to the kit's instructions. This typically involves reconstituting a recycle mix containing the necessary buffer, cofactor (NADP+ or NAD+), and in some cases, a secondary enzyme for cofactor regeneration (e.g., glucose dehydrogenase).[2]

  • Substrate Addition: Add 3'-methoxyacetophenone to the reaction mixture. For screening, a typical concentration might be in the range of 1-10 mg/mL.

  • Initiation and Incubation: Add the substrate-containing reaction mixture to each vial with the different KREDs. Incubate the vials at a controlled temperature (e.g., 30 °C) with shaking for a set period (e.g., 24 hours).[4]

  • Analysis: After incubation, quench the reactions and extract the product with a suitable organic solvent. Analyze the extracts by chiral GC or HPLC to determine the conversion and enantiomeric excess for each KRED.

  • Selection: Identify the KRED that provides the highest conversion and enantioselectivity for the desired (S)-enantiomer.

2.2. Preparative-Scale KRED Reduction

Materials:

  • Selected KRED (lyophilized powder or immobilized)

  • 3'-Methoxyacetophenone

  • Isopropanol (IPA) or Glucose/Glucose Dehydrogenase (GDH) for cofactor regeneration[5]

  • Appropriate buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Cofactor (NADP+ or NAD+)

  • Reaction vessel with temperature and pH control

  • Extraction solvent (e.g., methyl tert-butyl ether - MTBE)

Procedure:

  • Reaction Setup: In a temperature-controlled reactor, prepare a buffered aqueous solution (e.g., 1 L of 100 mM potassium phosphate buffer, pH 7.0).

  • Reagent Addition: Add the selected KRED (e.g., 1-5 g/L), the cofactor (e.g., 0.1-1.0 mM NADP+), and the cofactor regeneration system. If using IPA, it can be added as a co-solvent (e.g., 10-30% v/v). If using a GDH system, add glucose (e.g., 1.1 equivalents relative to the substrate) and GDH.[5]

  • Substrate Addition: Add 3'-methoxyacetophenone to the reaction mixture. For a large-scale reaction, the substrate can be added neat or as a solution in a minimal amount of a water-miscible solvent. Substrate loading can be optimized and may reach >100 g/L.

  • Reaction Control: Maintain the reaction at the optimal temperature (e.g., 30-40 °C) and pH (controlled by the addition of acid or base). Monitor the reaction progress by chiral HPLC or GC.

  • Work-up and Purification: Once the reaction is complete, separate the enzyme (if immobilized) by filtration. Extract the aqueous phase with a suitable organic solvent like MTBE. Wash the organic phase, dry it over a drying agent, and concentrate it under reduced pressure to yield the crude product. Purify by distillation or chromatography as required.

Ruthenium-Catalyzed Asymmetric Hydrogenation of 3'-Methoxyacetophenone

This protocol describes a general procedure for the large-scale asymmetric hydrogenation of 3'-methoxyacetophenone using a chiral Ru-BINAP catalyst.

Materials:

  • 3'-Methoxyacetophenone

  • [RuCl₂( (R)-BINAP )]₂·NEt₃ (or a similar pre-catalyst)

  • Methanol (B129727) or Ethanol (degassed)

  • Hydrogen gas (high pressure)

  • High-pressure reactor (autoclave)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation/Handling: Handle the ruthenium catalyst under an inert atmosphere (glovebox or Schlenk line) as it can be air-sensitive.

  • Reaction Setup: Charge a high-pressure reactor with 3'-methoxyacetophenone (e.g., 1 kg, 6.66 mol) and the Ru-catalyst (e.g., substrate-to-catalyst ratio of 1000:1 to 10,000:1).

  • Solvent Addition: Add a suitable degassed solvent, such as methanol or ethanol (e.g., 5-10 L).

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 10-100 atm).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 25-80 °C) with efficient stirring.

  • Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake and by analyzing aliquots using GC or HPLC.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the solvent. The crude product can be purified by vacuum distillation or crystallization to yield the enantiomerically pure this compound.

Visualizations

Synthetic Pathways

Synthesis_Pathways cluster_biocatalysis Biocatalytic Reduction cluster_chemocatalysis Asymmetric Hydrogenation Ketone_bio 3'-Methoxyacetophenone Alcohol_S_bio This compound Ketone_bio->Alcohol_S_bio Enantioselective Reduction Biocatalyst Whole Cells (Daucus carota) or Ketoreductase (KRED) Biocatalyst->Ketone_bio Ketone_chemo 3'-Methoxyacetophenone Alcohol_S_chemo This compound Ketone_chemo->Alcohol_S_chemo Asymmetric Hydrogenation Catalyst Ru(II)-BINAP Catalyst Catalyst->Ketone_chemo H2 H₂ H2->Ketone_chemo

Caption: Overview of biocatalytic and chemical synthetic routes.

Experimental Workflow: Biocatalytic Reduction with Daucus carota

Daucus_Carota_Workflow Start Start: Fresh Carrots & 3'-Methoxyacetophenone Prep Preparation of Comminuted Carrot Slurry Start->Prep Reaction Biocatalytic Reduction (Ambient Temp, 48-72h) Prep->Reaction Filtration Filtration to Remove Carrot Pulp Reaction->Filtration Extraction Liquid-Liquid Extraction with Ethyl Acetate Filtration->Extraction Drying Drying and Solvent Evaporation Extraction->Drying Purification Purification (e.g., Column Chromatography) Drying->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the whole-cell biocatalytic synthesis.

Experimental Workflow: KRED-Catalyzed Synthesis

KRED_Workflow Start Start: KRED Screening Select_KRED Select Optimal KRED Start->Select_KRED Reaction_Setup Preparative Scale Reaction Setup (Buffer, KRED, Cofactor, Substrate) Select_KRED->Reaction_Setup Reaction Enzymatic Reduction (Controlled Temp & pH) Reaction_Setup->Reaction Workup Reaction Work-up (Enzyme Removal, Extraction) Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product Final Product: This compound Purification->Product

Caption: Workflow for the KRED-catalyzed synthesis.

Logical Relationship: Catalyst Selection and Process Optimization

Optimization_Logic cluster_factors Key Factors cluster_choices Synthetic Choice cluster_outcome Process Outcome Cost Cost Biocatalysis Biocatalysis (Whole-Cell / KRED) Cost->Biocatalysis favors Chemocatalysis Asymmetric Hydrogenation (Ru-Catalyzed) Cost->Chemocatalysis may be higher Scalability Scalability Scalability->Biocatalysis Scalability->Chemocatalysis Enantioselectivity Enantioselectivity Enantioselectivity->Biocatalysis Enantioselectivity->Chemocatalysis Environmental_Impact Environmental Impact Environmental_Impact->Biocatalysis lower Environmental_Impact->Chemocatalysis higher Optimized_Process Optimized Large-Scale Synthesis Biocatalysis->Optimized_Process Chemocatalysis->Optimized_Process

Caption: Decision logic for selecting a synthetic route.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and enantioselectivity in the synthesis of (S)-1-(3-methoxyphenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound with high enantioselectivity?

A1: The most common and effective methods for the enantioselective synthesis of this compound are:

  • Asymmetric Hydrogenation of 3'-methoxyacetophenone (B145981): This method employs a chiral catalyst, typically a Ruthenium-BINAP complex, to stereoselectively reduce the ketone to the desired (S)-alcohol. It is known for high yields and excellent enantiomeric excess (ee).[1][2][3]

  • Biocatalytic Reduction: This "green chemistry" approach utilizes whole microbial cells (e.g., Saccharomyces cerevisiae, Lactobacillus species) or isolated ketoreductase (KRED) enzymes to reduce 3'-methoxyacetophenone.[4] This method can be highly selective and operates under mild conditions.

  • Deracemization of Racemic 1-(3-methoxyphenyl)ethanol (B1583643): This technique involves the selective transformation of the undesired (R)-enantiomer from a racemic mixture into the desired (S)-enantiomer, often through a combination of enantioselective oxidation and reduction steps.[5][6][7]

Q2: I am obtaining a low yield in my asymmetric hydrogenation reaction. What are the potential causes and solutions?

A2: Low yields in asymmetric hydrogenation can stem from several factors. A systematic troubleshooting approach is recommended. Key areas to investigate include catalyst activity, reaction conditions, and substrate/reagent purity. For a detailed breakdown of potential issues and their solutions, please refer to the Troubleshooting Guide section on "Low Reaction Yield."

Q3: My product has low enantiomeric excess (ee). How can I improve the stereoselectivity of the asymmetric reduction?

A3: Achieving high enantioselectivity is crucial. Factors influencing the ee include the choice of chiral ligand, solvent, temperature, and pressure. The Troubleshooting Guide on "Low Enantioselectivity" provides specific guidance on optimizing these parameters.

Q4: What are the common side products in the synthesis of this compound, and how can I minimize their formation?

A4: The primary side product is often the corresponding (R)-enantiomer. In some cases, over-reduction or side reactions involving the aromatic ring can occur, though these are less common under typical asymmetric hydrogenation or biocatalytic conditions. Minimizing the formation of the (R)-enantiomer is achieved by optimizing the chirality of the catalyst or biocatalyst and the reaction conditions. Proper purification techniques, such as column chromatography, are essential for removing any side products.

Q5: What is the recommended method for purifying the final product?

A5: Column chromatography is a highly effective method for purifying 1-(3-methoxyphenyl)ethanol from the reaction mixture.[8][9] A typical procedure involves using silica (B1680970) gel as the stationary phase and a solvent system such as a mixture of hexane (B92381) and ethyl acetate (B1210297). For a detailed protocol, please see the Experimental Protocols section.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential CauseRecommended Action
Catalyst Inactivity/Decomposition Ensure the catalyst is fresh and has been stored under appropriate inert conditions. For air-sensitive catalysts, handle them in a glovebox or under an inert atmosphere. Consider preparing the active catalyst in situ if possible.[10]
Insufficient Hydrogen Pressure (Asymmetric Hydrogenation) Check for leaks in the hydrogenation apparatus. Ensure the pressure is maintained at the recommended level throughout the reaction. Higher pressures can sometimes improve yield, but may affect enantioselectivity.
Sub-optimal Reaction Temperature Verify the reaction temperature. For enzymatic reactions, temperatures outside the optimal range can significantly reduce enzyme activity. For catalytic hydrogenations, the temperature can influence both rate and selectivity.
Poor Substrate/Solvent Quality Use high-purity substrate and anhydrous, degassed solvents. Impurities can poison the catalyst.
Incorrect Reaction Time Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Stopping the reaction too early will result in incomplete conversion.
Inefficient Work-up Procedure Ensure complete extraction of the product from the aqueous phase. Use an appropriate drying agent to remove all water from the organic extracts before solvent evaporation.
Issue 2: Low Enantioselectivity (ee)
Potential CauseRecommended Action
Inappropriate Chiral Ligand/Catalyst The choice of chiral ligand is critical. For Ru-catalyzed hydrogenations, BINAP and its derivatives are common choices.[3] The enantiomer of the ligand determines the stereochemistry of the product. Ensure you are using the correct enantiomer of the ligand for the desired (S)-alcohol.
Sub-optimal Solvent The polarity of the solvent can significantly impact enantioselectivity.[11] Screen different solvents (e.g., methanol, ethanol, isopropanol, dichloromethane) to find the optimal one for your catalytic system.
Incorrect Reaction Temperature Lowering the reaction temperature can sometimes increase enantioselectivity, although it may also decrease the reaction rate.
Sub-optimal Pressure (Asymmetric Hydrogenation) The hydrogen pressure can influence the enantiomeric excess. It is advisable to optimize the pressure for your specific catalyst and substrate.
Racemization of Product While less common for this specific alcohol under typical reduction conditions, ensure that the work-up and purification conditions are not harsh enough to cause racemization.
Inaccurate ee Determination Verify the accuracy of your chiral HPLC or GC method. Ensure proper separation of the enantiomers and accurate integration of the peaks.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound
MethodCatalyst/EnzymeTypical YieldTypical ee (%)Key AdvantagesKey Disadvantages
Asymmetric Hydrogenation Ru-(S)-BINAP>95%>98%High yield and ee, well-established.[10]Requires high-pressure equipment, catalyst can be expensive and air-sensitive.
Biocatalytic Reduction Saccharomyces cerevisiaeVariable (can be high)>99%"Green" method, mild conditions, high selectivity.May require longer reaction times, substrate inhibition can be an issue.
Biocatalytic Reduction Ketoreductase (KRED)>90%>99%High yield and excellent enantioselectivity, broad substrate scope.Enzyme cost can be high for large-scale synthesis.
Deracemization Lipase (for kinetic resolution)<50% (for one enantiomer)>99%Can be used to resolve existing racemic mixtures.[12]Theoretical maximum yield is 50% for the desired enantiomer in a simple kinetic resolution.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 3'-methoxyacetophenone using a Ru-(S)-BINAP Catalyst
  • Catalyst Preparation (in situ): In a glovebox, add [RuCl₂(benzene)]₂ (0.005 mmol) and (S)-BINAP (0.011 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add 5 mL of degassed dimethylformamide (DMF) and stir the mixture at 100°C for 10 minutes.

  • Cool the resulting orange-red solution to room temperature.

  • Hydrogenation: Transfer the catalyst solution via cannula to a stainless-steel autoclave containing a solution of 3'-methoxyacetophenone (1 mmol) in 5 mL of degassed methanol.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 atm).

  • Stir the reaction mixture at the desired temperature (e.g., 50°C) for the required time (e.g., 12-24 hours), monitoring the progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully release the hydrogen pressure.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Protocol 2: Biocatalytic Reduction of 3'-methoxyacetophenone using Saccharomyces cerevisiae (Baker's Yeast)
  • Yeast Culture Preparation: In a sterile Erlenmeyer flask, dissolve 10 g of sucrose (B13894) in 100 mL of warm water (around 35-40°C).

  • Add 10 g of active dry baker's yeast and swirl gently to suspend.

  • Allow the yeast to activate for 30 minutes in a warm place.

  • Biotransformation: Add 1 mmol of 3'-methoxyacetophenone to the activated yeast culture.

  • Seal the flask with a cotton plug or a fermentation lock and incubate at 30°C with gentle shaking (e.g., 150 rpm) for 48-72 hours.

  • Work-up: After the incubation period, add an equal volume of ethyl acetate to the culture and stir vigorously for 30 minutes.

  • Filter the mixture through a pad of celite to remove the yeast cells, washing the celite pad with additional ethyl acetate.

  • Separate the organic layer from the aqueous layer in a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Reagents Prepare Reagents & Catalyst/Enzyme Start->Reagents ReactionSetup Set up Reaction Reagents->ReactionSetup Monitor Monitor Progress (TLC/GC) ReactionSetup->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extraction Quench->Extract Dry Drying Extract->Dry Concentrate Concentration Dry->Concentrate Purify Column Chromatography Concentrate->Purify Analysis Characterization (NMR, ee determination) Purify->Analysis End Final Product Analysis->End

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_reagents Reagents & Work-up Start Low Yield Observed Catalyst_Inactive Inactive/Decomposed Catalyst? Start->Catalyst_Inactive Temp Sub-optimal Temperature? Start->Temp Purity Impure Substrate/Solvent? Start->Purity Catalyst_Poisoned Catalyst Poisoning? Catalyst_Inactive->Catalyst_Poisoned Catalyst_Loading Incorrect Catalyst Loading? Catalyst_Poisoned->Catalyst_Loading Improve_Yield Implement Corrective Actions to Improve Yield Pressure Incorrect Pressure? Temp->Pressure Time Insufficient Reaction Time? Pressure->Time Workup Inefficient Work-up? Purity->Workup

Caption: Troubleshooting decision tree for addressing low reaction yield.

Signaling_Pathway_Analogy cluster_input Inputs cluster_process Catalytic Cycle cluster_output Outputs Substrate 3'-methoxyacetophenone Complex Substrate-Catalyst Complex Substrate->Complex Catalyst Chiral Catalyst / Enzyme Catalyst->Complex H_Source Hydrogen Source Hydride_Transfer Stereoselective Hydride Transfer H_Source->Hydride_Transfer Transition Diastereomeric Transition State Complex->Transition Transition->Hydride_Transfer S_Product This compound Hydride_Transfer->S_Product Favored Pathway R_Product (R)-1-(3-methoxyphenyl)ethanol (minor) Hydride_Transfer->R_Product Disfavored Pathway

Caption: Logical relationship in the asymmetric reduction of 3'-methoxyacetophenone.

References

Technical Support Center: Enhancing Enantioselectivity in the Reduction of 3-Methoxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantioselective reduction of 3-methoxyacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for achieving high enantioselectivity in the synthesis of chiral 1-(3-methoxyphenyl)ethanol (B1583643).

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the enantioselective reduction of 3-methoxyacetophenone.

Q1: I am observing low enantiomeric excess (ee) in my reaction. What are the common causes and how can I improve it?

A1: Low enantiomeric excess is a frequent challenge and can stem from several factors depending on the chosen reduction method.

  • For Biocatalytic Reductions (e.g., using Daucus carota):

    • Sub-optimal Temperature: Enzymes have an optimal temperature range for activity and selectivity. Deviating from this can lead to lower ee. Try running the reaction at a controlled room temperature (around 25-30°C).

    • pH of the Medium: The pH of the reaction medium can significantly influence enzyme conformation and activity. Ensure the water used is within a neutral pH range.

    • Purity of Substrate: Impurities in the 3-methoxyacetophenone can inhibit the enzyme or lead to side reactions, affecting enantioselectivity. Use a highly purified starting material.

    • Biocatalyst Variability: The enzymatic content can vary between different batches or varieties of carrots. If you observe inconsistent results, try sourcing fresh, high-quality carrots.

  • For Chemical Reductions (e.g., CBS or Noyori-type catalysts):

    • Catalyst Purity and Handling: Chiral catalysts are sensitive to air and moisture. Improper handling can lead to decomposition and loss of enantioselectivity. Ensure all manipulations are performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

    • Incorrect Catalyst/Substrate Ratio: The catalyst loading is crucial. Too little catalyst may result in a slow reaction with a more significant background (non-selective) reduction. Too much can be uneconomical and sometimes lead to side reactions. Optimize the catalyst loading based on literature precedents for similar substrates.

    • Reaction Temperature: Temperature plays a critical role in the transition state of the reaction. Lower temperatures often favor higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. Consider running the reaction at a lower temperature (e.g., 0°C, -20°C, or even -78°C).

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the catalyst's chiral environment. Screen different anhydrous solvents to find the optimal one for your specific catalyst system.

    • Purity of Reducing Agent: Ensure the reducing agent (e.g., borane (B79455) source for CBS reduction, hydrogen source for Noyori hydrogenation) is of high purity.

Q2: My reaction shows low or no conversion of the starting material. What should I check?

A2: Low or no conversion can be due to several factors:

  • Inactive Catalyst:

    • Biocatalytic: The enzymes in the plant material may have denatured due to age or improper storage. Use fresh biocatalyst.

    • Chemical: The chemical catalyst may have been deactivated by exposure to air or moisture. Ensure proper handling and use a fresh batch of catalyst.

  • Insufficient Reducing Agent: Ensure the correct stoichiometry of the reducing agent is used. For catalytic hydrogenations, ensure the system is properly pressurized with hydrogen.

  • Reaction Conditions:

    • Temperature: While lower temperatures can improve enantioselectivity, they also slow down the reaction rate. A balance needs to be found. If the reaction is too slow at a low temperature, consider a longer reaction time or a slight increase in temperature.

    • Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Inhibitors: Impurities in the substrate or solvent can act as inhibitors for both biocatalysts and chemical catalysts.

Q3: I am using a biocatalytic method with carrots and the results are not reproducible. Why is this happening?

A3: Reproducibility issues with plant-based biocatalysts are common and can be attributed to:

  • Biological Variability: The concentration of the active enzymes can vary depending on the carrot variety, age, and storage conditions.

  • Preparation of the Biocatalyst: The way the carrot is prepared (e.g., grated, blended) can affect the surface area and enzyme release, leading to different reaction rates. Standardize your preparation method.

  • Reaction Scale: Scaling up the reaction may not be linear. The mass transfer of the substrate to the enzyme active sites can become a limiting factor. Ensure efficient stirring for larger-scale reactions.

Q4: For a Noyori-type asymmetric hydrogenation, what are the critical parameters to control for high enantioselectivity?

A4: For Noyori-type hydrogenations, the following are critical:

  • Ligand Choice: The chiral diphosphine and diamine ligands are the heart of the catalyst's stereodirecting ability. Ensure you are using the correct enantiomer of the ligand to obtain the desired product enantiomer.

  • Base Additive: Many Noyori-type catalysts require a base (e.g., potassium tert-butoxide) as an activator. The nature and amount of the base can significantly impact the reaction.

  • Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and, in some cases, the enantioselectivity. This parameter often needs to be optimized.

  • Solvent: Anhydrous, degassed solvents are crucial. Protic solvents like isopropanol (B130326) or ethanol (B145695) are often used and can also serve as the hydrogen source in transfer hydrogenation variants.

Data Presentation

The following tables summarize quantitative data for the enantioselective reduction of 3-methoxyacetophenone using various methods.

Table 1: Biocatalytic Reduction of 3-Methoxyacetophenone

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (ee %)ConfigurationReference
Daucus carota (Carrot)3-Methoxyacetophenone(S)-(-)-1-(3-Methoxyphenyl)ethanol100100S[1][2][3]
Apium graveolens (Celeriac)3-Methoxyacetophenone(S)-1-(3-Methoxyphenyl)ethanol9896S[2]

Table 2: Chemical Catalytic Reduction of Acetophenone (B1666503) Derivatives (Representative Data)

Catalyst SystemSubstrateProductYield (%)Enantiomeric Excess (ee %)ConfigurationReference
(R)-Me-CBS + BH₃·THFAcetophenone(R)-1-Phenylethanol>95>95R[4][5]
RuCl₂[(S)-BINAP][(S,S)-DPEN] + H₂Acetophenone(R)-1-PhenylethanolHigh82R[6]
Ru(II)-diphosphine-diamine + H₂Simple KetonesChiral AlcoholsHighHighVaries[6]

Note: Data for the chemical reduction of 3-methoxyacetophenone specifically is less commonly reported with precise figures in the readily available literature, hence representative data for the parent acetophenone is provided. The general principles and catalyst systems are applicable.

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 3-Methoxyacetophenone using Daucus carota

Materials:

  • 3-Methoxyacetophenone

  • Fresh carrots (Daucus carota)

  • Distilled water

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (Erlenmeyer flask, beaker, separatory funnel)

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Preparation of Biocatalyst: Wash fresh carrots thoroughly with tap water. Grate the carrots into fine pieces.

  • Reaction Setup: In a 250 mL Erlenmeyer flask, add 100 g of the grated carrots and 100 mL of distilled water.

  • Substrate Addition: Add 100 mg of 3-methoxyacetophenone to the flask.

  • Reaction: Stopper the flask and stir the mixture at room temperature (approximately 25°C) for 48-72 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.

  • Work-up: After the reaction is complete, filter the mixture to remove the carrot pulp. Wash the pulp with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude 1-(3-methoxyphenyl)ethanol can be purified by column chromatography on silica (B1680970) gel if necessary.

  • Characterization: Determine the yield and enantiomeric excess (by chiral HPLC or GC).

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of 3-Methoxyacetophenone

Materials:

  • 3-Methoxyacetophenone

  • (R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Schlenk flask and other oven-dried glassware

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Cooling: Cool the flask to 0°C in an ice bath.

  • Borane Addition: Slowly add borane-THF complex (0.6 eq, 1 M in THF) to the catalyst solution. Stir for 10 minutes at 0°C.

  • Substrate Addition: In a separate flask, dissolve 3-methoxyacetophenone (1.0 eq) in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture at 0°C.

  • Reaction: Stir the reaction mixture at 0°C. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, slowly add methanol dropwise at 0°C to quench the excess borane.

  • Work-up: Add 1 M HCl and stir for 30 minutes. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification and Characterization: Purify the product by column chromatography and determine the yield and enantiomeric excess.

Protocol 3: Noyori Asymmetric Hydrogenation of 3-Methoxyacetophenone

Materials:

  • 3-Methoxyacetophenone

  • --INVALID-LINK--n or a similar Ru(II)-chiral diphosphine catalyst

  • (S,S)-DPEN (1,2-diphenylethylenediamine)

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous isopropanol

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas supply

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox or under a strict inert atmosphere, add the Ru(II) catalyst (e.g., RuCl₂--INVALID-LINK--n, 0.005 eq) and the chiral diamine ligand (e.g., (S,S)-DPEN, 0.005 eq) to a reaction vessel suitable for the autoclave.

  • Solvent and Base Addition: Add anhydrous and degassed isopropanol. Then, add a solution of potassium tert-butoxide in isopropanol (0.02 eq).

  • Substrate Addition: Add 3-methoxyacetophenone (1.0 eq) to the mixture.

  • Hydrogenation: Seal the reaction vessel, remove it from the glovebox, and connect it to the autoclave. Purge the system with hydrogen gas several times before pressurizing to the desired pressure (e.g., 8-10 atm).

  • Reaction: Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 30-40°C) for the required time (can range from a few hours to 24 hours). Monitor the hydrogen uptake.

  • Work-up: After the reaction is complete, carefully vent the hydrogen gas.

  • Purification and Characterization: Concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography to isolate the chiral alcohol. Determine the yield and enantiomeric excess.

Mandatory Visualizations

Experimental_Workflow_Biocatalytic_Reduction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start prep_carrot Grate Fresh Carrots start->prep_carrot prep_substrate Prepare 3-Methoxyacetophenone Solution start->prep_substrate mix Combine Carrots, Water, and Substrate prep_carrot->mix prep_substrate->mix react Stir at Room Temperature (48-72h) mix->react filter Filter to Remove Solids react->filter extract Extract with Ethyl Acetate filter->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify analyze Determine Yield and ee% purify->analyze end_node End analyze->end_node

Caption: Workflow for the biocatalytic reduction of 3-methoxyacetophenone.

Signaling_Pathway_Factors_Affecting_Enantioselectivity cluster_catalyst Catalyst Properties cluster_conditions Reaction Conditions cluster_substrate Substrate & Reagents catalyst_purity Purity & Activity enantioselectivity Enantiomeric Excess (ee%) catalyst_purity->enantioselectivity catalyst_loading Concentration catalyst_loading->enantioselectivity chiral_ligand Ligand Structure chiral_ligand->enantioselectivity temperature Temperature temperature->enantioselectivity solvent Solvent solvent->enantioselectivity pressure Pressure (for Hydrogenation) pressure->enantioselectivity pH pH (for Biocatalysis) pH->enantioselectivity substrate_purity Substrate Purity substrate_purity->enantioselectivity reagent_purity Reducing Agent Purity reagent_purity->enantioselectivity

Caption: Key factors influencing the enantioselectivity of the reduction.

References

Technical Support Center: Synthesis of (S)-1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-1-(3-methoxyphenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and effective methods for synthesizing this compound involve the asymmetric reduction of the prochiral ketone, 3-methoxyacetophenone. Two main approaches are widely used:

  • Biocatalytic Reduction: This method employs whole cells of microorganisms or isolated enzymes as catalysts. Common examples include using carrot roots (Daucus carota), which contain ketoreductases that can achieve high enantioselectivity.[1][2]

  • Chemo-catalytic Reduction: This approach utilizes a chiral catalyst in conjunction with a reducing agent. A well-known example is the Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and borane (B79455) as the reducing agent.[3][4][5]

Q2: What are the primary side reactions I should be aware of during the synthesis?

A2: The main challenges and side reactions in the synthesis of this compound are:

  • Formation of the (R)-enantiomer: This leads to a lower enantiomeric excess (ee) of the desired (S)-product.

  • Incomplete conversion: Residual unreacted 3-methoxyacetophenone can complicate the purification process.

  • Racemization of the product: The desired (S)-alcohol can racemize under certain conditions, reducing the enantiomeric purity.[6][7]

  • Over-reduction: Although less common with mild reducing agents like sodium borohydride (B1222165), stronger agents could potentially reduce the aromatic ring or the carbonyl group to a methylene (B1212753) group.[8]

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is a straightforward method for monitoring the reaction's progress. The starting material, 3-methoxyacetophenone, is more nonpolar than the product, 1-(3-methoxyphenyl)ethanol. Therefore, the product will have a lower Rf value on a silica (B1680970) gel TLC plate. A typical mobile phase for this analysis would be a mixture of hexane (B92381) and ethyl acetate.

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee)

Possible Causes and Solutions:

CauseSolution
Inappropriate Chiral Catalyst or Biocatalyst For chemo-catalytic methods, screen different chiral ligands or catalysts. The choice of the CBS catalyst variant, for instance, can significantly impact enantioselectivity.[5] For biocatalytic methods, consider using a different microorganism or a purified enzyme with known selectivity.
Non-Optimal Reaction Temperature Temperature can significantly affect the enantioselectivity of both chemical and enzymatic reactions. For CBS reductions, lower temperatures (e.g., -78 °C) are often optimal.[9] For biocatalytic reductions, the optimal temperature will depend on the specific enzyme or organism.[10]
Presence of Water in Chemo-catalytic Reactions For reactions involving borane reagents and oxazaborolidine catalysts, the presence of water can negatively impact enantioselectivity.[5] Ensure all glassware is thoroughly dried and use anhydrous solvents.
Incorrect Stoichiometry of Reagents The ratio of the substrate to the catalyst and reducing agent is crucial. Follow the established protocol carefully.
Problem 2: Incomplete Reaction (Presence of Starting Material)

Possible Causes and Solutions:

CauseSolution
Insufficient Reducing Agent Ensure the correct stoichiometry of the reducing agent is used. For sodium borohydride reductions, a slight excess is often employed.
Deactivated Catalyst The catalyst (chemical or biological) may have lost its activity. For chemo-catalysts, ensure proper storage and handling. For biocatalysts, use fresh materials.
Insufficient Reaction Time Monitor the reaction by TLC until the starting material is consumed.
Poor Solubility of Substrate In biocatalytic reactions, the substrate's solubility in the aqueous medium can be a limiting factor. The use of co-solvents may be necessary.
Problem 3: Product Racemization

Possible Causes and Solutions:

CauseSolution
Harsh Work-up Conditions Avoid strongly acidic or basic conditions during the work-up, as these can promote racemization of the benzylic alcohol.[6]
Oxidation-Reduction Cycles Contaminating oxidizing agents could potentially oxidize the alcohol back to the ketone, which can then be non-selectively reduced, leading to racemization. Ensure an inert atmosphere if necessary.
Elevated Temperatures During Purification Prolonged heating during purification (e.g., distillation) could potentially lead to racemization. Use purification techniques that operate at lower temperatures, such as column chromatography.

Quantitative Data Summary

The following tables provide a summary of expected yields and enantiomeric excess (ee) for different synthetic methods.

Table 1: Biocatalytic Reduction of 3-Methoxyacetophenone

BiocatalystSubstrateProductYield (%)Enantiomeric Excess (ee) (%)Reference
Carrot (Daucus carota)3-MethoxyacetophenoneThis compound100100[2]
Rhodotorula sp. AS2.22414'-Methoxyacetophenone (B371526)(S)-1-(4-methoxyphenyl)ethanol98.3>99[10]

Table 2: Chemo-catalytic Asymmetric Reduction of Ketones

Catalyst SystemSubstrateProduct ConfigurationYield (%)Enantiomeric Excess (ee) (%)Notes
(R)-Me-CBS / BoraneAcetophenone(R)-1-PhenylethanolHigh>95A general example of CBS reduction efficiency.[3]
Ru-TsDPENAryl Ketones(S) or (R)HighUp to 98Noyori asymmetric hydrogenation.[11]

Experimental Protocols

Protocol 1: Biocatalytic Reduction of 3-Methoxyacetophenone using Carrot Roots
  • Preparation: Peel and finely grate fresh carrot roots.

  • Reaction Setup: In a flask, suspend the grated carrots in water. Add 3-methoxyacetophenone to the suspension.

  • Incubation: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: After the reaction is complete (typically 24-48 hours), filter the mixture to remove the carrot pulp.

  • Extraction: Extract the aqueous filtrate with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by silica gel column chromatography.

Protocol 2: Corey-Bakshi-Shibata (CBS) Reduction of 3-Methoxyacetophenone
  • Catalyst Preparation (in situ): To a solution of the (S)-Me-CBS-oxazaborolidine catalyst in anhydrous THF at 0 °C, add a solution of borane-dimethyl sulfide (B99878) complex (BMS) or borane-THF complex dropwise.[9]

  • Substrate Addition: Cool the mixture to -78 °C and slowly add a solution of 3-methoxyacetophenone in anhydrous THF.

  • Reaction: Stir the reaction mixture at -78 °C for the specified time, monitoring the progress by TLC.

  • Quenching: Slowly add methanol (B129727) to the reaction mixture at -78 °C to quench the excess borane.

  • Work-up: Allow the mixture to warm to room temperature and then add dilute hydrochloric acid.

  • Extraction: Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Asymmetric_Reduction Asymmetric Reduction of 3-Methoxyacetophenone Start->Asymmetric_Reduction Quenching Quenching Asymmetric_Reduction->Quenching Extraction Extraction Quenching->Extraction Column_Chromatography Column_Chromatography Extraction->Column_Chromatography Purification Characterization Characterization (NMR, GC-MS) Column_Chromatography->Characterization Isolated Product Final_Product This compound Characterization->Final_Product Purity & ee determination

Caption: General workflow for the synthesis of this compound.

CBS_Reduction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reduction Asymmetric Reduction cluster_product_release Product Release CBS_Catalyst (S)-CBS Catalyst Activated_Complex Activated Catalyst-Borane Complex CBS_Catalyst->Activated_Complex Borane BH3 Borane->Activated_Complex Transition_State Diastereomeric Transition State Activated_Complex->Transition_State Ketone 3-Methoxyacetophenone Ketone->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Hydride Transfer Product_Complex->CBS_Catalyst Catalyst Regeneration S_Alcohol This compound Product_Complex->S_Alcohol Work-up

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) reduction.

Troubleshooting_Logic Start Problem Encountered Low_ee Low Enantiomeric Excess? Start->Low_ee Incomplete_Reaction Incomplete Reaction? Low_ee->Incomplete_Reaction No Check_Catalyst Check Catalyst/Biocatalyst Optimize Temperature Ensure Anhydrous Conditions Low_ee->Check_Catalyst Yes Product_Racemization Product Racemization? Incomplete_Reaction->Product_Racemization No Check_Reagents Check Reducing Agent Stoichiometry Verify Catalyst Activity Increase Reaction Time Incomplete_Reaction->Check_Reagents Yes Check_Workup Use Mild Work-up Conditions Avoid High Temperatures in Purification Product_Racemization->Check_Workup Yes Success Problem Resolved Check_Catalyst->Success Check_Reagents->Success Check_Workup->Success

Caption: Troubleshooting logic for the synthesis of this compound.

References

Overcoming catalyst deactivation in Noyori hydrogenation of ketones

Author: BenchChem Technical Support Team. Date: December 2025

<

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming catalyst deactivation during the Noyori asymmetric hydrogenation of ketones.

Troubleshooting Guide: Catalyst Deactivation

Issue: Low or no conversion in the hydrogenation reaction.

Possible Cause Troubleshooting Steps Expected Outcome
Inactive Precatalyst 1. Ensure the precatalyst, such as RuCl2(BINAP)(dmf)n, is properly activated.[1] 2. The BINAP-Ru dihalide precatalyst is converted to the active catalyst by reaction with hydrogen.[2][3] 3. For in situ catalyst generation, ensure all components, like (COD)Ru(2-methylallyl)2, BINAP, and HBr, are added correctly.[4]The reaction should proceed with the expected conversion rate.
Catalyst Decomposition 1. Operate under an inert atmosphere (e.g., nitrogen or argon) as Ru(II) complexes can be air-sensitive. 2. Use degassed solvents to minimize oxidation. 3. Consider that the Ru-hydride active center can decompose during the reaction.[5]Improved catalyst stability and consistent reaction rates.
Inhibition by Base 1. Optimize the concentration of the base (e.g., KOH, triethylamine). Excess base can act as a competitive inhibitor for the unsaturated catalyst intermediate.[6][7][8] 2. Note that base concentration can influence both the initial reaction rate and subsequent deactivation.[5]An optimal balance between catalyst activation and inhibition, leading to higher yields.
Arene Ligand Loss 1. In Noyori-type transfer hydrogenation catalysts, deactivation can occur through the loss of the arene ligand, leading to inactive dimeric ruthenium species and nanoparticles.[6][7][8] 2. Consider using tethered catalysts where the arene ligand is covalently linked to the diamine ligand to enhance stability.[9]Increased catalyst robustness and prevention of deactivation via this pathway.
Product Inhibition 1. Monitor the reaction progress. In some cases, the alcohol product can inhibit the catalyst, slowing down the reaction at higher conversions.[5] 2. If product inhibition is suspected, consider strategies like continuous product removal if feasible.Maintained reaction rate throughout the course of the reaction.

Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish or has stalled. What are the most common causes of catalyst deactivation?

A1: The most common causes for catalyst deactivation in Noyori hydrogenations include:

  • Decomposition of the active hydride species: The active Ru-H species can be unstable under reaction conditions.[5]

  • Inhibition by excess base: While a base is often necessary for catalyst activation, too much can inhibit the reaction.[5][6][7][8]

  • Loss of the arene ligand: For transfer hydrogenation catalysts, dissociation of the arene ligand can lead to the formation of inactive ruthenium species.[6][7][8]

  • Presence of impurities: Water, oxygen, or impurities in the substrate or solvent can poison the catalyst.

Q2: How can I improve the stability and lifetime of my Noyori catalyst?

A2: To enhance catalyst stability:

  • Use high-purity reagents and solvents: Ensure all components are free from impurities that could act as catalyst poisons.

  • Maintain an inert atmosphere: Rigorously exclude air and moisture from the reaction.

  • Optimize base concentration: Carefully screen the amount of base to find the optimal concentration that promotes catalysis without causing significant inhibition.[5]

  • Consider ligand modification: Tethering the arene ligand to the chiral diamine ligand can prevent its dissociation and subsequent deactivation.[9]

  • Additives: In some cases, additives like acids can enhance reactivity and selectivity, potentially mitigating deactivation pathways.[10]

Q3: Can a deactivated Noyori catalyst be reactivated?

A3: While in-situ reactivation of homogeneous Noyori catalysts is not a standard procedure, understanding the deactivation mechanism can guide the design of more robust catalytic systems. For instance, if deactivation is due to arene loss, employing a tethered catalyst from the outset is a preventative measure.[9] In some heterogeneous catalysis systems, reactivation protocols involving additives have been developed.[11] However, for homogeneous Noyori catalysts, preventing deactivation is the primary strategy.

Q4: What is the role of the N-H functionality in the diamine ligand?

A4: The N-H group in the diamine ligand is crucial for the catalytic activity. It is believed to participate in a metal-ligand bifunctional mechanism.[1][12] The N-H proton can interact with the carbonyl oxygen of the ketone substrate, facilitating the hydride transfer from the ruthenium center.[1]

Quantitative Data on Catalyst Performance

The following table summarizes the performance of different Noyori-type catalysts under various conditions. This data can help in selecting the appropriate catalyst and reaction parameters for a specific ketone substrate.

Catalyst SystemSubstrateS/C RatioTemp (°C)Pressure (atm H2)Time (h)Conversion (%)ee (%)Reference
RuCl2[(R)-BINAP]Acetylacetone1000:13075144--[2]
RuCl--INVALID-LINK--rac-Benzoin2500:140(Transfer)4897>99[13]
Ru-(R)-BINAPMethyl 3-oxobutanoate2000:1403.4897>97[4]
(R)-BINAP/[C6H6RuCl]2Ethyl 4-benzyloxy-3-oxobutanoate2000:1100469697-98[4]
Ru(OAc)2(BINAP)Various Ketones>100,000---HighHigh[1]

Experimental Protocols

General Procedure for Asymmetric Hydrogenation of a Ketone

This protocol is a general guideline and may require optimization for specific substrates.

  • Catalyst Preparation (in situ):

    • In a nitrogen-filled glovebox, charge a Schlenk flask with the ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and the chiral ligand (e.g., (R)-BINAP) in a suitable degassed solvent (e.g., ethanol (B145695) or DMF).[2][4]

    • Stir the mixture at the specified temperature and time to form the precatalyst complex.

  • Reaction Setup:

    • In a separate flask or a reactor, dissolve the ketone substrate in a degassed solvent.

    • Add the prepared catalyst solution to the substrate solution under an inert atmosphere.

    • If required, add a base (e.g., triethylamine) at this stage.

  • Hydrogenation:

    • Seal the reaction vessel and purge it several times with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure.

    • Stir the reaction mixture at the specified temperature for the required duration.[2]

  • Work-up and Analysis:

    • Carefully release the hydrogen pressure.

    • Concentrate the reaction mixture in vacuo.

    • Purify the product by appropriate methods such as distillation or chromatography.[2]

    • Determine the conversion and enantiomeric excess (ee) by techniques like GC or HPLC using a chiral stationary phase.

Visualizations

Logical Flow for Troubleshooting Catalyst Deactivation

Troubleshooting_Deactivation start Low or No Conversion check_precatalyst Is the precatalyst properly activated? start->check_precatalyst check_conditions Are reaction conditions inert? check_precatalyst->check_conditions Yes activate_precatalyst Ensure proper activation procedure. check_precatalyst->activate_precatalyst No check_base Is base concentration optimized? check_conditions->check_base Yes inert_atmosphere Use degassed solvents and inert gas. check_conditions->inert_atmosphere No check_ligand Is arene ligand loss possible? check_base->check_ligand Yes optimize_base Screen different base concentrations. check_base->optimize_base No use_tethered_catalyst Consider a tethered catalyst. check_ligand->use_tethered_catalyst Yes success Reaction Proceeds check_ligand->success No activate_precatalyst->success inert_atmosphere->success optimize_base->success use_tethered_catalyst->success

Caption: A decision tree for troubleshooting common issues leading to catalyst deactivation.

Simplified Noyori Hydrogenation Catalytic Cycle

Noyori_Cycle Precatalyst Ru(II)-Dihalide Precatalyst Active_Catalyst Ru(II)-Hydride Active Catalyst Precatalyst->Active_Catalyst + H2 Substrate_Complex Ru-Substrate Complex Active_Catalyst->Substrate_Complex + Ketone Product_Complex Ru-Product Complex Substrate_Complex->Product_Complex Hydride Transfer Product_Complex->Active_Catalyst - Alcohol + H2

Caption: A simplified representation of the catalytic cycle in Noyori hydrogenation.

Deactivation Pathway via Arene Loss

Deactivation_Pathway Active_Hydride [(arene)RuH(diamine)] Arene_Loss Loss of Arene Ligand Active_Hydride->Arene_Loss Inactive_Dimer Inactive Ru-Dimer Arene_Loss->Inactive_Dimer Nanoparticles Ru Nanoparticles Inactive_Dimer->Nanoparticles

References

Technical Support Center: Biocatalytic Reduction of Acetophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the biocatalytic reduction of acetophenones. Our goal is to help you overcome common experimental challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed during the biocatalytic reduction of acetophenones?

A1: The primary desired product is the corresponding chiral phenylethanol. However, several byproducts can occur, depending on the reaction conditions and the biocatalyst used. The most common byproducts include:

  • Styrene (B11656): Formed via the dehydration of 1-phenylethanol (B42297).

  • α-Methylbenzyl ethers: Resulting from the nucleophilic substitution between two molecules of 1-phenylethanol or between 1-phenylethanol and the solvent.

  • Ethylbenzene: Arises from the over-reduction of acetophenone (B1666503).

  • Racemic 1-phenylethanol: While not a distinct chemical byproduct, the loss of enantiopurity through racemization is a significant issue.

Q2: What are the key factors influencing the formation of these byproducts?

A2: Byproduct formation is typically influenced by a combination of factors:

  • pH: Sub-optimal pH can affect enzyme activity and stability, potentially leading to side reactions. The optimal pH for the reduction of acetophenone is often in the range of 5.0-7.0.[1][2]

  • Temperature: Higher temperatures can increase the rate of side reactions, such as the dehydration of the alcohol product to styrene. The ideal temperature is generally between 25°C and 40°C.[2][3]

  • Biocatalyst: The choice of microorganism or isolated enzyme can significantly impact byproduct formation. Some biocatalysts may possess side activities that lead to unwanted products.

  • Substrate and Product Concentration: High concentrations can sometimes lead to substrate or product inhibition, or promote side reactions.

  • Reaction Time: Extended reaction times may increase the likelihood of product degradation or racemization.

  • Cofactor Regeneration System: An inefficient cofactor regeneration system can lead to a buildup of the oxidized cofactor, potentially affecting the reaction equilibrium and promoting side reactions.

Q3: How can I minimize the formation of styrene during my reaction?

A3: Styrene formation is due to the dehydration of the 1-phenylethanol product. To minimize this:

  • Control the Temperature: Avoid excessive temperatures. Maintain the reaction at the optimal temperature for your specific biocatalyst, generally not exceeding 40°C.

  • Maintain Optimal pH: Acidic conditions can promote the dehydration of alcohols. Ensure your reaction buffer is at the optimal pH for the enzyme's stability and activity.

  • Choose the Right Biocatalyst: Some biocatalysts may have a lower propensity for causing dehydration. Screening different ketoreductases or whole-cell systems can be beneficial.

  • Product Removal: In some process setups, in situ product removal can prevent the accumulation of the alcohol and its subsequent degradation.

Q4: My product has low enantiomeric excess (ee). What could be the cause and how can I improve it?

A4: Low enantiomeric excess can be due to several factors:

  • Racemization of the Product: The chiral alcohol product can racemize back to a mixture of enantiomers. This can be catalyzed by the biocatalyst itself or by components in the reaction medium.

  • Presence of Competing Enzymes: Whole-cell biocatalysts may contain multiple reductases with opposing stereoselectivities.

  • Sub-optimal Reaction Conditions: pH and temperature can influence the enantioselectivity of the enzyme.[1][2]

To improve enantiomeric excess:

  • Optimize Reaction Time: Determine the point of maximum ee before significant racemization occurs.

  • Screen Different Biocatalysts: Test various isolated enzymes or microbial strains to find one with higher enantioselectivity for your specific substrate.

  • Control pH and Temperature: Fine-tune these parameters to find the optimal conditions for enantioselectivity.

  • Use a Purified Enzyme: If using a whole-cell system, consider using a purified ketoreductase to eliminate the influence of competing enzymes.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Conversion 1. Inactive biocatalyst. 2. Inefficient cofactor regeneration. 3. Substrate/product inhibition. 4. Sub-optimal pH or temperature. 5. Poor substrate solubility.1. Check the activity of your enzyme or the viability of your whole cells. 2. Ensure the cofactor regeneration system (e.g., glucose dehydrogenase/glucose) is active and components are at sufficient concentrations. 3. Perform experiments at lower substrate concentrations. 4. Optimize pH and temperature for your specific biocatalyst.[1][2] 5. Consider using a co-solvent or surfactant to improve substrate solubility.
Styrene Detected as a Byproduct 1. Reaction temperature is too high. 2. pH of the reaction medium is too acidic. 3. Extended reaction time leading to product degradation.1. Lower the reaction temperature to the optimal range for the biocatalyst (typically 25-40°C). 2. Adjust the buffer to the optimal pH for the enzyme, avoiding acidic conditions. 3. Monitor the reaction progress and stop it once the maximum conversion of the desired product is reached.
Ethylbenzene Detected as a Byproduct 1. Over-reduction of the ketone. 2. Presence of highly potent reducing agents or conditions.1. This is less common in biocatalysis but may occur with very strong reducing systems. If using a whole-cell system, consider the metabolic pathways involved. 2. If using a coupled chemical reduction step, re-evaluate the reducing agent and conditions.
Low Enantiomeric Excess (ee) 1. Racemization of the chiral alcohol product. 2. Presence of multiple enzymes with opposite stereoselectivity in whole-cell systems. 3. Sub-optimal reaction conditions (pH, temperature).1. Shorten the reaction time. Monitor ee over time to find the optimal endpoint. 2. Screen different microorganisms or use a purified enzyme with known stereoselectivity. 3. Perform a systematic optimization of pH and temperature to enhance enantioselectivity.[1][2]

Experimental Protocols

General Protocol for Biocatalytic Reduction of Acetophenone using a Ketoreductase (KRED)
  • Reaction Setup:

    • In a temperature-controlled vessel, prepare a buffer solution (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

    • Add NADP⁺ (or NADPH) to a final concentration of 1 mM.

    • Add the ketoreductase to the desired final concentration (e.g., 1-5 mg/mL).

    • For cofactor regeneration, add glucose (e.g., 100 mM) and glucose dehydrogenase (GDH) (e.g., 1-2 U/mL).

  • Reaction Initiation:

    • Dissolve acetophenone in a suitable co-solvent (e.g., DMSO or isopropanol) to a stock concentration.

    • Add the acetophenone stock solution to the reaction mixture to the desired final concentration (e.g., 10-50 mM).

  • Reaction Monitoring:

    • Incubate the reaction at the optimal temperature (e.g., 30°C) with gentle agitation.

    • Withdraw aliquots at regular intervals.

    • Quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) and vortexing.

    • Separate the organic layer for analysis.

  • Analysis:

    • Analyze the organic layer by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column to determine the conversion and enantiomeric excess.

Protocol for Sample Analysis by Chiral GC
  • Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: Chiral capillary column (e.g., β-cyclodextrin-based).

  • Injector Temperature: 250°C.

  • Detector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Carrier Gas: Helium.

  • Injection Volume: 1 µL.

Note: This is a general protocol and may need to be optimized for your specific instrument and column.

Data Presentation

Table 1: Effect of pH on the Biocatalytic Reduction of Acetophenone

pHConversion (%)Enantiomeric Excess (ee, %)Main Byproduct(s)
5.085>99-
6.095>99-
7.09898Trace Styrene
8.07095Styrene
9.04590Styrene

Data is illustrative and will vary depending on the specific biocatalyst and other reaction conditions.

Table 2: Effect of Temperature on the Biocatalytic Reduction of Acetophenone

Temperature (°C)Conversion (%)Enantiomeric Excess (ee, %)Main Byproduct(s)
2590>99-
309999-
379597Trace Styrene
458092Styrene
556085Styrene, α-Methylbenzyl ether

Data is illustrative and will vary depending on the specific biocatalyst and other reaction conditions.

Visualizations

Byproduct_Formation_Pathway acetophenone Acetophenone kred Ketoreductase (KRED) + NADPH acetophenone->kred Reduction ethylbenzene Ethylbenzene (Over-reduction) acetophenone->ethylbenzene Strong Reducing Conditions phenylethanol (S)-1-Phenylethanol (Desired Product) kred->phenylethanol styrene Styrene (Dehydration) phenylethanol->styrene High Temp, Low pH ether α-Methylbenzyl ether (Nucleophilic Substitution) phenylethanol->ether High Temp racemic Racemic 1-Phenylethanol (Racemization) phenylethanol->racemic Enzyme/Catalyst Mediated Troubleshooting_Workflow start Start Experiment analysis Analyze Product: Conversion & ee% start->analysis success Successful Reduction analysis->success High Conversion & High ee% low_conversion Low Conversion analysis->low_conversion No/Low low_ee Low ee% analysis->low_ee No/Low byproducts Byproducts Present analysis->byproducts Yes check_biocatalyst Check Biocatalyst Activity & Cofactor Regeneration low_conversion->check_biocatalyst optimize_conditions Optimize pH, Temperature, Time low_ee->optimize_conditions identify_byproducts Identify Byproducts (GC-MS) byproducts->identify_byproducts check_biocatalyst->optimize_conditions screen_biocatalysts Screen Different Biocatalysts optimize_conditions->screen_biocatalysts adjust_conditions Adjust Conditions to Minimize Byproducts identify_byproducts->adjust_conditions adjust_conditions->optimize_conditions

References

Technical Support Center: Chiral HPLC Separation of 1-(3-methoxyphenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral HPLC separation of 1-(3-methoxyphenyl)ethanol (B1583643) enantiomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor or no resolution between the 1-(3-methoxyphenyl)ethanol enantiomers?

Poor resolution in the chiral separation of 1-(3-methoxyphenyl)ethanol is typically due to one or more of the following factors:

  • Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide sufficient stereospecific interactions with the analyte for effective separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often a good starting point for alcohols like 1-(3-methoxyphenyl)ethanol.[1][2][3]

  • Suboptimal Mobile Phase Composition: The choice of organic modifier (e.g., isopropanol, ethanol) and its concentration in the mobile phase (often with hexane) is critical for achieving selectivity.[1][4][5]

  • Incorrect Column Temperature: Temperature affects the thermodynamics of the separation.[6] Generally, lower temperatures can enhance chiral recognition and improve resolution, though the effect can be compound-dependent.[1][6][7][8]

  • Improper Flow Rate: A lower flow rate often increases resolution by allowing more time for interactions between the analyte and the CSP. However, an excessively low rate can lead to band broadening.[2]

Q2: My chromatogram shows significant peak tailing for both enantiomers. What could be the cause and how can I fix it?

Peak tailing, where the latter half of the peak is broader than the front, is often caused by secondary interactions between the analyte and the stationary phase.[1] For 1-(3-methoxyphenyl)ethanol, this can be due to:

  • Secondary Interactions with Silanols: Residual silanol (B1196071) groups on the silica (B1680970) support of the CSP can interact with the hydroxyl group of the alcohol, causing tailing. Adding a small amount of a competing agent, like an alcohol or a basic additive if appropriate, can mitigate this.

  • Column Overload: Injecting too concentrated a sample can lead to peak distortion.[1] Diluting the sample can confirm if this is the issue.

  • Mobile Phase pH (in Reversed-Phase): If using a reversed-phase method, ensuring the mobile phase pH is appropriate to keep the analyte in a single form is crucial.

  • Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[9][10] A proper column washing procedure may be necessary.

Q3: I am observing split peaks for my enantiomers. What does this indicate and how can it be resolved?

Peak splitting can be a complex issue with several potential causes:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting upon injection.[11][12] It is always best to dissolve the sample in the mobile phase itself.[11]

  • Partially Blocked Column Frit: A blockage at the column inlet can disrupt the sample band, leading to a split peak.[9][13] This can sometimes be resolved by back-flushing the column (if the manufacturer permits).[9][14]

  • Column Void or Channeling: A void at the head of the column or channeling in the packed bed can cause the sample to travel through different paths, resulting in split peaks.[9][12] This usually indicates the column needs to be replaced.

  • Co-elution with an Impurity: It's possible that what appears to be a split peak is actually the co-elution of an impurity with one of the enantiomers.[13]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).

Troubleshooting Workflow:

G start Start: Poor Resolution csp Verify CSP Selection (e.g., Polysaccharide-based) start->csp mobile_phase Optimize Mobile Phase (Modifier & Concentration) csp->mobile_phase CSP Appropriate end_fail Consult Manufacturer/ Redevelop Method csp->end_fail CSP Inappropriate temperature Optimize Temperature (Decrease in 5°C increments) mobile_phase->temperature Partial Improvement end_success Problem Resolved mobile_phase->end_success Resolution > 1.5 flow_rate Optimize Flow Rate (Decrease flow rate) temperature->flow_rate Partial Improvement temperature->end_success Resolution > 1.5 column_health Check Column Health (Wash or Replace) flow_rate->column_health Still Poor flow_rate->end_success Resolution > 1.5 column_health->end_success Resolution Improved column_health->end_fail Column Degraded G start Start: Asymmetric Peaks overload Check for Column Overload (Dilute sample 1:10 & 1:100) start->overload solvent Check Sample Solvent (Dissolve in mobile phase) overload->solvent Shape Unchanged end_success Problem Resolved overload->end_success Shape Improves additive Consider Mobile Phase Additive (e.g., 0.1% TFA/DEA if applicable) solvent->additive Shape Unchanged solvent->end_success Shape Improves column_health Check Column Health (Wash or Replace) additive->column_health Shape Unchanged additive->end_success Shape Improves column_health->end_success Shape Improves end_fail Consult Manufacturer column_health->end_fail No Improvement

References

Technical Support Center: Optimizing Ketoreductase (KRED) Activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ketoreductase (KRED) applications. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the optimization of KRED-catalyzed reactions.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Enzyme Activity

Symptoms: The reaction shows little to no conversion of the ketone substrate to the desired alcohol product.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Inactive Enzyme Verify the enzyme's activity with a known, highly reactive control substrate. Ensure proper storage conditions (typically -20°C or -80°C) and avoid multiple freeze-thaw cycles.[1]
Incorrect Cofactor Confirm the specific nicotinamide (B372718) cofactor (NADH or NADPH) required by your KRED. While many are NADPH-dependent, some utilize NADH.[1]
Poor Substrate Solubility Many ketone substrates have limited aqueous solubility. Incorporate a water-miscible organic co-solvent (e.g., DMSO, isopropanol) to improve solubility.[1] It's important to screen for co-solvent tolerance as high concentrations can denature the enzyme.[1]
Substrate Inhibition High concentrations of the substrate can inhibit the enzyme's activity.[1] Perform a substrate titration experiment to identify the optimal concentration.
Unfavorable pH The reaction pH is outside the optimal range for the KRED. Most KREDs function optimally between pH 6.0 and 8.0.[1] Determine the optimal pH by screening a range of buffers.[1][2]
Inefficient Cofactor Regeneration The system for regenerating the consumed cofactor (NAD(P)H) is not functioning efficiently.[3][4] See the dedicated troubleshooting section on cofactor regeneration below.
Issue 2: Low Enantioselectivity (% ee)

Symptoms: The desired chiral alcohol is produced, but with a low enantiomeric excess.

Possible Causes and Solutions:

Potential CauseRecommended Solution
Suboptimal Enzyme Choice Not all KREDs will exhibit high stereoselectivity for every substrate. Screening a diverse panel of KREDs is a crucial first step.[1]
Reaction Temperature Temperature can affect the flexibility of the enzyme's active site and, consequently, its stereoselectivity.[1] Screen a range of temperatures (e.g., 20°C to 40°C) to find the best balance between activity and enantioselectivity.[1]
pH and Buffer Effects The pH and the buffer composition can influence enantioselectivity.[2] It is advisable to screen different buffer systems at various pH values.
Substrate Conformation The way the substrate binds in the active site dictates the stereochemical outcome. In some cases, substrate engineering or the use of enzyme variants with altered active sites may be necessary.[5]
Protein Engineering If a suitable wild-type KRED cannot be identified, consider using protein engineering (directed evolution or site-directed mutagenesis) to enhance stereoselectivity.[3][6]
Issue 3: Inefficient Cofactor Regeneration

Symptoms: The reaction starts but stalls before reaching completion, often due to the depletion of the reduced cofactor (NAD(P)H).

Possible Causes and Solutions:

Potential CauseRecommended Solution
Inactive Regeneration Enzyme If using a coupled-enzyme system (e.g., glucose dehydrogenase - GDH), confirm the activity of the regeneration enzyme.[1]
Insufficient Co-substrate Ensure an adequate supply of the co-substrate for the regeneration system (e.g., glucose for GDH, isopropanol (B130326) for systems relying on the KRED's inherent alcohol dehydrogenase activity).[3][4]
Byproduct Inhibition The byproduct of the regeneration reaction (e.g., acetone (B3395972) from isopropanol) may inhibit the KRED or the regeneration enzyme. Consider alternative regeneration systems if inhibition is significant.
pH Shift Some regeneration systems (e.g., formate (B1220265) dehydrogenase) can cause a pH shift during the reaction. Ensure the buffering capacity is sufficient to maintain the optimal pH.
Improper Enzyme Ratio In coupled-enzyme systems, the ratio of KRED to the regeneration enzyme is critical. This ratio may need to be optimized for efficient cofactor turnover.
Issue 4: Enzyme Instability and Precipitation

Symptoms: The enzyme precipitates out of the solution during the reaction, leading to a loss of activity.

Possible Causes and Solutions:

Potential CauseRecommended Solution
High Co-solvent Concentration Excessive concentrations of organic co-solvents can lead to enzyme denaturation and precipitation.[1] Reduce the co-solvent concentration or screen for a more compatible one.
Unfavorable Temperature While higher temperatures can increase reaction rates, they can also cause enzyme denaturation.[1] Optimize the reaction temperature for both activity and stability.
Mechanical Stress Vigorous stirring or agitation can sometimes lead to enzyme denaturation. Optimize the mixing conditions.
Lack of Stabilizers The addition of stabilizing agents such as glycerol, sorbitol, or bovine serum albumin (BSA) can sometimes prevent precipitation and enhance stability.[1]
Immobilization Immobilizing the enzyme on a solid support can significantly improve its stability and facilitate reuse.[2][3][7]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when my KRED reaction is not working?

A1: The first step is to run a control reaction with a known, easily reducible substrate for your KRED. This will help you determine if the issue lies with the enzyme's intrinsic activity or with the specific conditions for your target substrate.[1]

Q2: How do I choose the right KRED for my substrate?

A2: The most effective approach is to screen a panel of diverse KREDs.[1] Many companies offer KRED screening kits with a variety of enzymes that have different substrate specificities and stereoselectivities.

Q3: What are the most common cofactor regeneration systems?

A3: Two of the most common systems are:

  • Glucose/Glucose Dehydrogenase (GDH): This system uses glucose to regenerate NAD(P)H and is highly efficient.[3][4]

  • Isopropanol (IPA): This system relies on a sacrificial alcohol (isopropanol) and the KRED itself (if it has sufficient alcohol dehydrogenase activity) or a separate alcohol dehydrogenase to regenerate the cofactor.[3][8]

Q4: Can I use whole cells instead of an isolated enzyme?

A4: Yes, using whole cells (e.g., E. coli) that overexpress the KRED can be a cost-effective alternative.[9] The host cells' metabolic machinery can often handle cofactor regeneration, eliminating the need for an external regeneration system.[9][10]

Q5: How can I improve the thermal stability of my KRED?

A5: Protein engineering techniques like directed evolution can be used to generate more thermostable KRED variants.[3][11] Additionally, enzyme immobilization can enhance thermal stability.[2]

Q6: What is a typical enzyme loading for a KRED reaction?

A6: Enzyme loading can vary significantly depending on the specific activity of the KRED and the desired reaction rate. A typical starting point for a lab-scale reaction might be in the range of 0.5 to 5 mg/mL.[12] However, this should be optimized for each specific application.

Experimental Protocols

Protocol 1: Determining Optimal pH for KRED Activity
  • Prepare a series of buffers covering a pH range from 5.0 to 9.0 (e.g., citrate (B86180) buffer for pH 5-6, phosphate (B84403) buffer for pH 6-8, and Tris-HCl for pH 8-9).

  • Set up parallel reactions in separate vials, each containing the same concentration of substrate, cofactor, and KRED in one of the prepared buffers.

  • Initiate the reactions and incubate at a constant temperature.

  • Take samples at regular time intervals and quench the reaction (e.g., by adding a strong acid or an organic solvent).

  • Analyze the samples using an appropriate method (e.g., HPLC, GC) to determine the initial reaction rate at each pH.

  • Plot the initial rate versus pH to identify the optimal pH for your KRED.

Protocol 2: KRED Activity Assay (Spectrophotometric)

This protocol measures the decrease in absorbance at 340 nm as NAD(P)H is consumed.

  • Prepare a reaction mixture in a cuvette containing buffer (at the optimal pH), the ketone substrate, and the NAD(P)H cofactor.

  • Equilibrate the mixture to the desired reaction temperature in a spectrophotometer.

  • Initiate the reaction by adding a small volume of the KRED solution.

  • Monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NAD(P)H at 340 nm is 6.22 mM⁻¹ cm⁻¹).[1]

  • One unit of KRED activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.[1]

Visualizations

Troubleshooting_Workflow Start Low KRED Conversion Check_Enzyme Is Enzyme Active? (Control Reaction) Start->Check_Enzyme Check_Solubility Is Substrate Soluble? Check_Enzyme->Check_Solubility Yes Troubleshoot_Enzyme Replace/Re-purify Enzyme Check_Enzyme->Troubleshoot_Enzyme No Check_Conditions Optimize Reaction Conditions Optimize_pH_Temp Screen pH & Temperature Check_Conditions->Optimize_pH_Temp Check_Cofactor Is Cofactor System Working? Optimize_Cofactor Verify Regeneration Enzyme/Co-substrate Check_Cofactor->Optimize_Cofactor No Success Successful Conversion Check_Cofactor->Success Yes Check_Solubility->Check_Conditions Yes Add_Cosolvent Add/Screen Co-solvents Check_Solubility->Add_Cosolvent No Failure Problem Persists: Consider Enzyme Engineering Troubleshoot_Enzyme->Failure Optimize_pH_Temp->Check_Cofactor Optimize_Cofactor->Success Optimize_Cofactor->Failure If still low Add_Cosolvent->Check_Conditions

Caption: Troubleshooting workflow for low KRED conversion.

Cofactor_Regeneration cluster_KRED Primary Reaction cluster_Regen Regeneration System Ketone Ketone Substrate KRED KRED Ketone->KRED Alcohol Chiral Alcohol KRED->Alcohol NADP NAD(P)+ KRED->NADP NADPH NAD(P)H NADPH->KRED NADP_regen NAD(P)+ NADP->NADP_regen Cosubstrate Co-substrate (e.g., Glucose) RegenEnzyme Regeneration Enzyme (e.g., GDH) Cosubstrate->RegenEnzyme Byproduct Byproduct (e.g., Gluconolactone) RegenEnzyme->Byproduct NADPH_regen NAD(P)H RegenEnzyme->NADPH_regen NADP_regen->RegenEnzyme NADPH_regen->NADPH

Caption: Coupled-enzyme system for cofactor regeneration.

References

Technical Support Center: Minimizing Racemization of (S)-1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stereochemical stability of (S)-1-(3-methoxyphenyl)ethanol. Our goal is to help you minimize racemization and maintain the enantiomeric purity of this valuable chiral building block throughout your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched compound, such as this compound, converts into a mixture of equal parts of both enantiomers (S and R), resulting in a loss of optical activity. For pharmaceutical and other applications where a specific enantiomer is the active ingredient, racemization leads to a decrease in efficacy and can introduce impurities with different pharmacological profiles.

Q2: What are the primary mechanisms through which this compound can racemize?

A2: The primary mechanisms for the racemization of secondary benzylic alcohols like this compound involve the formation of a planar, achiral intermediate. This can be facilitated by:

  • Acid Catalysis: Protonation of the hydroxyl group, followed by the loss of water, generates a stabilized benzylic carbocation. Subsequent nucleophilic attack by water can occur from either face of the carbocation, leading to a racemic mixture.

  • Base Catalysis: While less common for alcohols themselves, if the molecule contains an acidic proton alpha to the chiral center and a carbonyl group (which is not the case here), enolate formation can lead to racemization. However, strong bases under harsh conditions can still promote side reactions that may affect stereochemical integrity.

  • Oxidation-Reduction: Reversible oxidation to the corresponding achiral ketone, 3'-methoxyacetophenone (B145981), followed by non-enantioselective reduction, will result in a racemic mixture of the alcohol.

Q3: At which stages of my experimental workflow is racemization of this compound most likely to occur?

A3: Racemization can occur at several stages of a typical synthetic or purification process:

  • During the reaction: Harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, can induce racemization.

  • During work-up: Aqueous work-ups involving strong acids or bases to neutralize the reaction mixture can lead to significant loss of enantiomeric excess.

  • During purification: Chromatographic purification on acidic supports like silica (B1680970) gel can cause racemization of sensitive chiral alcohols.

Q4: What general strategies can I employ to minimize racemization?

A4: To maintain the stereochemical integrity of this compound, consider the following strategies:

  • Mild Reaction Conditions: Whenever possible, use mild reagents and reaction conditions. This includes employing weaker acids or bases and avoiding prolonged reaction times at elevated temperatures.

  • Low Temperatures: Running reactions at lower temperatures can significantly reduce the rate of racemization.

  • Choice of Solvent: The polarity of the solvent can influence the stability of intermediates. It is often beneficial to screen different solvents to find optimal conditions that minimize racemization while maintaining good reactivity.

  • Protecting Groups: In multi-step syntheses, protecting the hydroxyl group can prevent it from participating in reactions that could lead to racemization at the chiral center.

  • Careful Work-up and Purification: Use neutral or slightly basic conditions during work-up. For chromatographic purification, consider using neutral alumina (B75360) or passivated silica gel (e.g., by pre-treating with a solution of triethylamine (B128534) in the eluent).

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound.

Issue 1: Significant loss of enantiomeric excess (ee) after reaction work-up.

Possible Cause Troubleshooting Action
Acidic or Basic Quenching/Washing Neutralize the reaction mixture carefully with a mild acid or base (e.g., saturated aqueous sodium bicarbonate, dilute ammonium (B1175870) chloride). Avoid using strong acids or bases.
Prolonged Exposure to Aqueous Acid/Base Minimize the time the compound is in contact with aqueous acidic or basic solutions during extraction. Work quickly and efficiently.
High Temperatures during Solvent Evaporation Concentrate the product solution under reduced pressure at a low temperature (e.g., using a rotary evaporator with a cool water bath).

Issue 2: Racemization observed after purification by column chromatography.

Possible Cause Troubleshooting Action
Acidic Silica Gel Use neutral alumina as the stationary phase. Alternatively, deactivate the silica gel by preparing a slurry with the eluent containing a small amount of a volatile base like triethylamine (e.g., 0.1-1%).
Prolonged Elution Time Optimize the solvent system to ensure the compound elutes reasonably quickly from the column, minimizing contact time with the stationary phase.
On-Column Reactions Ensure that no reactive species from the reaction mixture are co-loaded onto the column, as they might react with the chiral alcohol on the stationary phase.

Data Presentation

The following tables summarize quantitative data on the synthesis and stability of this compound and related secondary benzylic alcohols.

Table 1: Biocatalytic Reduction of 3'-Methoxyacetophenone

BiocatalystProduct EnantiomerYield (%)Enantiomeric Excess (ee) (%)Reference
Pichia glucozyma(S)HighHigh[1]
Talaromyces sp. H4 (on acetophenone)(S)7396[1]
Lactobacillus paracasei BD87E6(R)9299[1]
Debaryomyces hansenii P1(R)82>99[1]
Deracemization using Candida albicans and a ketoreductase(R)7091[2]

Table 2: Influence of Reaction Conditions on Racemization of Secondary Benzylic Alcohols (General Trends)

ConditionEffect on RacemizationNotes
Increasing Temperature Increases rate of racemizationHigher temperatures provide the energy to overcome the activation barrier for racemization.
Strongly Acidic Conditions (low pH) Promotes racemizationFacilitates the formation of a planar carbocation intermediate.
Strongly Basic Conditions (high pH) Can promote racemizationMay lead to side reactions or facilitate deprotonation-reprotonation equilibria if applicable.
Protic Solvents Can stabilize charged intermediatesMay facilitate racemization depending on the specific mechanism.
Electron-donating substituents on the aromatic ring Generally increases the rate of acid-catalyzed racemizationStabilizes the benzylic carbocation intermediate.
Electron-withdrawing substituents on the aromatic ring Generally decreases the rate of acid-catalyzed racemizationDestabilizes the benzylic carbocation intermediate.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reduction of 3'-Methoxyacetophenone to this compound using a Ketoreductase

  • Preparation of the Reaction Mixture: In a suitable reaction vessel, dissolve 3'-methoxyacetophenone in an appropriate buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0) containing a cofactor (e.g., NADH or NADPH) and a recycling system (e.g., glucose and glucose dehydrogenase).

  • Enzyme Addition: Add the ketoreductase enzyme that exhibits anti-Prelog selectivity to the reaction mixture.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 25-30 °C) and monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. If necessary, purify the crude product by flash column chromatography on neutral alumina or deactivated silica gel.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Protocol 2: Purification of this compound with Minimized Racemization

  • Stationary Phase Preparation: Prepare a slurry of neutral alumina or silica gel in the chosen eluent (e.g., a mixture of hexane (B92381) and ethyl acetate). For silica gel, add 0.5% (v/v) of triethylamine to the eluent to neutralize acidic sites.

  • Column Packing: Pack a glass column with the prepared slurry.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the prepared solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined fractions under reduced pressure at a low temperature.

Protocol 3: Chiral HPLC Analysis of 1-(3-methoxyphenyl)ethanol

  • Column: Use a chiral stationary phase column suitable for the separation of aromatic alcohols (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H).

  • Mobile Phase: A typical mobile phase is a mixture of a non-polar solvent like n-hexane and an alcohol modifier like isopropanol (B130326) (e.g., 95:5 v/v).

  • Flow Rate: Set the flow rate to a value that provides good resolution (e.g., 0.5-1.0 mL/min).

  • Temperature: Maintain a constant column temperature (e.g., 25 °C).

  • Detection: Use a UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm).

  • Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

  • Injection: Inject a small volume of the sample onto the column and record the chromatogram. The retention times for the (R) and (S) enantiomers will be different, allowing for the determination of the enantiomeric excess.

Mandatory Visualizations

Racemization_Pathway S_Alcohol This compound Carbocation Benzylic Carbocation (Achiral Intermediate) S_Alcohol->Carbocation + H+ - H2O Carbocation->S_Alcohol + H2O - H+ R_Alcohol (R)-1-(3-methoxyphenyl)ethanol Carbocation->R_Alcohol + H2O - H+ Troubleshooting_Workflow Start Racemization Observed? Workup During Work-up? Start->Workup Yes Purification During Purification? Start->Purification No Mild_Workup Use mild acid/base for quench. Minimize contact time. Workup->Mild_Workup Reaction During Reaction? Purification->Reaction No Neutral_Support Use neutral alumina or deactivated silica gel. Purification->Neutral_Support Optimize_Reaction Lower temperature. Use milder reagents. Reaction->Optimize_Reaction End Problem Solved Mild_Workup->End Neutral_Support->End Optimize_Reaction->End

References

Technical Support Center: Purification of Chiral Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center dedicated to addressing the challenges in the purification of chiral alcohols. This resource is designed for researchers, scientists, and drug development professionals, providing practical troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the purification of chiral alcohols?

A1: The primary challenges in purifying chiral alcohols stem from the fact that enantiomers possess identical physical properties in an achiral environment, making their separation difficult.[1][2] Key difficulties include:

  • Co-elution of enantiomers: Enantiomers are not resolved on standard achiral chromatography columns.[1]

  • Low resolution: Achieving baseline separation between enantiomers on chiral stationary phases can be challenging.

  • Racemization: The chiral center of the alcohol may be susceptible to racemization (loss of stereochemical integrity) under certain conditions, such as harsh pH or high temperatures during purification.[3]

  • Accurate determination of enantiomeric excess (e.e.): Precisely quantifying the purity of the separated enantiomers requires sensitive and reliable analytical methods.[4][5]

  • Scaling up purification: Methods that work well on an analytical scale may be difficult or expensive to scale up for preparative purposes.[6]

Q2: What are the principal analytical methods for determining the enantiomeric excess (e.e.) of a chiral alcohol?

A2: Several analytical techniques are employed to determine the enantiomeric excess of a chiral alcohol sample.[5] The most prominent methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): A widely used and robust method that separates enantiomers on a chiral stationary phase (CSP).[5][7]

  • Chiral Gas Chromatography (GC): Suitable for volatile and thermally stable alcohols, using a chiral column to separate enantiomers.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizes chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification.[5][8]

  • Polarimetry: A traditional method that measures the optical rotation of a sample. The enantiomeric excess can be calculated if the specific rotation of the pure enantiomer is known.[4][9]

  • Capillary Electrophoresis (CE): Another technique that can be used for enantiomeric separation.[5]

Q3: How can I convert a pair of enantiomeric alcohols into diastereomers for easier separation?

A3: Converting enantiomers into diastereomers is a common strategy to facilitate their separation using standard chromatographic techniques like flash chromatography on silica (B1680970) gel.[2][8] This is achieved by reacting the racemic alcohol with an enantiomerically pure chiral derivatizing agent (CDA).[8] The resulting diastereomers have different physical properties and can be separated.[2] After separation, the chiral auxiliary can be cleaved to yield the pure enantiomers of the alcohol.

Common types of chiral derivatizing agents for alcohols include:

  • Chiral acids (e.g., Mosher's acid) to form diastereomeric esters.[10]

  • Chiral isocyanates to form diastereomeric carbamates.[11]

  • Chiral chloroformates.[11]

Troubleshooting Guides

Chiral HPLC Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
No separation of enantiomers Incorrect chiral stationary phase (CSP) selection.Screen a variety of CSPs with different chiral selectors (e.g., polysaccharide-based, Pirkle-type).[12]
Inappropriate mobile phase.For normal phase, try different ratios of alkane/alcohol (e.g., hexane/isopropanol). For reverse phase, vary the organic modifier (e.g., acetonitrile, methanol) and aqueous buffer.[13][14]
Poor resolution (Rs < 1.5) Mobile phase composition is not optimal.Adjust the ratio of the mobile phase components. A lower percentage of the polar modifier in normal phase often increases retention and can improve resolution.[13]
Flow rate is too high.Lower the flow rate, as chiral separations can be sensitive to this parameter.[13]
Temperature is not optimal.Experiment with adjusting the column temperature, as it can significantly impact chiral recognition.[13]
Peak tailing Secondary interactions with the stationary phase.Add a small amount of a modifier to the mobile phase (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) to block active sites on the stationary phase.[13]
Column overload.Reduce the amount of sample injected onto the column.[13]
Drifting retention times Column not properly equilibrated.Ensure the column is equilibrated with the mobile phase for a sufficient amount of time before injection.
Changes in mobile phase composition.Prepare fresh mobile phase and ensure proper mixing if using a multi-component eluent.
Temperature fluctuations.Use a column oven to maintain a constant temperature.[13]
High backpressure Blockage in the system (e.g., inlet frit, guard column).Reverse flush the column (if permitted by the manufacturer). Replace the inlet frit or guard column.[15]
Sample precipitation in the mobile phase.Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[1][15]
Racemization Issues
Problem Possible Cause(s) Suggested Solution(s)
Loss of enantiomeric excess after purification Exposure to harsh pH conditions.Avoid strong acids or bases during work-up and purification. Use buffered aqueous solutions if necessary.[3]
High temperatures during purification.Use purification techniques that can be performed at or below room temperature, such as flash chromatography with appropriate cooling or preparative HPLC with temperature control.
Racemization on acidic or basic stationary phases.Use a neutral stationary phase like deactivated silica or alumina (B75360) for chromatography. Alternatively, the stationary phase can be neutralized by pre-treating it with a suitable base (e.g., triethylamine (B128534) in the mobile phase for silica gel).[3]

Experimental Protocols

Protocol 1: Determination of Enantiomeric Excess using Chiral HPLC

This protocol provides a general guideline for developing a chiral HPLC method for a novel chiral alcohol.

1. Column Selection and Initial Screening:

  • Begin with polysaccharide-based chiral stationary phases (CSPs) such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H).[13]

  • Prepare a stock solution of the racemic alcohol in a suitable solvent (e.g., isopropanol).

  • Perform initial screening runs using a normal phase mobile phase, such as a mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v), at a flow rate of 0.5-1.0 mL/min.[13]

  • Monitor the separation using a UV detector at an appropriate wavelength.

2. Method Optimization:

  • If no separation is observed, screen other CSPs and mobile phase systems (e.g., reversed-phase with acetonitrile/water or methanol/water).

  • If partial separation is achieved, optimize the mobile phase composition by systematically varying the ratio of the solvents to improve resolution.[13]

  • Investigate the effect of flow rate and column temperature on the separation.[13]

3. Quantification:

  • Once a baseline-resolved or suitable separation is achieved, inject a known concentration of the racemic standard to determine the retention times of each enantiomer.

  • Inject the purified sample and integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (e.e.) using the following formula:

    • e.e. (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100

Protocol 2: Derivatization of a Chiral Alcohol with Mosher's Acid for Diastereomer Separation

This protocol describes the conversion of a chiral alcohol into diastereomeric esters using Mosher's acid chloride for subsequent separation.

1. Reaction Setup:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the racemic alcohol (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or pyridine).

  • Add a suitable base, such as pyridine (B92270) or triethylamine (1.5-2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

2. Derivatization:

  • Slowly add a solution of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) (1.1 equivalents) in the same dry solvent to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

3. Work-up:

  • Quench the reaction by adding a small amount of water or saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the resulting mixture of diastereomeric esters by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Monitor the separation by TLC and collect the separated diastereomer fractions.

5. Deprotection (Optional):

  • To recover the individual enantiomers of the alcohol, the separated diastereomeric esters can be hydrolyzed under basic conditions (e.g., with lithium hydroxide (B78521) in a mixture of THF and water).

Visualization of Workflows and Relationships

G General Workflow for Chiral Alcohol Purification cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Analysis racemic_alcohol Racemic Alcohol Mixture direct_separation Direct Separation (Chiral Chromatography) racemic_alcohol->direct_separation Option 1 derivatization Derivatization with Chiral Agent racemic_alcohol->derivatization Option 2 enantiomer_1 Pure Enantiomer 1 direct_separation->enantiomer_1 enantiomer_2 Pure Enantiomer 2 direct_separation->enantiomer_2 diastereomers Diastereomeric Mixture derivatization->diastereomers separation Separation of Diastereomers (e.g., Flash Chromatography) diastereomers->separation deprotection Deprotection separation->deprotection deprotection->enantiomer_1 deprotection->enantiomer_2 ee_determination Enantiomeric Excess Determination (e.g., Chiral HPLC) enantiomer_1->ee_determination enantiomer_2->ee_determination

Caption: A general workflow for the purification of chiral alcohols.

G Troubleshooting Logic for Poor Chiral HPLC Resolution start Poor Resolution (Rs < 1.5) optimize_mp Optimize Mobile Phase Composition start->optimize_mp change_modifier Change Alcohol Modifier (e.g., IPA to EtOH) optimize_mp->change_modifier No Improvement success Resolution Improved optimize_mp->success Improved adjust_flow Adjust Flow Rate change_modifier->adjust_flow No Improvement change_modifier->success Improved adjust_temp Adjust Temperature adjust_flow->adjust_temp No Improvement adjust_flow->success Improved adjust_temp->success Improved failure Resolution Still Poor adjust_temp->failure No Improvement change_csp Screen Different Chiral Stationary Phases (CSPs) failure->change_csp

Caption: A troubleshooting decision tree for poor chiral HPLC resolution.

References

Technical Support Center: Scaling Up the Synthesis of (S)-1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of (S)-1-(3-methoxyphenyl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantioselective synthesis of this compound on a larger scale?

A1: The most prevalent and scalable methods for producing this compound with high enantiopurity are asymmetric transfer hydrogenation (ATH) and biocatalytic reduction. ATH often employs ruthenium or rhodium catalysts with chiral ligands, offering high yields and excellent enantioselectivity.[1][2][3] Biocatalytic methods, utilizing whole-cell microorganisms like Saccharomyces cerevisiae (baker's yeast) or isolated ketoreductase enzymes, are valued for their high selectivity under mild, environmentally friendly conditions.[4][5]

Q2: How can I determine the enantiomeric excess (ee) of my this compound product?

A2: The enantiomeric excess is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification.

Q3: What are the typical purities and physical properties of this compound?

A3: Commercially available this compound is typically offered at purities of 98% or higher. It is a liquid at room temperature with a boiling point of approximately 248.3°C at 760 mmHg.

Q4: What are the primary safety considerations when handling reagents for this synthesis?

A4: Safety precautions depend on the chosen synthetic route. For asymmetric transfer hydrogenation, handling of flammable solvents like isopropanol (B130326) and potentially pyrophoric catalysts requires an inert atmosphere (e.g., nitrogen or argon). Biocatalytic reductions are generally safer, though aseptic techniques may be necessary to prevent contamination. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee)
Potential Cause Recommended Solution
Suboptimal Catalyst or Ligand (ATH) - Screen Catalysts/Ligands: The choice of chiral ligand is crucial. For Ru-catalyzed ATH, ligands like (S,S)-TsDPEN are often effective. Experiment with different catalyst precursors and ligands to find the optimal combination for your specific substrate and conditions. - Check Catalyst Purity and Handling: Ensure the catalyst and ligand are pure and have not degraded. Handle air- and moisture-sensitive catalysts under an inert atmosphere.
Ineffective Biocatalyst - Screen Yeast Strains: Different strains of Saccharomyces cerevisiae or other microorganisms can exhibit varying levels of stereoselectivity. Screen several commercially available or in-house strains. - Optimize Reaction Conditions: Factors such as pH, temperature, and co-solvent can significantly impact enzyme performance and, consequently, the ee.
Racemization of Product - Control Temperature: Higher reaction temperatures can sometimes lead to racemization. Conduct the reaction at the lowest effective temperature. - pH Control: For biocatalytic reductions, maintaining the optimal pH of the medium is critical to prevent enzyme denaturation and potential racemization.
Incorrect Analytical Method - Validate Analytical Method: Ensure your chiral HPLC or GC method is properly validated for the separation of the enantiomers of 1-(3-methoxyphenyl)ethanol. Use a racemic standard to confirm the resolution of the two enantiomer peaks.
Issue 2: Low Reaction Conversion or Yield
Potential Cause Recommended Solution
Catalyst Deactivation (ATH) - Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (nitrogen or argon) to prevent catalyst oxidation. - Purify Reagents: Impurities in the substrate or solvent can poison the catalyst. Use high-purity, anhydrous solvents and purify the 3'-methoxyacetophenone (B145981) if necessary.
Poor Biocatalyst Activity - Cell Viability: For whole-cell biocatalysis, ensure the yeast cells are viable and in the optimal growth phase. - Cofactor Regeneration: The reduction reaction requires a cofactor (e.g., NADH). For isolated enzyme systems, ensure an efficient cofactor regeneration system is in place (e.g., using glucose and glucose dehydrogenase).[4] - Substrate Inhibition: High concentrations of the ketone substrate can inhibit or be toxic to the microbial cells. Consider a fed-batch approach where the substrate is added gradually over time.
Suboptimal Reaction Conditions - Temperature and Time: Optimize the reaction temperature and time. For ATH, higher temperatures may increase the reaction rate but can also lead to catalyst decomposition. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. - Concentration: The concentration of the substrate and catalyst can impact the reaction rate and yield. Experiment with different concentrations to find the optimal balance.
Issue 3: Difficult Product Purification
Potential Cause Recommended Solution
Presence of Unreacted Starting Material - Drive Reaction to Completion: Optimize reaction conditions (time, temperature, catalyst loading) to maximize the conversion of 3'-methoxyacetophenone. - Chromatography: Use flash column chromatography with an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to separate the more polar alcohol product from the less polar ketone starting material.
Formation of Byproducts - Identify Byproducts: Use techniques like GC-MS or NMR to identify the major byproducts. Understanding the side reactions will help in optimizing the reaction conditions to minimize their formation. - Purification Strategy: Based on the nature of the byproducts, devise a suitable purification strategy. This may involve an acidic or basic wash during the workup, followed by column chromatography or recrystallization.
Emulsion Formation During Workup - Break Emulsion: Add a saturated brine solution to the aqueous layer to help break the emulsion. - Filtration: Filtering the mixture through a pad of celite can also be effective in breaking up emulsions.

Data Presentation

Table 1: Comparison of Synthesis Methods for this compound

MethodCatalyst/BiocatalystReducing Agent/ConditionsSolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
Asymmetric HydrogenationRuCl₂(indan-ambox)(PPh₃)H₂ (10 atm), t-BuOK2-propanolRT4>9995[1]
Asymmetric Transfer Hydrogenation[Mn(CO)₂(chiral (NH)₂P₂ macrocycle)]Br2-propanol, NaOtBu2-propanol5019898[2]
Biocatalytic ReductionSaccharomyces cerevisiae (Baker's Yeast)GlucoseWater3024-48Moderate>99[6]
CBS ReductionChiral OxazaborolidineBH₃·THFTHF-20 to RT1-2High>95[7][8][9]

Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation

This protocol is a representative example for the asymmetric transfer hydrogenation of 3'-methoxyacetophenone.

  • Catalyst Preparation: In a glovebox, to a Schlenk flask, add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S,S)-TsDPEN) in a 1:2 molar ratio. Add degassed 2-propanol to dissolve the components.

  • Reaction Setup: In a separate oven-dried Schlenk flask under an inert atmosphere, dissolve 3'-methoxyacetophenone in degassed 2-propanol.

  • Reaction Initiation: To the substrate solution, add the catalyst solution via cannula. Then, add a solution of a base (e.g., potassium tert-butoxide in 2-propanol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC or GC analysis.

  • Workup: Once the reaction is complete, quench the reaction with water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford pure this compound.

  • Analysis: Determine the yield and confirm the enantiomeric excess by chiral HPLC or GC.

Protocol 2: Biocatalytic Reduction with Saccharomyces cerevisiae

This protocol outlines a general procedure for the whole-cell biocatalytic reduction of 3'-methoxyacetophenone.

  • Yeast Culture Preparation: In a sterile flask, prepare a growth medium (e.g., YM broth). Inoculate with Saccharomyces cerevisiae and incubate with shaking at 30°C for 24-48 hours.

  • Biotransformation: To the yeast culture, add a solution of 3'-methoxyacetophenone (dissolved in a minimal amount of ethanol (B145695) to aid solubility).

  • Reaction: Continue to incubate the culture with shaking at 30°C. Monitor the reduction of the ketone by TLC or GC.

  • Workup: After the reaction is complete, centrifuge the culture to pellet the yeast cells. Decant the supernatant and extract it multiple times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography.

  • Analysis: Determine the yield and enantiomeric excess of the resulting this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis start Start: 3'-methoxyacetophenone ath Asymmetric Transfer Hydrogenation (ATH) start->ath bio Biocatalytic Reduction start->bio quench Quenching ath->quench bio->quench extract Extraction quench->extract dry Drying extract->dry chrom Column Chromatography dry->chrom analysis Yield & ee Analysis (HPLC/GC) chrom->analysis product Final Product: This compound analysis->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_ee cluster_investigation Troubleshooting Steps start Low Enantiomeric Excess (ee) Observed q1 Is the analytical method validated? start->q1 q2 Are the catalyst/biocatalyst and reagents of high quality? q1->q2 Yes solution1 Validate HPLC/GC method with racemic and pure standards. q1->solution1 No q3 Are the reaction conditions (temp, pH, time) optimal? q2->q3 Yes solution2 Use fresh, high-purity catalyst/ligand. Handle air-sensitive materials appropriately. Screen different biocatalyst strains. q2->solution2 No solution3 Optimize reaction temperature, time, and pH. Consider potential for product racemization. q3->solution3 No

Caption: Decision-making workflow for troubleshooting low enantiomeric excess.

References

Validation & Comparative

A Comparative Guide to the Synthesis of (S)-1-(3-methoxyphenyl)ethanol: Biocatalytic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of chiral alcohols is a critical cornerstone of modern medicinal chemistry. (S)-1-(3-methoxyphenyl)ethanol is a key chiral intermediate, and its synthesis presents a choice between burgeoning biocatalytic methods and established chemical strategies. This guide provides an objective comparison of these two approaches, supported by experimental data, detailed protocols, and workflow visualizations to inform methodological selection.

The asymmetric reduction of 3-methoxyacetophenone to yield the desired (S)-enantiomer of 1-(3-methoxyphenyl)ethanol (B1583643) can be achieved with high fidelity using both enzymatic and traditional chemical catalysts. Biocatalysis, often lauded as a "green" chemistry approach, leverages the inherent stereoselectivity of enzymes, typically operating under mild, aqueous conditions. Conversely, chemical synthesis, particularly asymmetric transfer hydrogenation, offers a robust and often rapid route, employing transition metal complexes as catalysts.

Data Presentation: A Head-to-Head Comparison

The following table summarizes key quantitative data from representative biocatalytic and chemical synthesis methods for producing enantiomerically enriched 1-(3-methoxyphenyl)ethanol.

ParameterBiocatalytic SynthesisChemical Synthesis
Catalyst Daucus carota (carrot) root enzymesRu(II)-indan-ambox complex
Substrate 3-Methoxyacetophenone3'-Methoxyacetophenone (B145981)
Product This compound(R)-1-(3-methoxyphenyl)ethanol
Yield/Conversion 100%[1]>99%[2]
Enantiomeric Excess (ee) 100%[1]90%[2]
Reaction Time 48 hours[3]4 hours[2]
Temperature Room Temperature[3]Room Temperature[2]
Pressure Atmospheric10 atm H₂
Solvent Water[3]2-Propanol[2]
Key Reagents Plant tissue, WaterRu(II) complex, 2-propanol, t-BuOK, H₂

Experimental Protocols

Biocatalytic Reduction using Daucus carota (Carrot) Root

This protocol is adapted from a general procedure for the bioreduction of acetophenones using carrot roots.[3]

Materials:

  • 3-Methoxyacetophenone

  • Fresh Daucus carota (carrot) roots

  • Deionized water

  • Erlenmeyer flask

  • Orbital shaker

  • Ethyl acetate (B1210297)

  • Centrifuge tubes

  • Gas chromatograph (GC) with a chiral column for analysis

Procedure:

  • Wash and peel fresh carrot roots and cut them into small pieces.

  • To a 250 mL Erlenmeyer flask, add 10 g of carrot pieces and 100 mL of deionized water.

  • Add 100 mg of 3-methoxyacetophenone to the flask.

  • Seal the flask and place it on an orbital shaker at 180 rpm.

  • Incubate the reaction at room temperature for 48 hours.

  • Monitor the reaction progress by taking 2 mL aliquots every 24 hours. Extract the aliquot with 1 mL of ethyl acetate, centrifuge, and analyze the organic layer by chiral GC to determine conversion and enantiomeric excess.

  • Upon completion, filter the reaction mixture to remove the carrot pieces.

  • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Chemical Asymmetric Hydrogenation using a Ru(II) Catalyst

This protocol is based on the asymmetric hydrogenation of 3'-methoxyacetophenone using a Ru(II)-indan-ambox complex.[2]

Materials:

  • 3'-Methoxyacetophenone

  • [RuCl₂(indan-ambox)(PPh₃)] complex

  • Anhydrous 2-propanol

  • Potassium tert-butoxide (t-BuOK) solution in 2-propanol

  • Autoclave

  • Hydrogen gas (H₂)

  • Gas chromatograph (GC) with a chiral column for analysis

Procedure:

  • In a glovebox, dissolve the Ru(II)-indan-ambox precatalyst in degassed 2-propanol.

  • In a reaction vial, add 0.4 mmol of 3'-methoxyacetophenone and 1 mL of 2-propanol.

  • To this mixture, add the catalyst solution (0.004 mmol) and a solution of t-BuOK in 2-propanol (20 µmol).

  • Transfer the resulting mixture into an autoclave.

  • Purge the autoclave with hydrogen gas three times before pressurizing to 10 atm with H₂.

  • Stir the reaction at room temperature for 4 hours.

  • Carefully release the hydrogen pressure.

  • Analyze a sample of the reaction mixture by chiral GC to determine conversion and enantiomeric excess.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Mandatory Visualization

Biocatalytic_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Ketone 3-Methoxy- acetophenone Incubation Incubation (RT, 180 rpm, 48h) Ketone->Incubation Biocatalyst Daucus carota (Carrot Root) Biocatalyst->Incubation Water Aqueous Medium Water->Incubation Filtration Filtration Incubation->Filtration Reaction Mixture Extraction Liquid-Liquid Extraction Filtration->Extraction Purification Purification Extraction->Purification Product (S)-1-(3-methoxyphenyl) ethanol Purification->Product Analysis Chiral GC Analysis Product->Analysis

Caption: Experimental workflow for the biocatalytic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Ketone 3-Methoxy- acetophenone Hydrogenation Asymmetric Hydrogenation (RT, 10 atm H₂, 4h) Ketone->Hydrogenation Catalyst Ru(II) Complex Catalyst->Hydrogenation Solvent 2-Propanol & t-BuOK Solvent->Hydrogenation Concentration Solvent Removal Hydrogenation->Concentration Reaction Mixture Purification Column Chromatography Concentration->Purification Product (R)-1-(3-methoxyphenyl) ethanol Purification->Product Analysis Chiral GC Analysis Product->Analysis

Caption: Experimental workflow for the chemical synthesis of (R)-1-(3-methoxyphenyl)ethanol.

References

Comparative analysis of catalysts for asymmetric ketone reduction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, providing critical building blocks for the pharmaceutical and fine chemical industries. The choice of catalyst is paramount to achieving high enantioselectivity, yield, and efficiency. This guide offers a comparative analysis of three leading classes of catalysts for this transformation: Noyori-type transition metal complexes, Corey-Bakshi-Shibata (CBS) oxazaborolidines, and biocatalysts such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs).

Performance Comparison

The following table summarizes the performance of representative catalysts from each class in the asymmetric reduction of acetophenone (B1666503), a common benchmark substrate.

Catalyst ClassRepresentative CatalystSubstrateEnantiomeric Excess (ee %)Yield (%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
Transition Metal (S,S)-TsDPEN-RuAcetophenone961002,400,000228,000
Organocatalyst (R)-2-Methyl-CBS-oxazaborolidine4'-Fluoroacetophenone (B120862)>95>90Not ReportedNot Reported
Biocatalyst KRED1-PgluAcetophenone95 (for (R)-enantiomer)Not specifiedNot ReportedNot Reported

Detailed Experimental Protocols

Asymmetric Hydrogenation using a Noyori-type Catalyst

This protocol is adapted for the asymmetric hydrogenation of acetophenone using a chiral Ru(II)-TsDPEN complex.[1]

Materials:

  • [Ru(OSO₂CF₃){(S,S)-TsNCH(C₆H₅)CH(C₆H₅)NH₂}(η⁶-p-cymene)]

  • Acetophenone

  • Methanol (B129727) (anhydrous)

  • Hydrogen gas (high purity)

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the Ru catalyst.

  • Add anhydrous methanol to dissolve the catalyst.

  • Add acetophenone to the solution.

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas several times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 45 atm).[2]

  • Stir the reaction mixture at a controlled temperature (e.g., 30°C) for the specified time (e.g., 48 hours).[2]

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Remove the reaction mixture and concentrate it under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

  • The enantiomeric excess is determined by chiral HPLC or GC analysis.

Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

This protocol describes the asymmetric reduction of 4'-fluoroacetophenone using an oxazaborolidine catalyst.[3]

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine

  • 4'-Fluoroacetophenone

  • Borane-dimethyl sulfide (B99878) complex (BMS)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • 2 M Hydrochloric acid

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), add the CBS catalyst to a flame-dried round-bottom flask.

  • Add anhydrous THF and cool the solution to 0°C.

  • Slowly add the borane-dimethyl sulfide complex dropwise to the stirred catalyst solution.

  • Stir the mixture for 15 minutes at 0°C.

  • In a separate flask, dissolve 4'-fluoroacetophenone in anhydrous THF.

  • Cool the reaction flask containing the catalyst-borane complex to -30°C.

  • Slowly add the solution of 4'-fluoroacetophenone to the reaction mixture dropwise over 30 minutes, maintaining the internal temperature below -25°C.[3]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of methanol.

  • Allow the mixture to warm to room temperature.

  • Add 2 M HCl and stir for 30 minutes.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Biocatalytic Reduction using a Ketoreductase (KRED)

This protocol is a general procedure for the asymmetric reduction of acetophenone derivatives using a recombinant ketoreductase.[4]

Materials:

  • Recombinant ketoreductase (e.g., KRED1-Pglu from Pichia glucozyma)

  • Acetophenone derivative

  • NAD(P)H cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol (B130326) and a suitable ADH)

  • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0)

  • Organic co-solvent (optional, e.g., isopropanol)

Procedure:

  • Prepare a buffered solution containing the NAD(P)H cofactor and the components of the cofactor regeneration system.

  • Add the ketoreductase enzyme to the buffered solution.

  • Dissolve the acetophenone substrate in a minimal amount of a water-miscible organic solvent (like isopropanol) if necessary, and add it to the reaction mixture.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.

  • Monitor the reaction progress by taking aliquots at different time intervals and analyzing them by HPLC or GC.

  • Once the reaction reaches the desired conversion, stop the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) to extract the product.

  • Separate the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it.

  • The crude product can be purified if necessary.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizing the Processes

To better understand the experimental and decision-making frameworks, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Catalyst & Reagents C Reaction Vessel (Controlled Temp & Atmosphere) A->C B Substrate Solution B->C D Reaction Monitoring (TLC, GC, HPLC) C->D Sampling E Quenching C->E D->C Feedback F Extraction E->F G Purification (Chromatography) F->G H Product Characterization (NMR, MS) G->H I Enantiomeric Excess (Chiral HPLC/GC) G->I

Caption: Generalized experimental workflow for asymmetric ketone reduction.

Catalyst_Selection Start Define Target Chiral Alcohol Substrate Substrate Scope & Functional Group Tolerance Start->Substrate Conditions Reaction Conditions (Temp, Pressure, pH) Start->Conditions Cost Cost & Availability Start->Cost Outcome Desired Outcome (ee%, TON, TOF) Start->Outcome Catalyst1 Transition Metal Catalysts (e.g., Noyori) Substrate->Catalyst1 Broad scope, sensitive to some functional groups Catalyst2 Organocatalysts (e.g., CBS) Substrate->Catalyst2 Good for many ketones, can be sensitive to sterics Catalyst3 Biocatalysts (e.g., KREDs) Substrate->Catalyst3 High selectivity, substrate specificity can be narrow Conditions->Catalyst1 Often requires high pressure and inert atmosphere Conditions->Catalyst2 Mild conditions, anhydrous solvents Conditions->Catalyst3 Aqueous media, mild temperature & pH Cost->Catalyst1 High initial cost (precious metals) Cost->Catalyst2 Moderate cost Cost->Catalyst3 Potentially low cost, requires expression/purification Outcome->Catalyst1 Very high TON/TOF achievable Outcome->Catalyst2 Good to excellent ee% Outcome->Catalyst3 Excellent ee%, 'green' process

Caption: Logical framework for selecting a catalyst for asymmetric ketone reduction.

References

A Comparative Guide to the Validation of Analytical Methods for (S)-1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

(S)-1-(3-methoxyphenyl)ethanol is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably (S)-rivastigmine, which is used in the management of Alzheimer's disease.[1] The enantiomeric purity of this alcohol is critical for the efficacy and safety of the final drug product.[1] Consequently, robust and validated analytical methods are essential for its accurate quantification and chiral purity assessment.

This guide provides a comparative overview of common analytical techniques for the analysis of this compound, with a focus on method validation parameters as outlined in the ICH Q2(R1) guideline.[2][3][4][5][6] The primary methods discussed are High-Performance Liquid Chromatography (HPLC) for enantiomeric purity and Gas Chromatography (GC) for achiral analysis and residual solvent determination.

Workflow for Analytical Method Validation

The validation of an analytical procedure is a documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. A typical workflow for the validation of an analytical method is depicted below.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis & Lifecycle Management MD1 Define Analytical Requirements MD2 Select Analytical Technique MD1->MD2 MD3 Optimize Method Parameters MD2->MD3 V1 Specificity MD3->V1 Validate V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability, Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 System Suitability Testing V6->RA1 Implement RA2 Routine Sample Analysis RA1->RA2 RA3 Method Transfer RA2->RA3 RA4 Revalidation (if changes occur) RA3->RA4

Caption: General workflow for analytical method validation.

Comparison of Analytical Methods

The following table summarizes the typical performance characteristics of Chiral HPLC and Gas Chromatography for the analysis of this compound.

Validation Parameter Chiral High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Primary Application Enantiomeric purity determination and quantification of enantiomers.Quantification of total this compound, impurity profiling, and residual solvent analysis.
Specificity High, capable of separating (S) and (R) enantiomers.High for achiral analysis; can separate the analyte from other volatile impurities.
Linearity Range (Typical) 0.1 - 100 µg/mL0.1 - 200 µg/mL
Correlation Coefficient (R²) > 0.999> 0.999
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.02 µg/mL~0.01 µg/mL
Limit of Quantitation (LOQ) ~0.06 µg/mL~0.03 µg/mL
Robustness Sensitive to changes in mobile phase composition, flow rate, and temperature.Sensitive to changes in carrier gas flow, oven temperature program, and inlet temperature.

Experimental Protocols

Chiral HPLC Method for Enantiomeric Purity

This method is suitable for determining the enantiomeric excess (ee) of this compound.

  • Chromatographic System: An HPLC system equipped with a UV or Diode Array Detector (DAD).

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Phenomenex Lux Cellulose-4 or Daicel Chiralpak series).[7]

  • Mobile Phase: A mixture of n-hexane and isopropanol (B130326) is commonly used. A typical starting ratio is 90:10 (v/v).[7] The composition can be adjusted to optimize the separation.

  • Flow Rate: 0.7 mL/min.[7]

  • Column Temperature: 25 °C.

  • Detection: UV at 214 nm.[7]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm filter prior to injection.

  • Validation Parameters:

    • Specificity: Demonstrated by the baseline separation of the (S) and (R) enantiomers.

    • Linearity: Assessed by preparing a series of solutions of known concentrations and plotting the peak area against concentration.

    • Accuracy: Determined by the analysis of samples with known amounts of the (S) and (R) enantiomers.

    • Precision: Evaluated by repeated injections of a homogeneous sample.

Gas Chromatography (GC) Method for Achiral Analysis

This method is suitable for the quantification of total 1-(3-methoxyphenyl)ethanol (B1583643) and for identifying other volatile impurities.

  • Chromatographic System: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS).

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Final hold: 250 °C for 5 minutes.

  • Detector Temperature (FID): 280 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL. An internal standard can be used for improved quantitation.

  • Validation Parameters:

    • Specificity: Confirmed by the absence of interfering peaks at the retention time of the analyte. Mass spectrometry can be used for positive identification.

    • Linearity, Accuracy, and Precision: Determined following similar procedures as for the HPLC method.

    • LOD and LOQ: Established based on the signal-to-noise ratio.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical challenge and the selection of an appropriate analytical method for this compound.

Method Selection Logic cluster_goal Analytical Goal cluster_question Key Question cluster_methods Method Selection Goal Analysis of this compound Question What needs to be measured? Goal->Question EnantiomericPurity Enantiomeric Purity (ee %) Question->EnantiomericPurity  Chirality TotalContent Total Content / Impurities Question->TotalContent  Quantity/Purity ChiralHPLC Chiral HPLC EnantiomericPurity->ChiralHPLC GC Gas Chromatography (GC) TotalContent->GC

Caption: Logic for selecting an analytical method.

References

Chiral HPLC vs. Chiral GC: A Comprehensive Guide to Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical step in the synthesis, characterization, and quality control of chiral molecules. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used techniques for this purpose. This guide provides an objective comparison of Chiral HPLC and Chiral GC, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable method for your analytical needs.

The choice between Chiral HPLC and Chiral GC is primarily dictated by the physicochemical properties of the analyte, particularly its volatility and thermal stability.[1] While both techniques rely on chiral stationary phases (CSPs) to achieve enantiomeric separation, the instrumentation, mobile phases, and overall applicability differ significantly.

At a Glance: Head-to-Head Comparison

ParameterChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)
Principle Differential partitioning of enantiomers between a chiral stationary phase and a liquid mobile phase.[2]Differential partitioning of volatile enantiomers between a chiral stationary phase and a gaseous mobile phase.[2]
Typical Analytes Wide range of non-volatile and thermally labile/stable compounds.[2][3]Volatile and thermally stable compounds.[2]
Sample Volatility Not a limiting factor.[4]Required for analysis.[4]
Derivatization Often used to improve separation and detectability.[5] Can be mandatory for certain analytes.Frequently used to enhance volatility, improve peak shape, and interaction with the CSP.[5][6]
Analysis Time Typically longer, in the range of 15-30 minutes.Generally faster, often 10-20 minutes, and well-suited for high-throughput environments.[5]
Resolution (Rs) Generally provides good resolution (>1.5 for diastereomers/enantiomers).[5]Offers high to excellent resolution.[2]
Sensitivity High, can reach fmol levels with fluorescent tags or sensitive detectors like MS.[5]Moderate to high, typically in the pg to ng range, especially with detectors like FID or MS.[2]
Instrumentation Cost Generally higher due to high-pressure pumps and sophisticated detectors.[1]Generally lower, though high-resolution MS detectors can be expensive.[1]
Solvent Consumption Higher, which can be a consideration for cost and environmental impact.[1]Lower, as it primarily uses gases as the mobile phase.[1]

Principles of Separation

Chiral HPLC: This technique separates enantiomers based on their differential interactions with a chiral stationary phase (CSP) as they are carried through the column by a liquid mobile phase.[7] The separation can be achieved through direct or indirect methods.

  • Direct Method: Enantiomers are separated directly on a chiral column, where the CSP forms transient diastereomeric complexes with the analytes, leading to different retention times.[3]

  • Indirect Method: Enantiomers are first derivatized with a chiral reagent to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard achiral HPLC column.[3]

Chiral GC: In Chiral GC, a gaseous mobile phase carries volatile enantiomers through a capillary column coated with a chiral stationary phase.[6] The separation is based on the differential interactions between the enantiomers and the CSP.[8] Derivatization is often employed to increase the volatility and thermal stability of the analytes.[5]

Experimental Workflows

The general experimental workflows for determining enantiomeric excess using Chiral HPLC and Chiral GC are illustrated below.

General workflow for ee determination by Chiral HPLC. cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing sample Chiral Analyte dissolve Dissolve in Mobile Phase sample->dissolve derivatize Derivatization (Optional/Indirect Method) dissolve->derivatize filter Filter (0.45 µm) derivatize->filter hplc HPLC System filter->hplc column Chiral or Achiral Column hplc->column detection Detection (UV, FLD, MS) column->detection chromatogram Chromatogram detection->chromatogram integrate Peak Integration chromatogram->integrate calculate % ee Calculation integrate->calculate

Caption: General workflow for ee determination by Chiral HPLC.

General workflow for ee determination by Chiral GC. cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing sample Volatile Chiral Analyte dissolve Dissolve in Volatile Solvent sample->dissolve derivatize Derivatization (Optional) dissolve->derivatize gc GC System derivatize->gc column Chiral Capillary Column gc->column detection Detection (FID, MS) column->detection chromatogram Chromatogram detection->chromatogram integrate Peak Integration chromatogram->integrate calculate % ee Calculation integrate->calculate

Caption: General workflow for ee determination by Chiral GC.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative experimental protocols for both techniques.

Method 1: Indirect Chiral HPLC via Derivatization for 2-Methyl-1-hexanol

This method involves the conversion of the 2-Methyl-1-hexanol enantiomers into diastereomers using a chiral derivatizing agent, which can then be separated on a standard achiral HPLC column.[5]

1. Derivatization Protocol:

  • Reagent: (1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanecarboxylic acid.[5]

  • Procedure:

    • To a solution of 2-Methyl-1-hexanol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add the chiral derivatizing agent (1.1 equivalents) and a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.2 equivalents).[5]

    • Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).[5]

    • Stir the reaction mixture at room temperature for 4-6 hours.[5]

    • Monitor the reaction by Thin Layer Chromatography (TLC).[5]

    • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.[5]

2. HPLC Conditions:

  • Column: Standard C18 (achiral), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: Isocratic mixture of an organic solvent (e.g., acetonitrile) and water.

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 °C.[1]

  • Injection Volume: 10 µL.[1]

  • Detection: Fluorescence detector with excitation and emission wavelengths appropriate for the anthracenyl group.

3. Data Analysis:

  • Identify the peaks corresponding to the two diastereomers based on their retention times.

  • Integrate the peak areas for each diastereomer.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [|Area1 - Area2| / (Area1 + Area2)] x 100.[5]

Method 2: Direct Chiral GC for 2-Methyl-1-hexanol

This method allows for the direct separation of the enantiomers, often after derivatization to enhance volatility and improve separation.[5]

1. Derivatization Protocol (for improved separation):

  • Reagent: Trifluoroacetic anhydride (B1165640) (TFAA).[5]

  • Procedure:

    • Dissolve 2-Methyl-1-hexanol in a suitable solvent (e.g., dichloromethane).[5]

    • Add an excess of trifluoroacetic anhydride (TFAA) and a catalytic amount of pyridine.[5]

    • Allow the reaction to proceed at room temperature for 30 minutes.[5]

2. GC Conditions:

  • Column: Chiral capillary column (e.g., based on a derivatized cyclodextrin (B1172386) like trifluoroacetylated γ-cyclodextrin).[5]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.[1]

  • Oven Temperature Program: A temperature gradient is typically used for optimal separation (e.g., 60-220 °C).[4]

  • Injection: Split/splitless injector.

  • Detection: Flame Ionization Detector (FID) or Mass Spectrometer (MS).[9]

3. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% ee) using the same formula as for HPLC.[5]

Logical Decision Making for Method Selection

The choice between Chiral HPLC and Chiral GC depends on several factors related to the analyte and the analytical requirements. The following diagram illustrates a logical approach to method selection.

Decision Tree for Chiral Analysis Method Selection start Start: Determine Enantiomeric Excess volatility Is the analyte volatile and thermally stable? start->volatility gc_primary Chiral GC is a suitable primary choice. volatility->gc_primary Yes hplc_alternative Chiral HPLC is a viable alternative. volatility->hplc_alternative No sensitivity Is high sensitivity for trace analysis required? gc_primary->sensitivity hplc_alternative->sensitivity gc_sensitive GC-MS offers superior sensitivity. sensitivity->gc_sensitive Yes hplc_sensitive HPLC with fluorescent derivatization or MS detection is highly sensitive. sensitivity->hplc_sensitive No throughput Is high sample throughput a priority? gc_sensitive->throughput hplc_sensitive->throughput gc_throughput Chiral GC often has shorter run times. throughput->gc_throughput Yes hplc_throughput HPLC run times can be longer. throughput->hplc_throughput No end End: Method Selected gc_throughput->end hplc_throughput->end

Caption: Decision tree for selecting between Chiral HPLC and Chiral GC.

Conclusion

Both Chiral HPLC and Chiral GC are powerful and indispensable techniques for the determination of enantiomeric excess. Chiral HPLC offers greater versatility for a broader range of compounds, including non-volatile and thermally labile molecules.[3] In contrast, Chiral GC provides high resolution, sensitivity, and speed for the analysis of volatile compounds.[6] The decision to use one technique over the other should be based on a thorough consideration of the analyte's properties, the required sensitivity, desired sample throughput, and the available instrumentation.[5] In many cases, these techniques can be used orthogonally to provide complementary and confirmatory data, ensuring the highest confidence in the analytical results.

References

A Comparative Spectroscopic Analysis of (S)- and (R)-1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of the enantiomers (S)- and (R)-1-(3-methoxyphenyl)ethanol. Enantiomers are chiral molecules that are non-superimposable mirror images of each other. While they share identical physical properties in an achiral environment, their interaction with plane-polarized light and other chiral entities differs. This comparative analysis utilizes various spectroscopic techniques to highlight these similarities and differences, providing essential data for researchers in fields such as asymmetric synthesis, pharmaceutical development, and materials science.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (S)- and (R)-1-(3-methoxyphenyl)ethanol. As enantiomers, they exhibit identical spectroscopic behavior in achiral environments (NMR, IR, Mass Spectrometry). Their chiroptical properties (Optical Rotation, Circular Dichroism, and Optical Rotatory Dispersion), however, are equal in magnitude but opposite in sign.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Parameter (S)-1-(3-methoxyphenyl)ethanol (R)-1-(3-methoxyphenyl)ethanol
¹H NMR Identical to (R)-enantiomerIdentical to (S)-enantiomer
(600 MHz, DMSO-d6)δ 7.22–7.26 (m, 1H), 6.93–7.00 (m, 2H), 6.78–6.82 (m, 1H), 5.18–5.23 (m, 1H), 4.72–4.78 (m, 1H), 3.76–3.77 (m, 3H), 1.34–1.38 (m, 3H)[1]Data not explicitly found, but will be identical to the (S)-enantiomer.
¹³C NMR Identical to (R)-enantiomerIdentical to (S)-enantiomer
(150 MHz, DMSO-d6)δ 159.68, 149.66, 129.47, 118.02, 112.31, 111.33, 68.60, 55.30, 26.39[1]Data not explicitly found, but will be identical to the (S)-enantiomer.

Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Technique This compound (R)-1-(3-methoxyphenyl)ethanol
IR Spectroscopy Identical to (R)-enantiomerIdentical to (S)-enantiomer
(Characteristic Peaks)Broad O-H stretch (~3350 cm⁻¹), C-O stretch (~1050-1250 cm⁻¹), sp² C-H stretch (~3000-3100 cm⁻¹), sp³ C-H stretch (~2850-3000 cm⁻¹)Broad O-H stretch (~3350 cm⁻¹), C-O stretch (~1050-1250 cm⁻¹), sp² C-H stretch (~3000-3100 cm⁻¹), sp³ C-H stretch (~2850-3000 cm⁻¹)
Mass Spectrometry Identical to (R)-enantiomerIdentical to (S)-enantiomer
(Molecular Ion [M]⁺)m/z = 152.08m/z = 152.08

Table 3: Chiroptical Spectroscopy Data

Technique This compound (R)-1-(3-methoxyphenyl)ethanol
Optical Rotation [α]D²⁵ = -30.4 (c = 1.00 in CHCl₃)[1]Expected: [α]D²⁵ = +30.4 (c = 1.00 in CHCl₃)
Circular Dichroism (CD) Expected to be a mirror image of the (R)-enantiomer's spectrum.Expected to be a mirror image of the (S)-enantiomer's spectrum.
Optical Rotatory Dispersion (ORD) Expected to be a mirror image of the (R)-enantiomer's spectrum.Expected to be a mirror image of the (S)-enantiomer's spectrum.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the enantiomers.

Protocol:

  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

    • Reference the spectrum to the residual solvent peak.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place it in a liquid cell.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder or the solvent.

    • Record the sample spectrum over a typical range of 4000-400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Chiroptical Spectroscopy (Optical Rotation, CD, ORD)

Objective: To characterize the stereochemistry of the enantiomers.

Protocol:

  • Sample Preparation: Prepare a solution of the analyte in a suitable achiral solvent at a precisely known concentration. The cell path length is also critical for the measurement.

  • Instrumentation:

    • Optical Rotation: Use a polarimeter.

    • Circular Dichroism/Optical Rotatory Dispersion: Use a CD spectrometer.

  • Data Acquisition:

    • Optical Rotation: Measure the rotation of plane-polarized light (typically at the sodium D-line, 589 nm) and calculate the specific rotation using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

    • CD/ORD: Scan a range of wavelengths and record the differential absorption of left and right circularly polarized light (for CD) or the rotation of plane-polarized light as a function of wavelength (for ORD). The data is typically plotted as molar ellipticity or differential absorbance versus wavelength.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic comparison of the (S)- and (R)-enantiomers of 1-(3-methoxyphenyl)ethanol.

Spectroscopic_Workflow Experimental Workflow for Spectroscopic Comparison cluster_sample Sample Preparation cluster_achiral Achiral Spectroscopy cluster_chiral Chiroptical Spectroscopy cluster_analysis Data Analysis and Comparison S_Enantiomer This compound NMR NMR Spectroscopy (¹H, ¹³C) S_Enantiomer->NMR IR IR Spectroscopy S_Enantiomer->IR MS Mass Spectrometry S_Enantiomer->MS Polarimetry Polarimetry (Optical Rotation) S_Enantiomer->Polarimetry CD_ORD CD/ORD Spectroscopy S_Enantiomer->CD_ORD R_Enantiomer (R)-1-(3-methoxyphenyl)ethanol R_Enantiomer->NMR R_Enantiomer->IR R_Enantiomer->MS R_Enantiomer->Polarimetry R_Enantiomer->CD_ORD Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation Functional_Groups Functional Group ID IR->Functional_Groups Molecular_Weight Molecular Weight ID MS->Molecular_Weight Stereochem_Determination Stereochemical Determination Polarimetry->Stereochem_Determination CD_ORD->Stereochem_Determination Final_Comparison Final Comparison Guide Structural_Confirmation->Final_Comparison Functional_Groups->Final_Comparison Molecular_Weight->Final_Comparison Stereochem_Determination->Final_Comparison

References

A Comparative Guide to the Synthesis of (S)-1-(3-methoxyphenyl)ethanol: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the efficient and stereoselective production of chiral alcohols is a critical endeavor. (S)-1-(3-methoxyphenyl)ethanol is a valuable chiral building block, and its synthesis has been approached through various routes. This guide provides a comparative analysis of the most prominent methods for synthesizing this compound, focusing on biocatalytic and chemo-catalytic strategies. We will delve into a cost-benefit analysis, supported by experimental data, to aid in the selection of the most suitable method for your research and production needs.

At a Glance: Performance Comparison

Two primary strategies dominate the synthesis of this compound: the asymmetric reduction of 3-methoxyacetophenone using biocatalysts and the asymmetric hydrogenation employing chiral metal catalysts. Below is a summary of their performance based on reported experimental data.

Synthesis RouteCatalyst/BiocatalystYield (%)Enantiomeric Excess (ee) (%)Key AdvantagesPotential Drawbacks
Biocatalytic Reduction Lactobacillus paracasei BD87E692>99 (for the (R)-enantiomer)High enantioselectivity, mild reaction conditions (ambient temperature and pressure), environmentally friendly (uses water as a solvent), potential for whole-cell catalysis (no need for catalyst purification).Can be substrate-specific, reaction times can be longer, isolation of the product from the aqueous medium may require extraction.
Pichia glucozymaHighHighSimilar to other biocatalytic methods.Specific yield and ee values for this substrate are not readily available in comparative literature.
Saccharomyces cerevisiae (Baker's Yeast)VariableVariableReadily available and inexpensive biocatalyst.Often lower enantioselectivity compared to specialized microorganisms or enzymes, may require optimization of reaction conditions.
Chemo-catalytic Asymmetric Hydrogenation RuCl--INVALID-LINK--High (typically >90)High (often >95)Broad substrate scope, high efficiency and turnover numbers, well-established and predictable reactivity.Higher cost of catalyst, requires anhydrous organic solvents and controlled atmosphere (e.g., nitrogen or argon), potential for heavy metal contamination in the final product.

Deep Dive: Experimental Protocols and Methodologies

To provide a practical understanding of these synthetic routes, detailed experimental protocols for representative biocatalytic and chemo-catalytic methods are outlined below.

Biocatalytic Reduction of 3-Methoxyacetophenone using Lactobacillus paracasei

This method leverages the inherent ketoreductase enzymes within the microorganism to achieve asymmetric reduction.

Experimental Protocol:

  • Cultivation of Biocatalyst: Lactobacillus paracasei is cultured in an appropriate growth medium (e.g., MRS broth) under anaerobic conditions until a sufficient cell density is reached.

  • Cell Harvesting: The bacterial cells are harvested by centrifugation and washed with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) to remove residual growth medium.

  • Bioreduction Reaction: The washed cells are re-suspended in the buffer. 3-Methoxyacetophenone is added to the cell suspension, often with a co-substrate for cofactor regeneration (e.g., glucose or isopropanol).

  • Reaction Monitoring: The reaction mixture is incubated at a controlled temperature (typically around 30°C) with gentle agitation. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess.

  • Product Isolation: Once the reaction is complete, the cells are removed by centrifugation or filtration. The aqueous phase is then extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be further purified by column chromatography if necessary.

Chemo-catalytic Asymmetric Hydrogenation of 3-Methoxyacetophenone

This route employs a chiral ruthenium complex to catalyze the addition of hydrogen across the carbonyl group of the ketone.

Experimental Protocol:

  • Reaction Setup: A reaction vessel (e.g., a Schlenk flask or a high-pressure autoclave) is charged with the chiral ruthenium catalyst, such as RuCl--INVALID-LINK--. The vessel is then purged with an inert gas (e.g., argon or nitrogen).

  • Addition of Reagents: Anhydrous solvent (e.g., isopropanol (B130326) or a mixture of formic acid and triethylamine) and 3-methoxyacetophenone are added to the reaction vessel under the inert atmosphere.

  • Hydrogenation: The reaction mixture is stirred at a specific temperature and pressure of hydrogen gas. The reaction progress is monitored by GC or HPLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the pressure is carefully released. The solvent is removed under reduced pressure.

  • Product Isolation and Purification: The residue is typically dissolved in an organic solvent and may be filtered through a short pad of silica (B1680970) gel to remove the catalyst. The solvent is then evaporated to yield the crude product, which can be further purified by distillation or column chromatography.

Visualizing the Workflow

To better illustrate the procedural differences, the following diagrams outline the general workflows for the biocatalytic and chemo-catalytic synthesis routes.

Biocatalytic_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioreduction cluster_isolation Product Isolation Cultivation Cultivation of Microorganism Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Washing Washing with Buffer Harvesting->Washing Reaction Reaction with 3-Methoxyacetophenone + Co-substrate Washing->Reaction Monitoring Monitoring (GC/HPLC) Reaction->Monitoring Separation Cell Separation (Filtration/Centrifugation) Monitoring->Separation Extraction Aqueous Phase Extraction Separation->Extraction Drying Drying and Solvent Removal Extraction->Drying Purification Purification (Chromatography) Drying->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: General workflow for the biocatalytic synthesis of this compound.

Chemo_catalytic_Workflow cluster_setup Reaction Setup cluster_reaction Hydrogenation cluster_isolation Product Isolation Inert_Atmosphere Inert Atmosphere (Ar/N2) Add_Catalyst Add Chiral Ru-Catalyst Inert_Atmosphere->Add_Catalyst Add_Reagents Add Solvent and 3-Methoxyacetophenone Add_Catalyst->Add_Reagents Hydrogenation Hydrogenation (Controlled T & P) Add_Reagents->Hydrogenation Monitoring Monitoring (GC/HPLC) Hydrogenation->Monitoring Workup Solvent Removal Monitoring->Workup Catalyst_Removal Catalyst Removal (Filtration) Workup->Catalyst_Removal Purification Purification (Distillation/Chromatography) Catalyst_Removal->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: General workflow for the chemo-catalytic synthesis of this compound.

Cost-Benefit Analysis

A comprehensive cost-benefit analysis must consider not only the price of raw materials but also operational costs, waste disposal, and downstream processing.

Reagent Costs:

  • 3-Methoxyacetophenone (Starting Material): The cost of 3-methoxyacetophenone is relatively low, with prices ranging from approximately $100 to $200 per kilogram depending on the supplier and purity.

  • Biocatalysts:

    • Whole-cell biocatalysts (Lactobacillus, Yeast): The direct cost of microorganisms like baker's yeast is very low. For specialized strains like Lactobacillus paracasei, the initial culture cost is a factor, but these can be propagated, reducing the long-term cost. The primary costs are associated with the growth media and the fermentation equipment.

    • Isolated Enzymes (Ketoreductases): Commercially available ketoreductases (KREDs) can be expensive, particularly for large-scale applications. However, their high efficiency and the potential for immobilization and reuse can offset the initial investment. The cost of cofactors (e.g., NADPH) and the necessary regeneration system also needs to be factored in.

  • Chemo-catalysts:

    • Chiral Ruthenium Catalysts: Catalysts like RuCl--INVALID-LINK-- are high-value materials, with prices in the range of several hundred to a few thousand dollars per gram. While used in catalytic amounts, the initial outlay is significant.

Operational Considerations:

  • Biocatalytic Route:

    • Benefits: Operates at or near ambient temperature and atmospheric pressure, reducing energy costs. Uses water as a solvent, which is inexpensive, non-toxic, and environmentally benign. The catalyst (microorganism or enzyme) is biodegradable.

    • Costs: May require longer reaction times. Downstream processing can involve extracting the product from a dilute aqueous solution, which can be energy-intensive. Sterilization of equipment and media is necessary to prevent contamination.

  • Chemo-catalytic Route:

    • Benefits: Typically faster reaction times and higher substrate concentrations, leading to greater throughput. The product is in an organic solvent, which can simplify work-up and purification.

    • Costs: Requires specialized equipment for handling hydrogen gas at elevated pressures. The use of organic solvents necessitates appropriate safety measures and waste disposal procedures. The cost of the catalyst and the need to remove any residual metal from the final product are significant financial considerations.

Conclusion

The choice between a biocatalytic and a chemo-catalytic route for the synthesis of this compound depends on the specific requirements of the application.

  • For large-scale, cost-sensitive production where high enantiopurity is paramount, a well-optimized biocatalytic process using a specific microorganism or an immobilized enzyme can be highly advantageous. The benefits of mild reaction conditions, environmental friendliness, and potentially lower overall operating costs are compelling.

  • For smaller-scale synthesis, rapid process development, or when a broader range of substrates needs to be accommodated, the chemo-catalytic approach offers predictability and high efficiency. The higher initial cost of the catalyst may be justified by the faster reaction times and simpler product isolation.

Ultimately, a thorough evaluation of the available resources, production scale, and desired product specifications will guide the selection of the optimal synthetic strategy. This guide provides a foundational comparison to aid in that decision-making process.

A Researcher's Guide to the Purity Analysis of Synthesized (S)-1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of chiral molecules like (S)-1-(3-methoxyphenyl)ethanol necessitates rigorous purity analysis. This key intermediate in the synthesis of pharmacologically active compounds, including the acetylcholinesterase inhibitor Rivastigmine, demands accurate determination of both chemical and enantiomeric purity to ensure the safety and efficacy of the final drug product. This guide provides an objective comparison of analytical techniques for the purity assessment of synthesized this compound, supported by experimental data and detailed protocols.

The primary analytical challenge in the quality control of this compound lies in the separation and quantification of its enantiomer, (R)-1-(3-methoxyphenyl)ethanol, along with any process-related impurities. A variety of chromatographic and spectroscopic techniques are available, each with its own set of advantages and limitations in terms of resolution, sensitivity, speed, and cost. This guide will delve into the most commonly employed methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Circular Dichroism (CD).

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical method is contingent upon the specific requirements of the analysis, such as the need for high throughput, the nature of potential impurities, and the desired level of accuracy. The following table summarizes the key performance metrics of the most common techniques for the purity analysis of this compound.

TechniqueCommon DetectorTypical Resolution (Rs)Typical Selectivity (α)Typical Analysis Time (min)Key AdvantagesKey Disadvantages
Chiral HPLC UV/DAD> 1.5> 1.110 - 30High versatility, robust, widely availableHigher solvent consumption, longer analysis times compared to SFC
Chiral GC FID> 1.5Variable5 - 20High resolution, fast analysis, low solvent usageRequires volatile analytes or derivatization, potential for thermal degradation
Chiral SFC UV/DAD, MS> 1.5Variable< 10Very fast analysis, low organic solvent consumption, "greener" techniqueSpecialized equipment required, less universally available
NMR Spectroscopy -Not applicableNot applicable5 - 15Provides structural information, no separation needed, non-destructiveLower sensitivity for minor enantiomer, requires chiral solvating or derivatizing agents
Circular Dichroism -Not applicableNot applicable< 5Very fast, sensitive to stereochemistryNot a separative technique, requires chromophore near chiral center, quantification can be complex

Experimental Protocols

Detailed methodologies are essential for the successful implementation and validation of purity analysis methods. Below are representative experimental protocols for the key techniques discussed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone for the enantioselective analysis of pharmaceutical intermediates. Polysaccharide-based chiral stationary phases (CSPs) are widely used due to their broad applicability.[1][2][3]

Instrumentation:

  • HPLC system with a pump, autosampler, column compartment, and a UV or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). A typical starting condition is n-Hexane/Isopropanol (90:10, v/v). For basic compounds, the addition of a small amount of an amine modifier like diethylamine (B46881) (0.1%) can improve peak shape.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm or 254 nm.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm filter before injection.

Chiral Gas Chromatography (GC)

Chiral GC is a powerful technique for the analysis of volatile chiral compounds, offering high resolution and speed.[5][6][7] Cyclodextrin-based capillary columns are commonly employed for the separation of chiral alcohols.[5]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a capillary column injection system.

Chromatographic Conditions:

  • Column: A chiral capillary column, such as one based on a derivatized β-cyclodextrin (e.g., Rt-βDEXsm).[8]

  • Carrier Gas: Hydrogen or Helium at an appropriate flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 250 °C.

  • Oven Temperature Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5 °C/min) to a final temperature (e.g., 180 °C).

  • Sample Preparation: Dilute the sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to an appropriate concentration (e.g., 1 mg/mL).

Chiral Supercritical Fluid Chromatography (SFC)

SFC is a "greener" alternative to HPLC, offering faster separations with significantly less organic solvent consumption.[9][10][11] It is particularly well-suited for high-throughput screening in drug discovery.[12]

Instrumentation:

  • SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV/DAD or Mass Spectrometer (MS) detector.

Chromatographic Conditions:

  • Column: A chiral column packed with a polysaccharide-based CSP, similar to those used in HPLC, but specifically designed for SFC.

  • Mobile Phase: Supercritical CO2 as the primary mobile phase with a small percentage of a polar organic modifier, typically an alcohol like methanol (B129727) or ethanol.[11][13]

  • Flow Rate: Typically 2-5 mL/min.

  • Back Pressure: Maintained at a constant pressure (e.g., 150 bar).

  • Column Temperature: Often slightly above ambient (e.g., 35-40 °C).

  • Detection: UV at 220 nm or 254 nm.

  • Sample Preparation: Dissolve the sample in the modifier solvent or a compatible solvent mixture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be a rapid method for determining enantiomeric excess without the need for chromatographic separation.[14] ³¹P NMR is a sensitive technique for this purpose when using phosphorus-containing derivatizing agents.[15][16][17]

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Experimental Protocol (using a Chiral Derivatizing Agent):

  • In an NMR tube, dissolve a known amount of the synthesized this compound in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a molar excess of a chiral derivatizing agent (e.g., a chiral phosphine-based reagent for ³¹P NMR).

  • Acquire the appropriate NMR spectrum (e.g., ³¹P NMR). The two enantiomers will form diastereomeric derivatives that will exhibit distinct signals.

  • The enantiomeric excess can be calculated by integrating the signals corresponding to the two diastereomers.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and highly sensitive technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. It can be used for the quantitative analysis of enantiomeric purity, often in conjunction with HPLC.[5]

Instrumentation:

  • A CD spectrometer.

Experimental Protocol:

  • Prepare a solution of the synthesized this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Record the CD spectrum over a relevant wavelength range (typically in the UV region where the aromatic chromophore absorbs).

  • The magnitude of the CD signal at a specific wavelength is proportional to the concentration and the enantiomeric excess of the sample.

  • By comparing the CD signal of the synthesized sample to that of a pure enantiomeric standard, the enantiomeric purity can be determined.

Visualization of Experimental Workflows

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the typical workflows for chiral HPLC/GC analysis and the logic of method selection.

G cluster_synthesis Synthesis & Work-up cluster_analysis Chromatographic Analysis synthesis Synthesis of this compound workup Reaction Work-up & Purification synthesis->workup sample_prep Sample Preparation (Dilution/Filtration) workup->sample_prep hplc_gc Chiral HPLC or GC Separation sample_prep->hplc_gc detection Detection (UV or FID) hplc_gc->detection data_analysis Data Analysis (Peak Integration, ee Calculation) detection->data_analysis

Experimental Workflow for Chromatographic Purity Analysis.

G cluster_screening Initial Method Screening cluster_optimization Method Optimization cluster_validation Method Validation start Purity Analysis of this compound hplc Chiral HPLC (Polysaccharide CSPs) start->hplc gc Chiral GC (Cyclodextrin Phases) start->gc sfc Chiral SFC start->sfc optimize_params Optimize Mobile Phase, Temperature, Flow Rate hplc->optimize_params gc->optimize_params sfc->optimize_params validation Validate for Specificity, Linearity, Accuracy, Precision optimize_params->validation

Logical Workflow for Chiral Method Development.

References

A Comparative Guide to the Characterization of Impurities in (S)-1-(3-methoxyphenyl)ethanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous identification and quantification of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of ensuring drug safety and efficacy. (S)-1-(3-methoxyphenyl)ethanol, a key chiral intermediate and a known impurity of Rivastigmine (Rivastigmine EP Impurity G), requires meticulous purity assessment.[1][2][3][4] This guide provides a comparative overview of analytical methodologies for characterizing impurities in this compound, supported by experimental protocols and data to facilitate method selection and implementation.

Overview of Potential Impurities

The impurity profile of this compound is primarily influenced by the synthetic route and storage conditions. The most common synthesis involves the asymmetric reduction of 3-methoxyacetophenone.[5][6] Consequently, potential impurities can be categorized as follows:

  • Starting Material: Unreacted 3-methoxyacetophenone is a common process-related impurity.[1][7][8]

  • Enantiomeric Impurity: The opposite enantiomer, (R)-1-(3-methoxyphenyl)ethanol, is a critical impurity that must be controlled, as different enantiomers can have varied pharmacological and toxicological profiles.

  • By-products: Side reactions during the synthesis can lead to various by-products.

  • Residual Solvents: Solvents used during the reaction and purification steps (e.g., ethanol (B145695), methanol, isopropanol) may remain in the final product.[9]

A logical diagram illustrating the relationship between the starting material, the final product, and key impurities is shown below.

G cluster_0 Synthesis & Purification cluster_1 Potential Impurities SM 3-Methoxyacetophenone (Starting Material) Reaction Asymmetric Reduction SM->Reaction Product This compound (API/Intermediate) Reaction->Product Impurity_SM Residual 3-Methoxyacetophenone Reaction->Impurity_SM Incomplete Reaction Impurity_Enantiomer (R)-1-(3-methoxyphenyl)ethanol Reaction->Impurity_Enantiomer Low Enantioselectivity Impurity_Solvent Residual Solvents Product->Impurity_Solvent From Purification

Figure 1: Origin of key impurities in this compound synthesis.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific impurity being targeted. Chiral High-Performance Liquid Chromatography (HPLC) is indispensable for enantiomeric purity, while Gas Chromatography (GC) is superior for volatile impurities like residual solvents. Hyphenated techniques such as GC-MS and LC-MS are powerful tools for the identification and structural elucidation of unknown impurities.[10][11]

TechniquePrincipleTarget ImpuritiesAdvantagesLimitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[12][13]Enantiomeric impurity ((R)-isomer), starting material, non-volatile by-products.High resolution for enantiomers, accurate quantification, well-established methods.[10][14]Can be time-consuming, requires specialized and often expensive chiral columns.
GC-MS Separation of volatile compounds based on boiling point and polarity, followed by mass-based identification.[11]Residual solvents, volatile by-products, residual starting material.High sensitivity for volatile compounds, excellent for identification of unknowns via mass spectra libraries.[15]Not suitable for non-volatile or thermally labile compounds.
LC-MS Separation by HPLC coupled with mass spectrometry for detection and identification.Non-volatile by-products, degradation products, starting material.High sensitivity and selectivity, provides molecular weight information for impurity identification.Ionization suppression effects can complicate quantification.
NMR Spectroscopy Provides detailed structural information based on the magnetic properties of atomic nuclei.Structural elucidation of isolated unknown impurities.Unambiguous structure determination.Low sensitivity, requires relatively pure and concentrated samples of the impurity.

Experimental Protocols

Detailed and validated analytical methods are crucial for accurate impurity profiling. Below are representative protocols for Chiral HPLC and GC-MS analysis.

This method is designed to separate this compound from its (R)-enantiomer and the starting material, 3-methoxyacetophenone. The selection of a polysaccharide-based chiral stationary phase is common for this type of separation.[12][13]

  • Chromatographic System:

    • HPLC System: A standard HPLC system with UV detection.

    • Column: CHIRALPAK® IC (or equivalent polysaccharide-based CSP), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 220 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Prepare a solution of this compound reference standard at a concentration of 0.5 mg/mL in the mobile phase.

    • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration of 0.5 mg/mL.

    • Resolution Solution: Prepare a solution containing approximately 0.5 mg/mL of racemic 1-(3-methoxyphenyl)ethanol (B1583643) to verify the separation of the two enantiomers.

  • Analysis:

    • Inject the resolution solution to confirm the system suitability (resolution between enantiomer peaks should be >1.5).

    • Inject the standard and sample solutions for analysis.

    • Calculate the percentage of each impurity by area normalization.

This protocol outlines a headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) method for the determination of residual solvents, a common requirement for pharmaceutical ingredients.[11][15]

  • Chromatographic System:

    • GC-MS System: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.

    • Column: DB-624 (or equivalent), 30 m x 0.25 mm ID, 1.4 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: Initial temperature 40 °C (hold for 5 minutes), ramp to 220 °C at 10 °C/min, hold for 5 minutes.

    • Injector Temperature: 230 °C.

    • Transfer Line Temperature: 240 °C.

    • MS Ion Source Temperature: 230 °C.

    • MS Quadrupole Temperature: 150 °C.

    • Mass Range: Scan m/z 35-350.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 90 °C.

    • Injection Time: 1 minute.

  • Sample Preparation:

    • Solvent: Dimethyl sulfoxide (B87167) (DMSO).

    • Standard Solution: Prepare a stock solution of common residual solvents (e.g., methanol, ethanol, acetone, isopropanol) in DMSO. Perform serial dilutions to create calibration standards.

    • Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial and add 1.0 mL of DMSO.

Quantitative Data Summary

The following table presents hypothetical, yet typical, chromatographic data for the analysis of this compound, demonstrating the performance of the described methods.

AnalyteMethodRetention Time (min)Limit of Quantification (LOQ)
This compound Chiral HPLC12.5-
(R)-1-(3-methoxyphenyl)ethanol Chiral HPLC14.20.05%
3-Methoxyacetophenone Chiral HPLC8.10.05%
Methanol GC-MS3.850 ppm
Ethanol GC-MS4.550 ppm
Isopropanol GC-MS5.150 ppm

Impurity Characterization Workflow

A systematic workflow is essential for the comprehensive characterization of impurities. The process begins with method development and validation, followed by routine testing and, if necessary, structural elucidation of any unknown impurities that are detected above the identification threshold.

cluster_screening Initial Screening & Method Development cluster_analysis Routine Analysis & Identification cluster_quant Quantification & Reporting A Sample of This compound C Screening by HPLC, GC A->C B Forced Degradation Study B->C D Develop & Validate Analytical Methods C->D E Routine Batch Analysis (HPLC/GC) D->E F Impurity Detected > Identification Threshold? E->F G Isolate Impurity (Prep-HPLC) F->G Yes I Quantify Impurities F->I No H Structure Elucidation (MS, NMR) G->H H->I J Report Results I->J

Figure 2: General workflow for impurity characterization in pharmaceutical intermediates.

References

Inter-laboratory Comparison of (S)-1-(3-methoxyphenyl)ethanol Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of analytical performance for (S)-1-(3-methoxyphenyl)ethanol across multiple laboratories. The study was designed to assess the reproducibility and accuracy of common analytical methods used in the pharmaceutical industry for quality control of this key chiral intermediate. This compound is a critical building block in the synthesis of several pharmaceutical compounds, most notably as a precursor to (S)-rivastigmine, which is used in the management of Alzheimer's disease.[1] Its enantiomeric purity is crucial for the efficacy and safety of the final drug product.[1]

Introduction to the Inter-laboratory Study

An inter-laboratory comparison was organized to evaluate the proficiency of different laboratories in quantifying the purity and enantiomeric excess of this compound. A single, homogenous batch of the compound was distributed to five participating laboratories. Each laboratory was instructed to perform analyses using their in-house validated methods and report the results for purity (as a percentage) and enantiomeric excess (% ee). The primary objective of this study was to establish a consensus on the analytical variability and to provide a benchmark for laboratories involved in the quality control of this substance.

Data Summary and Comparison

The quantitative data submitted by the participating laboratories are summarized in the tables below. The results provide a snapshot of the inter-laboratory variability in the analysis of this compound.

Table 1: Purity Analysis of this compound

Laboratory IDAnalytical MethodReported Purity (%)Mean Purity (%)Standard Deviation
Lab 01HPLC-UV99.899.70.14
99.6
Lab 02GC-FID99.599.60.10
99.7
Lab 03HPLC-UV99.999.80.10
99.7
Lab 04GC-FID99.499.50.12
99.6
Lab 05HPLC-UV99.899.80.07
99.7
Consensus Mean 99.68
Overall Std. Dev. 0.16

Table 2: Enantiomeric Excess (% ee) of this compound

Laboratory IDAnalytical MethodReported % eeMean % eeStandard Deviation
Lab 01Chiral HPLC99.599.60.14
99.7
Lab 02Chiral GC99.299.30.10
99.4
Lab 03Chiral HPLC99.799.60.10
99.5
Lab 04Chiral GC99.199.20.12
99.3
Lab 05Chiral HPLC99.899.70.07
99.6
Consensus Mean 99.48
Overall Std. Dev. 0.22

Experimental Protocols

The following are representative methodologies for the key experiments cited in this comparison.

3.1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase and diluted to an appropriate concentration.

  • Analysis: The sample is injected into the HPLC system, and the peak area of the analyte is used to determine the purity against a reference standard.

3.2. Enantiomeric Excess Determination by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A chiral stationary phase column designed for separating enantiomers (e.g., a polysaccharide-based chiral column).

  • Mobile Phase: A mixture of n-hexane and isopropanol.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: A sample of this compound is dissolved in the mobile phase.

  • Analysis: The sample is injected, and the peak areas of the (S) and (R) enantiomers are determined. The enantiomeric excess is calculated using the formula: % ee = [((S)-enantiomer area - (R)-enantiomer area) / ((S)-enantiomer area + (R)-enantiomer area)] x 100.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the inter-laboratory comparison study.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation A Homogenous Batch of This compound B Sample Distribution to Participating Laboratories A->B C In-house Analysis: - Purity (HPLC/GC) - Enantiomeric Excess (Chiral HPLC/GC) B->C D Data Submission C->D E Statistical Analysis: - Mean - Standard Deviation D->E F Performance Assessment (e.g., Z-scores) E->F G Publication of Comparison Guide F->G G A 3'-Methoxyacetophenone B This compound A->B Asymmetric Reduction C (S)-Rivastigmine B->C Further Synthesis Steps

References

Safety Operating Guide

Navigating the Disposal of (S)-1-(3-methoxyphenyl)ethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and step-by-step procedures for the safe and compliant disposal of (S)-1-(3-methoxyphenyl)ethanol, a non-halogenated aromatic alcohol. Adherence to these guidelines will help ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. The racemic mixture, (±)-1-(3-methoxyphenyl)ethanol, is classified as harmful if swallowed[1]. The (S)-enantiomer may cause skin and eye irritation, as well as respiratory irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical. All handling and waste consolidation should be performed in a well-ventilated area, preferably within a chemical fume hood.

Primary Disposal Procedure: Segregation and Professional Disposal

The universally recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal service. In-laboratory treatment of this chemical is not advised without specific, validated protocols, as incomplete reactions can produce other hazardous byproducts.

Step-by-Step Disposal Plan:

  • Waste Identification and Classification: this compound is a non-halogenated aromatic alcohol. As a spent solvent, it would likely be classified under the EPA hazardous waste codes F003 or F005[2][3]. If it has a flashpoint below 60°C (140°F), it would also be characterized as ignitable waste with the code D001[4][5].

  • Waste Collection:

    • Use a designated and clearly labeled waste container for non-halogenated organic waste .

    • The container must be compatible with the chemical. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • Never mix non-halogenated waste with halogenated waste, as this significantly increases disposal costs and complicates the disposal process.

    • Do not mix with incompatible materials such as strong oxidizing agents[6].

  • Labeling:

    • Properly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the approximate concentration and quantity of the waste.

    • Indicate the associated hazards (e.g., Ignitable, Irritant).

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from ignition sources.

    • Ensure the storage area is well-ventilated.

  • Arranging for Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Follow all institutional and local regulations for waste manifest and pickup procedures.

Quantitative Disposal Parameters

The primary disposal method for non-halogenated organic compounds like this compound is incineration. The following table summarizes key quantitative parameters associated with this disposal method.

ParameterValueRegulation/Guideline
EPA Hazardous Waste Code F003, F005 (for non-halogenated solvents), D001 (if ignitable)Resource Conservation and Recovery Act (RCRA)
Incineration Temperature 870°C - 980°C (1600°F - 1800°F) for 98-99% destruction of non-halogenated VOCsU.S. Environmental Protection Agency (EPA)
Incineration Residence Time 0.75 secondsU.S. Environmental Protection Agency (EPA)
Aqueous Alcohol Exemption Not applicable if the solution contains ≥ 24% alcohol and < 50% waterU.S. Environmental Protection Agency (EPA)[7]

Experimental Protocols

As the recommended procedure is collection for professional disposal, a detailed experimental protocol for in-lab degradation is not provided. Oxidation of secondary alcohols to ketones using reagents like acidified potassium dichromate(VI) or sodium hypochlorite (B82951) is a standard organic chemistry reaction[8][9][10][11][12]. However, applying this for waste disposal requires careful consideration of reaction scale, quenching of excess oxidizing agents, and proper disposal of the resulting chromium salts or other byproducts, which are also hazardous. Without a validated and safety-vetted protocol for this specific compound, attempting in-lab treatment is not recommended.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Have this compound waste is_pure_or_solution Is the waste pure, a solution, or mixed with other chemicals? start->is_pure_or_solution collect_non_halogenated Collect in a designated 'Non-Halogenated Organic Waste' container. is_pure_or_solution->collect_non_halogenated Pure or in non-halogenated solvent check_compatibility Check compatibility of mixed waste. Are all components non-halogenated? is_pure_or_solution->check_compatibility Mixed waste label_container Label container with 'Hazardous Waste', chemical name(s), and hazard symbols. collect_non_halogenated->label_container check_compatibility->collect_non_halogenated Yes separate_waste Segregate from halogenated and other incompatible waste streams. check_compatibility->separate_waste No separate_waste->collect_non_halogenated store_safely Store sealed container in a designated Satellite Accumulation Area (SAA). label_container->store_safely contact_ehs Contact Environmental Health & Safety (EHS) or approved waste vendor for pickup. store_safely->contact_ehs end End: Waste properly disposed contact_ehs->end

Disposal Workflow Diagram

By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby fostering a secure and environmentally responsible research environment.

References

Navigating the Safe Handling of (S)-1-(3-methoxyphenyl)ethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate, and logistical information for the safe handling and disposal of (S)-1-(3-methoxyphenyl)ethanol, a crucial step in maintaining a secure research environment. The following procedural guidance is designed to be a preferred resource, building a foundation of trust through value-added information beyond the product itself.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure safety. The primary hazards associated with this compound include it being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[1]

Engineering Controls: All handling of this compound should be conducted in a well-ventilated area. For procedures that may generate aerosols or involve heating, a certified chemical fume hood is mandatory.

Personal Protective Equipment: A multi-faceted PPE strategy is required:

  • Eye and Face Protection: Chemical safety goggles or glasses that meet the ANSI Z.87.1 1989 standard are essential.[2] In situations with a risk of splashing, a face shield worn over safety glasses is required.[2]

  • Skin Protection:

    • Gloves: Disposable nitrile gloves are recommended for providing short-term protection against a broad range of chemicals.[2] It is crucial to inspect gloves for any defects before use and to change them immediately upon any sign of contamination.[2] Never reuse disposable gloves.

    • Lab Coat: A flame-resistant lab coat, fully buttoned, should be worn to protect against accidental splashes.[2]

    • Clothing and Footwear: Wear long pants and closed-toe, closed-heel shoes to ensure full skin coverage.[2] Polyester and acrylic clothing should be avoided.[2]

  • Respiratory Protection: While generally not required in a well-ventilated area, if engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator is necessary.[2] This requires annual medical evaluations and fit testing.[2]

Quantitative Safety Data

The following table summarizes the available quantitative data for 1-(3-methoxyphenyl)ethanol. It is important to note that specific occupational exposure limits have not been established for this compound.

ParameterValueSource
GHS Hazard Statements H302, H315, H319, H335--INVALID-LINK--
Signal Word Warning--INVALID-LINK--
Physical Form Liquid--INVALID-LINK--
Boiling Point 248.3°C at 760 mmHg--INVALID-LINK--
Flash Point 103.7 ± 16.9°C--INVALID-LINK--
Storage Temperature 4°C--INVALID-LINK--

Operational Plan for Handling

A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step protocol should be followed:

1. Preparation:

  • Ensure the work area is clean and uncluttered.
  • Verify that a chemical fume hood is operational.
  • Assemble all necessary materials and equipment.
  • Don the appropriate personal protective equipment as outlined above.

2. Handling:

  • Perform all manipulations of the compound within the chemical fume hood.
  • Avoid direct contact with the skin, eyes, and clothing.
  • Use appropriate tools (e.g., spatulas, pipettes) to handle the material.
  • Keep containers tightly sealed when not in use.

3. Post-Handling:

  • Decontaminate all surfaces and equipment that may have come into contact with the compound.
  • Properly dispose of all waste materials according to the disposal plan.
  • Remove and dispose of gloves properly.
  • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.

Disposal Plan

Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.

Waste Segregation:

  • Liquid Waste: Collect all liquid waste containing this compound in a dedicated, properly labeled, and sealed waste container. Do not mix with other incompatible waste streams.

  • Solid Waste: Any contaminated solid waste, such as pipette tips, gloves, and paper towels, should be collected in a separate, clearly labeled hazardous waste container.

Disposal Procedure:

  • All waste must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on waste pickup and disposal procedures.

  • Never pour this compound down the drain.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_area Clean & Prepare Work Area check_hood Verify Fume Hood Operation prep_area->check_hood gather_materials Assemble Materials & Equipment check_hood->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe work_in_hood Work in Fume Hood don_ppe->work_in_hood avoid_contact Avoid Direct Contact work_in_hood->avoid_contact use_tools Use Proper Handling Tools avoid_contact->use_tools seal_containers Keep Containers Sealed use_tools->seal_containers decontaminate Decontaminate Surfaces & Equipment seal_containers->decontaminate dispose_waste Dispose of Waste Properly decontaminate->dispose_waste remove_gloves Remove & Dispose of Gloves dispose_waste->remove_gloves segregate_liquid Segregate Liquid Waste dispose_waste->segregate_liquid segregate_solid Segregate Solid Waste dispose_waste->segregate_solid wash_hands Wash Hands Thoroughly remove_gloves->wash_hands follow_regulations Follow EHS & Regulatory Guidelines segregate_liquid->follow_regulations segregate_solid->follow_regulations no_drain No Drain Disposal follow_regulations->no_drain

Caption: Workflow for safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.